2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
Description
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Properties
IUPAC Name |
2-(3,5-dibromophenyl)-4,6-diphenyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2N3/c22-17-11-16(12-18(23)13-17)21-25-19(14-7-3-1-4-8-14)24-20(26-21)15-9-5-2-6-10-15/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQMSTXYCLCAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)Br)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073062-59-5 | |
| Record name | 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 2,4,6-Trisubstituted-1,3,5-Triazines
An In-Depth Technical Guide to the Synthesis of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
The 1,3,5-triazine core is a privileged heterocyclic scaffold renowned for its remarkable stability and versatile applications.[1][2] Its derivatives are integral to diverse fields, from the development of herbicides and reactive dyes to advanced materials and pharmaceuticals.[1][3] Specifically, 2,4,6-trisubstituted-1,3,5-triazines have garnered significant attention in drug discovery due to their broad-spectrum pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The target molecule, this compound, is a member of this valuable class. The introduction of a dibromophenyl moiety offers strategic vectors for further functionalization via cross-coupling reactions, making it a valuable building block for constructing more complex molecular architectures, such as dendrimers or targeted therapeutics.[6]
This guide provides a comprehensive overview of a robust and logical synthesis pathway for this compound, grounded in established chemical principles. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and outline the necessary characterization techniques to validate the final product.
Retrosynthetic Analysis and Core Synthesis Strategy
The synthesis of unsymmetrically substituted 1,3,5-triazines is most effectively achieved through the condensation of multiple components, rather than the cyclotrimerization of a single nitrile precursor which yields symmetrical products.[2][7] Our retrosynthetic analysis of the target molecule identifies a key disconnection across the triazine ring, suggesting a convergent synthesis from two primary building blocks.
A highly effective and well-documented strategy for constructing such scaffolds involves the condensation of an aromatic aldehyde with two equivalents of an amidine, followed by oxidative aromatization.[8] This approach is favored for its operational simplicity and the ready availability of the starting materials. For our target, this translates to a one-pot reaction between 3,5-dibromobenzaldehyde and benzamidine . The aldehyde provides the C2-substituted aryl group, while two molecules of benzamidine form the remainder of the triazine ring, incorporating the two phenyl substituents at the C4 and C6 positions.
Mechanistic Pathway
The reaction proceeds through a multi-step sequence within a single pot:
-
Amidine Liberation: Benzamidine is typically supplied as a stable hydrochloride salt. A base, such as sodium methoxide or potassium carbonate, is required to deprotonate the salt and generate the free benzamidine nucleophile in situ.
-
Initial Condensation: One molecule of the liberated benzamidine attacks the carbonyl carbon of 3,5-dibromobenzaldehyde, forming a tetrahedral intermediate which then eliminates water to yield an N-benzylidenebenzamidine species.
-
Second Condensation: A second molecule of benzamidine adds to the imine carbon of the N-benzylidenebenzamidine intermediate.
-
Cyclization and Dehydrogenation: The resulting acyclic intermediate undergoes intramolecular cyclization to form a 1,6-dihydro-1,3,5-triazine ring.[9] This dihydrotriazine intermediate is then aromatized to the stable 1,3,5-triazine product. This final step is an oxidation, which can often be achieved by atmospheric oxygen, especially at elevated temperatures, or facilitated by a mild oxidant.
The overall transformation represents a powerful example of a multicomponent reaction that builds molecular complexity efficiently.[10][11]
Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound based on analogous transformations found in the literature.[12][13]
Materials and Reagents:
-
3,5-Dibromobenzaldehyde
-
Benzamidine hydrochloride
-
Sodium Methoxide (NaOMe) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Deionized Water
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzamidine hydrochloride (2.2 equivalents).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Base Addition: Add sodium methoxide (2.2 equivalents) or potassium carbonate (3.0 equivalents) to the suspension to liberate the free benzamidine. Stir the mixture at room temperature for 20-30 minutes.
-
Aldehyde Addition: Add 3,5-dibromobenzaldehyde (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing ice-cold water. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid extensively with water, followed by a small amount of cold methanol to remove residual DMF and other impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of chloroform and hexane, to yield the pure this compound as a crystalline solid.
Data Summary
The following table provides an example of the quantitative data for this synthesis.
| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Equivalents |
| 3,5-Dibromobenzaldehyde | 263.92 | 10.0 | 2.64 | 1.0 |
| Benzamidine HCl | 156.61 | 22.0 | 3.45 | 2.2 |
| Sodium Methoxide | 54.02 | 22.0 | 1.19 | 2.2 |
| Product | 467.15 | 10.0 (Theor.) | 4.67 (Theor.) | - |
Visual Workflow of the Synthesis
The following diagram illustrates the key steps in the synthesis process.
Caption: Workflow for the synthesis of the target triazine.
Validation and Characterization
To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques is essential. These methods are routinely cited in the characterization of novel triazine derivatives.[4][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The proton NMR should show characteristic signals for the aromatic protons on the diphenyl and dibromophenyl rings with the correct integration values. The carbon NMR will show the distinct signals for the triazine ring carbons and the substituted phenyl rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product, matching the calculated value for C₂₁H₁₃Br₂N₃.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C=C stretching vibrations of the triazine and aromatic rings.
-
Melting Point Analysis: A sharp melting point is a strong indicator of the purity of the crystalline product.
By following this comprehensive guide, researchers and drug development professionals can reliably synthesize and validate this compound, a versatile intermediate for further chemical exploration.
References
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An In-depth Technical Guide to 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine, a molecule of significant interest in materials science and with potential relevance in medicinal chemistry. We will delve into its molecular architecture, outline a logical synthetic approach, and explore its current and prospective applications, particularly in the realm of organic electronics.
Molecular Architecture and Physicochemical Properties
At its core, this compound is a heterocyclic aromatic compound. The central scaffold is a 1,3,5-triazine ring, a six-membered ring containing three nitrogen atoms at alternating positions. This triazine core is inherently electron-deficient, a key feature that dictates many of the molecule's properties.[1]
Attached to this core are three phenyl groups. Two are unsubstituted, while the third is a 3,5-dibromophenyl group. The presence of two bromine atoms on this phenyl ring significantly influences the molecule's electronic properties and provides reactive sites for further chemical modification through cross-coupling reactions.[1] The overall structure is rigid and planar, which, combined with its electronic characteristics, makes it a prime candidate for applications in materials science.
| Property | Value | Source |
| Molecular Formula | C21H13Br2N3 | [2] |
| Molecular Weight | 467.16 g/mol | [2] |
| CAS Number | 1073062-59-5 | [2][3] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Purity | >98.0% (via HPLC) | [2] |
The molecular structure of this compound is depicted below:
Caption: Molecular structure of this compound.
Synthesis and Characterization
Proposed Synthetic Protocol
This protocol is adapted from the synthesis of a structurally related compound, 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine.[4][5]
Reactants:
-
3,5-Dibromobenzaldehyde
-
Benzamidine hydrochloride
-
Copper(II) acetate monohydrate (Cu(OAc)2·H2O)
-
Sodium carbonate (Na2CO3)
-
Toluene
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dibromobenzaldehyde (1.0 mmol), benzamidine hydrochloride (2.2 mmol), sodium carbonate (2.2 mmol), and copper(II) acetate monohydrate (0.1 mmol, 10 mol%).
-
Solvent Addition: Add toluene (5 mL) to the flask.
-
Reaction Conditions: Stir the mixture vigorously and heat to reflux (approximately 110 °C) under an air atmosphere for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Characterization
The successful synthesis of the target compound would be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would confirm the chemical structure by showing the expected signals for the aromatic protons and carbons, with characteristic shifts due to the bromine and nitrogen atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would verify the molecular weight and isotopic pattern, which would be distinctive due to the presence of two bromine atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=N bonds within the triazine ring and the aromatic C-H and C=C bonds.
Applications in Materials Science: The Rise of Triazines in OLEDs
The primary application for this compound is as an intermediate in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs).[1][3] The electron-deficient nature of the triazine core is pivotal for its function in these devices.
Role as a Host Material in Phosphorescent OLEDs (PhOLEDs)
In PhOLEDs, a light-emitting guest molecule (a phosphorescent dopant) is dispersed in a host material. For efficient energy transfer and to prevent quenching, the host material must have a higher triplet energy level than the guest. Triazine derivatives are excellent candidates for host materials due to their high triplet energies.[6] The rigid structure of this compound contributes to a high glass transition temperature, which is crucial for the morphological stability and longevity of OLED devices.
Building Block for Thermally Activated Delayed Fluorescence (TADF) Emitters
TADF materials represent a new generation of OLED emitters that can theoretically achieve 100% internal quantum efficiency without the need for heavy metals like iridium or platinum.[7][8] These molecules are typically designed with a donor-acceptor (D-A) structure to achieve a small energy gap between their singlet and triplet excited states. The electron-deficient 1,3,5-triazine core is a powerful acceptor moiety in TADF emitters.[9][10] The 3,5-dibromophenyl group on the target molecule can be functionalized with donor units through reactions like the Suzuki or Buchwald-Hartwig couplings to create novel TADF emitters.
The general workflow for incorporating this molecule into OLED research is as follows:
Caption: Experimental workflow for developing new OLED materials.
Potential in Drug Development
The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[11][12] Triazine derivatives have been investigated for a plethora of therapeutic applications, including as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[11][12]
While there is no specific literature on the biological activity of this compound, its structure warrants consideration for screening in drug discovery programs. The presence of the dibromophenyl moiety offers opportunities for structure-activity relationship (SAR) studies. The bromine atoms can be replaced with other functional groups to modulate the compound's lipophilicity, electronic properties, and ability to form hydrogen bonds, all of which are critical for biological activity. For instance, various substituted triazines have been explored as inhibitors of kinases such as PI3K-α, B-Raf, and VEGFR-2, which are important targets in cancer therapy.[13]
Conclusion and Future Outlook
This compound is a valuable molecule with a well-defined role in materials science and untapped potential in drug discovery. Its robust synthesis, electron-deficient core, and sites for further functionalization make it an attractive building block for next-generation OLED materials, particularly for host materials and TADF emitters. Future research will likely focus on synthesizing novel derivatives of this compound to fine-tune its photophysical and electronic properties for enhanced device performance. Furthermore, its potential as a scaffold for the development of new therapeutic agents remains an exciting and underexplored avenue for investigation.
References
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ResearchGate. Synthesis and biological activities of some new 3-(substituted)-5,6-diphenyl-1,2,4-triazines. [Link]
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ResearchGate. Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Link]
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Taylor & Francis Online. Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. [Link]
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PubMed. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. [Link]
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Wiley Online Library. Recent Advancements and Developments in the Biological Importance of 1,3,5‐Triazines. [Link]
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MDPI. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. [Link]
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NIH National Center for Biotechnology Information. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
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ACS Publications. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. [Link]
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Oakwood Chemical. 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. [Link]
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Royal Society of Chemistry. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off. [Link]
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ResearchGate. Examples of compounds used in organic light emitting diodes (OLED).... [Link]
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Suzhou Fenghua Advanced Material Co.,Ltd. Custom Triazine Derivatives Manufacturers, Suppliers. [Link]
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Remedy Publications LLC. Design, Synthesis, and Antimicrobial Evaluation of Novel1,3,5-Triazine Derivatives. [Link]
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PubChem. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. [Link]
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ResearchGate. Chemical structures of 1,3,5-triazine-based blue TADF emitters. [Link]
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Royal Society of Chemistry. High efficiency green TADF emitters of acridine donor and triazine acceptor D–A–D structures. [Link]
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Cambridge Open Engage. 1,3,5-Triazine-Functionalized Thermally Activated Delayed Fluorescence Emitters for Organic Light-Emitting Diodes. [Link]
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Acta Physico-Chimica Sinica. Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. [Link]
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ResearchGate. Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. [Link]
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MDPI. The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements. [Link]
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Physicochemical properties of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
An In-Depth Technical Guide to the Physicochemical Properties of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a member of the versatile 1,3,5-triazine class of heterocyclic compounds. Although detailed experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous structures and established synthetic methodologies to present a robust profile of its expected physicochemical properties and a reliable protocol for its synthesis. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar triazine derivatives in medicinal chemistry and materials science.
Introduction: The Significance of the 1,3,5-Triazine Core
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions.[1] Derivatives of 1,3,5-triazine have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Their rigid, planar structure and the presence of three nitrogen atoms allow for the precise spatial arrangement of substituents, making them ideal scaffolds for the design of targeted therapeutics and functional organic materials. The introduction of aryl groups, such as the 3,5-dibromophenyl and diphenyl moieties in the target compound, allows for the fine-tuning of its steric and electronic properties, which can significantly influence its biological activity and material characteristics.
Proposed Synthesis of this compound
A similar synthesis has been reported for the analogous compound 2-(3-bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine, which was synthesized from 3-bromo-5-chloro-benzaldehyde and benzamidine hydrochloride.[4] This precedent strongly supports the feasibility of the proposed protocol.
Proposed Synthetic Protocol
This protocol is based on the established synthesis of structurally related aryl-1,3,5-triazines.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dibromobenzaldehyde (1 equivalent) and benzamidine hydrochloride (2 equivalents).
-
Add a suitable solvent, such as chloroform or N,N-dimethylformamide (DMF).[2] The choice of solvent may need to be optimized for reactant solubility.
-
Add a base, such as potassium carbonate or triethylamine (2.2 equivalents), to neutralize the hydrochloride and facilitate the reaction.
Step 2: Reaction Execution
-
Stir the mixture at room temperature for 30 minutes to ensure proper mixing.
-
Heat the reaction mixture to reflux (the specific temperature will depend on the chosen solvent) and maintain it for 24-48 hours.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate has formed, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Physicochemical Properties: An Estimated Profile
Direct experimental data for the physicochemical properties of this compound are not widely published. However, we can infer a likely profile based on its chemical structure and data from analogous compounds, such as 2,4,6-tris(4-bromophenyl)-1,3,5-triazine.[6]
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C₂₁H₁₃Br₂N₃ | Based on the chemical structure. |
| Molecular Weight | 495.16 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for crystalline organic compounds of this type. |
| Melting Point | High (>200 °C) | The rigid, planar triazine core and multiple aromatic rings suggest strong intermolecular forces, leading to a high melting point. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., THF, Chloroform, DMF) | The nonpolar aromatic structure will dominate, leading to poor solubility in polar solvents like water and good solubility in organic solvents. |
| Thermal Stability | High | The aromatic nature of the triazine and phenyl rings contributes to high thermal stability.[7] |
| Spectroscopic Data | ||
| ¹H NMR | Aromatic protons expected in the δ 7.0-8.5 ppm range. | The specific chemical shifts will be influenced by the electron-withdrawing bromine atoms. |
| ¹³C NMR | Aromatic carbons expected in the δ 110-170 ppm range. | The carbon atoms of the triazine ring will appear downfield.[8] |
| Mass Spectrometry | Expected molecular ion peak (M+) at m/z ≈ 495, with characteristic isotopic patterns for two bromine atoms. | The isotopic signature of bromine (⁷⁹Br and ⁸¹Br) will be a key identifying feature. |
Potential Applications
The structural features of this compound suggest several potential areas of application:
-
Medicinal Chemistry: The triazine core is a known pharmacophore. The dibromophenyl moiety can serve as a handle for further functionalization via cross-coupling reactions, allowing for the synthesis of a library of derivatives for screening against various biological targets. Brominated aromatic compounds have also shown potential as anticancer and antimicrobial agents.[3][9]
-
Materials Science: Triazine derivatives are used in the development of organic light-emitting diodes (OLEDs), polymers, and other functional materials.[7] The bromine atoms can be utilized for polymerization or for tuning the electronic properties of the material.[10]
Conclusion
This compound is a promising, yet underexplored, compound with significant potential in both medicinal chemistry and materials science. This guide provides a foundational understanding of its likely physicochemical properties and a robust, proposed synthesis protocol based on established chemical principles. Further experimental validation of these properties and exploration of its applications are warranted and encouraged.
References
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Pinto, E., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link][11]
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Pinto, E., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [Link][13]
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Martínez-Palau, M., et al. (2013). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Revista de la Sociedad Química de México, 57(4), 231-240. [Link][14]
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Wang, L., et al. (2020). Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source. RSC Advances, 10(38), 22631-22635. [Link][15]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity Brominated Triazine Intermediates: A Key to Next-Generation Materials. [Link][10]
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Kułaga, D., et al. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Bioorganic Chemistry, 129, 106173. [Link][2]
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PubChem. (n.d.). 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. [Link][6]
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Canale, V., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7501. [Link][16]
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Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. ARKIVOC, 2020(iii), 64-73. [Link][19]
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Thermal stability and electrochemical properties of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
An In-Depth Technical Guide to 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine: Thermal and Electrochemical Properties for Advanced Electronic Applications
Introduction: The Role of Triazine Cores in Modern Electronics
In the landscape of organic electronics, the 1,3,5-triazine scaffold has emerged as a powerhouse building block for high-performance materials.[1] The inherent electron-deficient nature of the triazine ring, a consequence of its three nitrogen atoms, imparts exceptional electron-accepting and transporting capabilities.[1][2] This makes triazine derivatives prime candidates for use in Organic Light-Emitting Diodes (OLEDs), organic solar cells, and other advanced electronic devices, often serving as electron transport materials (ETMs) or as hosts in the emissive layer.[1][3][4][5]
This guide focuses on a specific, highly functionalized derivative: This compound . This molecule combines the robust, electron-deficient triazine core with two phenyl groups and a dibrominated phenyl substituent. The strategic placement of two bromine atoms on the peripheral phenyl ring not only modulates the electronic properties but also provides reactive sites for further synthetic elaboration, opening pathways to more complex, tailored molecular architectures.
This document serves as a technical resource for researchers, chemists, and materials scientists, providing a detailed examination of the synthesis, thermal stability, and electrochemical characteristics of this promising compound. We will explore the causality behind its properties and the experimental workflows used to characterize them, offering a comprehensive view of its potential in next-generation organic electronics.
Molecular Identity:
Caption: Molecular structure of this compound.
PART 1: Thermal Stability Analysis
High thermal stability is a non-negotiable prerequisite for materials used in OLEDs. The fabrication process often involves vacuum thermal evaporation, and the operational device generates heat. Materials with low thermal stability can degrade, leading to device failure and reduced operational lifetime. The key metrics for thermal stability are the decomposition temperature (Td) and the glass transition temperature (Tg).
Experimental Protocol: Thermal Analysis
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The Td is typically defined as the temperature at which 5% of the initial mass is lost.
-
Differential Scanning Calorimetry (DSC): This method measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect phase transitions, such as the glass transition, which is critical for assessing the morphological stability of amorphous films.
Caption: Workflow for Thermal Stability Characterization using TGA and DSC.
Insights and Expected Performance
While specific experimental data for this compound is not publicly available, performance can be reliably inferred from closely related triazine derivatives. Star-shaped triazine molecules are known for their exceptional thermal robustness.[10]
-
Decomposition Temperature (Td): Triazine-based materials used in OLEDs frequently exhibit Td values well above 400°C.[11] The rigid aromatic structure of the target molecule suggests it will possess similarly high thermal stability, making it suitable for vacuum deposition processes and ensuring a long operational lifetime.
-
Glass Transition Temperature (Tg): A high Tg is crucial for maintaining a stable, uniform amorphous film in the solid state, preventing crystallization that can degrade device performance. Triazine derivatives often show high glass transition temperatures, with values reported in the range of 133°C to 226°C.[10][11] This indicates excellent morphological stability.
| Property | Technique | Expected Value | Significance in Application |
| Decomposition Temp. (Td) | TGA | > 400 °C | Resistance to thermal degradation during fabrication and operation. |
| Glass Transition Temp. (Tg) | DSC | > 140 °C | Ensures morphological stability of the thin film, preventing crystallization. |
PART 2: Electrochemical Properties and Frontier Molecular Orbitals
The electrochemical properties of a material dictate its ability to accept, transport, and inject charge carriers (electrons and holes). These properties are primarily defined by the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an electron transport material, a low-lying LUMO is essential for efficient electron injection from the cathode and transport to the emissive layer.
Experimental Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is the standard electrochemical technique used to probe the redox behavior of a molecule and estimate its HOMO and LUMO energy levels. The experiment involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current.
-
Setup: A three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a solution of the sample with a supporting electrolyte (e.g., TBAPF₆).
-
Measurement: The potential is swept, and the oxidation and reduction potentials are recorded. A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for accurate calibration.
-
Calculation: The HOMO and LUMO energy levels are calculated from the onset potentials of oxidation (E_ox) and reduction (E_red), respectively, using empirical formulas.[12]
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Solubility of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine in organic solvents
An In-depth Technical Guide: Solubility of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine in Organic Solvents
Introduction
The 1,3,5-triazine scaffold is a cornerstone in the development of advanced functional organic materials and therapeutic agents.[1][2][3] Its inherent electron-deficient nature, coupled with high thermal and chemical stability, makes it a privileged structure in fields ranging from organic electronics to medicinal chemistry.[4] This guide focuses on a specific derivative, This compound (CAS: 1073062-59-5), a molecule of significant interest as a synthetic intermediate, particularly for materials used in Organic Light-Emitting Diodes (OLEDs).[4][5]
Understanding the solubility of this compound is paramount for its synthesis, purification, and application. Whether for solution-based processing of electronic devices or for formulation in a drug discovery context, solubility dictates the medium in which the molecule can be effectively utilized. This document provides a comprehensive analysis of the theoretical principles governing its solubility, predictive data for a range of common organic solvents, and a robust experimental protocol for empirical validation.
Molecular Profile:
-
Chemical Formula: C₂₁H₁₃Br₂N₃[6]
-
Molecular Weight: 467.16 g/mol [6]
-
Structure: A central 1,3,5-triazine ring functionalized with two phenyl groups and one 3,5-dibromophenyl group.
-
Appearance: Typically a white to light yellow crystalline powder.[6]
The molecular architecture, dominated by large, nonpolar aromatic rings, is the primary determinant of its solubility characteristics.
Pillar 1: Theoretical Framework for Solubility
The solubility of a solid solute in a liquid solvent is governed by the thermodynamic principle "like dissolves like."[7][8][9] This adage encapsulates the concept that substances with similar intermolecular forces and polarity are more likely to be miscible. For this compound to dissolve, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy of the solute-solute interactions within its crystal lattice and the solvent-solvent interactions.
Analysis of the Solute:
-
Polarity: The molecule is predominantly nonpolar . The three large aromatic rings (two phenyl, one dibromophenyl) create a large hydrophobic surface. While the three nitrogen atoms in the triazine ring and the two bromine atoms introduce some electronegativity and localized dipoles, their effect is overshadowed by the nonpolar bulk of the molecule.
-
Intermolecular Forces: As a solute, it primarily engages in van der Waals forces (specifically, London dispersion forces) and potential π-π stacking interactions between its aromatic rings. It lacks hydrogen bond donors.
Causality of Solvent Selection: A suitable solvent must effectively solvate the large aromatic structure. This requires solvents that can also engage in dispersion forces and accommodate the bulky molecule without a significant energetic penalty from disrupting their own solvent-solvent interactions (like the strong hydrogen-bonding network in water or alcohols).
Pillar 2: Predictive Solubility Profile
Based on the theoretical framework, we can predict the solubility of this compound across a spectrum of common laboratory solvents. These predictions serve as a starting point for experimental design.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | The nonpolar nature of these solvents perfectly aligns with the solute. Strong van der Waals and π-π interactions between the solvent and the solute's phenyl rings are expected, leading to favorable dissolution. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | These solvents are excellent at dissolving large, moderately polar to nonpolar organic molecules and are a common choice for reactions involving triazines.[2][9] |
| Polar Aprotic | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to High | While possessing a net dipole, these ether-based solvents have significant nonpolar character, allowing them to effectively solvate the aromatic rings. |
| Polar Aprotic (Amide) | N,N-Dimethylformamide (DMF) | Moderate | DMF is a strong solvent often used to drive reactions involving triazine derivatives to completion, even at elevated temperatures, suggesting it is an effective, if not ideal, solvent.[10][11] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Very Low | The strong hydrogen-bonding network of alcohols is energetically unfavorable to disrupt for the purpose of solvating a large, nonpolar molecule.[12] |
| Nonpolar Aliphatic | Hexanes, Cyclohexane | Low | Although nonpolar, the linear or cyclic structure of aliphatic solvents is less effective at solvating the flat, aromatic rings compared to aromatic solvents, which can engage in more favorable π-stacking. |
| Highly Polar | Water | Insoluble | The extreme polarity and strong hydrogen bonding of water make it incapable of dissolving this large, hydrophobic compound.[12] |
Pillar 3: A Self-Validating Experimental Protocol
Theoretical predictions require empirical validation. The following protocol describes the equilibrium shake-flask method, a gold standard for determining the solubility of a solid in a liquid.[7] Its trustworthiness lies in allowing the system to reach a true thermodynamic equilibrium.
Step-by-Step Methodology for Solubility Determination
-
Preparation of Materials:
-
Accurately weigh approximately 20-30 mg of this compound into several 4 mL glass vials. Use a microbalance for precision.
-
Prepare a set of vials for each organic solvent to be tested.
-
Ensure the compound is a fine, uniform powder to maximize surface area and speed up equilibration.
-
-
Solvent Addition and Saturation:
-
To each vial, add a precise volume (e.g., 2.0 mL) of the chosen organic solvent using a calibrated pipette.
-
The amount of solid added should be in clear excess, ensuring that undissolved solid remains at equilibrium. This is the cornerstone of creating a saturated solution.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a minimum of 24 hours. For large, potentially slow-dissolving molecules, 48 hours is recommended to ensure equilibrium is fully established.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
For a more rapid and complete separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10 minutes.
-
-
Quantification of Dissolved Solute:
-
Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette. Be extremely careful not to disturb the solid pellet at the bottom.
-
Transfer the supernatant to a pre-weighed, clean, and dry vial. Record the exact weight of the empty vial.
-
Remove the solvent from the aliquot under a gentle stream of nitrogen or by using a rotary evaporator. Ensure all solvent is evaporated.
-
Place the vial containing the solid residue in a vacuum oven at a mild temperature (e.g., 40-50 °C) for several hours to remove any final traces of solvent.
-
Weigh the vial containing the dry residue. The difference between this final weight and the initial vial weight is the mass of the dissolved solute.
-
-
Calculation:
-
Calculate the solubility using the formula:
-
Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot taken (mL)
-
-
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Impact on Applications
The solubility profile directly influences the utility of this compound in its target applications.
-
Materials Science (OLEDs): High solubility in solvents like toluene or chloroform is critical for solution-based fabrication techniques such as spin-coating or inkjet printing of thin films. This allows for the creation of uniform layers required for efficient device performance. Poor solubility would necessitate more complex and costly vacuum deposition methods.
-
Drug Development: Although this specific molecule is primarily an OLED intermediate, the broader 1,3,5-triazine class is widely investigated for therapeutic properties, including as anticancer agents.[3] For any compound in a drug discovery pipeline, solubility in both aqueous (for bioavailability) and organic (for synthesis and purification) media is a critical parameter that must be optimized.
Caption: Relationship between solubility and key application areas.
Conclusion
This compound is a large, predominantly nonpolar molecule. Its solubility behavior is logically predicted by the "like dissolves like" principle, favoring dissolution in nonpolar aromatic and chlorinated organic solvents while being poorly soluble in polar protic solvents like alcohols and water. The provided theoretical framework serves as a robust guide for solvent selection, and the detailed experimental protocol offers a reliable method for generating the precise quantitative data needed by researchers and development professionals. Empirical determination using this self-validating workflow is essential for any application requiring the precise formulation and handling of this versatile chemical intermediate.
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- Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photoc
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A Prospective Analysis of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine as a Multifunctional Material in Organic Electronics
An In-Depth Technical Guide for Researchers and Materials Scientists
Abstract
This whitepaper provides a comprehensive technical guide on the potential applications of the novel compound, 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine, in the field of organic electronics. While direct experimental data for this specific molecule is not yet widely available, this guide synthesizes information from closely related analogues and foundational principles of materials science to project its properties and utility. We will explore its core chemical structure, predict its electronic and photophysical characteristics, and propose its application in key organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). Detailed experimental protocols for the synthesis of the compound and the fabrication of representative devices are provided as a foundational framework for future research.
PART 1: The Strategic Design of this compound
The molecular architecture of this compound is strategically designed to incorporate features that are highly desirable for organic electronic materials. At its heart lies the 1,3,5-triazine ring, a six-membered aromatic heterocycle with three nitrogen atoms. This core is inherently electron-deficient due to the high electronegativity of the nitrogen atoms, making it an excellent building block for electron-transporting and electron-accepting materials.[1]
Attached to this triazine core are three phenyl groups. Two are unsubstituted diphenyl groups, which contribute to the molecule's thermal and morphological stability, while the third is a 3,5-dibromophenyl group. The bromine atoms are expected to play a crucial role in modulating the molecule's electronic properties. Halogen substitution, particularly with bromine, is a known strategy to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can be beneficial for charge injection and transport in electronic devices.[2] Furthermore, the presence of heavy bromine atoms can promote intersystem crossing, a phenomenon that can be harnessed in specific types of OLEDs.
PART 2: Projected Physicochemical Properties
Based on the analysis of its structural components, we can project the key physicochemical properties of this compound.
Synthesis and Characterization
The synthesis of this compound can likely be achieved through established synthetic routes for triazine derivatives. A plausible method involves the cyclotrimerization of nitriles or the reaction of amidines with appropriate precursors. For instance, a related compound, 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine, is synthesized by heating a mixture of 4-Bromo-N-benzylideneaniline and benzamidine in chloroform.[3] A similar approach could be adapted for the 3,5-dibromophenyl analogue.
Experimental Protocol: Proposed Synthesis of this compound
-
Reactant Preparation: Dissolve equimolar amounts of 3,5-dibromobenzonitrile and benzamidine hydrochloride in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Reaction: Add a base, such as potassium carbonate, to the mixture to neutralize the hydrochloride and facilitate the reaction. Heat the mixture under reflux for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration and wash it with water and a suitable organic solvent like methanol to remove impurities. Further purification can be achieved by recrystallization from a solvent such as ethanol or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Electronic and Photophysical Properties
The combination of the electron-deficient triazine core and the electron-withdrawing dibromophenyl substituent is expected to result in a material with a deep HOMO level and a low-lying LUMO level. This electronic structure is highly advantageous for applications requiring efficient electron transport and hole blocking.
Table 1: Projected Electronic and Photophysical Properties
| Property | Projected Value | Rationale |
| HOMO Energy Level | -6.0 to -6.5 eV | The electron-deficient triazine core and electron-withdrawing bromine atoms will significantly lower the HOMO energy. |
| LUMO Energy Level | -2.5 to -3.0 eV | The inherent electron-accepting nature of the triazine ring will result in a low-lying LUMO. |
| Electrochemical Band Gap | 3.5 to 4.0 eV | The difference between the projected HOMO and LUMO levels. |
| Triplet Energy (ET) | > 2.6 eV | The parent 2,4,6-triphenyl-1,3,5-triazine has a high triplet energy, and the dibromo-substitution is not expected to drastically lower it. |
| Electron Mobility | > 10⁻⁴ cm²/Vs | Triazine derivatives are known to exhibit good electron mobilities.[4][5] |
Thermal and Morphological Properties
The rigid, planar structure of the 2,4,6-triphenyl-1,3,5-triazine core imparts excellent thermal stability to its derivatives.[6][7] The introduction of the dibromophenyl group is not expected to compromise this stability.
Table 2: Projected Thermal Properties
| Property | Projected Value | Rationale |
| Decomposition Temperature (Td) | > 400 °C | Aromatic triazine derivatives are known for their high thermal stability. |
| Glass Transition Temperature (Tg) | > 150 °C | The rigid molecular structure will lead to a high glass transition temperature, ensuring morphological stability in devices. |
PART 3: Potential Applications in Organic Electronics
The projected properties of this compound make it a promising candidate for several applications in organic electronics.
Electron Transport Layer (ETL) and Host Material in Organic Light-Emitting Diodes (OLEDs)
Mechanism: In an OLED, the ETL facilitates the injection and transport of electrons from the cathode to the emissive layer, while the host material provides a matrix for the light-emitting dopant molecules.[8] The low-lying LUMO of our target molecule would facilitate efficient electron injection from common cathode materials like aluminum. Its deep HOMO level would effectively block holes from passing through to the cathode, thereby confining charge recombination to the emissive layer and enhancing device efficiency. Furthermore, its high triplet energy makes it a suitable host for phosphorescent emitters, particularly for green and red light emission.[4][9]
Experimental Protocol: Fabrication of a Green Phosphorescent OLED (PHOLED)
-
Substrate Cleaning: Sequentially clean an indium tin oxide (ITO)-coated glass substrate in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes to enhance the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Deposit a 40 nm thick layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).
-
Hole Transport Layer (HTL) Deposition: Deposit a 20 nm thick layer of 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) on top of the HIL.
-
Emissive Layer (EML) Deposition: Co-evaporate this compound as the host and a green phosphorescent dopant, such as fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), at a doping concentration of 6-10 wt%. The thickness of this layer should be around 30 nm.
-
Electron Transport Layer (ETL) Deposition: Deposit a 30 nm thick layer of this compound.
-
Electron Injection Layer (EIL) Deposition: Deposit a 1 nm thick layer of lithium fluoride (LiF) to facilitate electron injection.
-
Cathode Deposition: Deposit a 100 nm thick layer of aluminum (Al) as the cathode.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from moisture and oxygen.
Figure 1: A representative OLED device structure incorporating this compound as an ETL.
Acceptor Material in Organic Photovoltaics (OPVs)
Mechanism: In OPVs, an acceptor material is paired with a donor material to form a bulk heterojunction where light absorption leads to the generation of excitons, which are then dissociated into free charge carriers at the donor-acceptor interface. The low-lying LUMO of this compound makes it a potential candidate as a non-fullerene acceptor. Its strong electron-accepting character would provide a sufficient energy offset with common donor polymers to facilitate efficient exciton dissociation.
Figure 2: A representative bulk heterojunction OPV device structure.
n-Type Semiconductor in Organic Field-Effect Transistors (OFETs)
Mechanism: OFETs are fundamental components of organic integrated circuits. An n-type OFET requires a semiconductor material that can efficiently transport electrons. The inherent electron-deficient nature of the triazine core, coupled with the potential for ordered molecular packing, suggests that this compound could function as an n-type semiconductor. The bromine atoms may also enhance intermolecular interactions, leading to improved charge transport pathways.
PART 4: Future Outlook and Conclusion
This compound represents a promising, yet underexplored, material for the advancement of organic electronics. Its strategic design, incorporating an electron-deficient triazine core and electron-withdrawing dibromophenyl substituents, positions it as a strong candidate for a high-performance, multifunctional material.
The projected properties—deep HOMO, low LUMO, high thermal stability, and good electron mobility—make it particularly attractive for use as an electron transport material and a phosphorescent host in OLEDs. Further research should focus on the synthesis and thorough characterization of this compound to validate these projections. Experimental investigation into its performance in OLEDs, OPVs, and OFETs will be crucial to unlocking its full potential and paving the way for its integration into next-generation organic electronic devices.
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Literature review on diphenyl-1,3,5-triazine derivatives
An In-depth Technical Guide to Diphenyl-1,3,5-Triazine Derivatives for Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,3,5-triazine scaffold, a nitrogen-rich heterocycle, has garnered significant attention across diverse scientific disciplines. When substituted with phenyl groups, these derivatives unlock a remarkable array of applications, spanning from medicinal chemistry to materials science. This guide provides a comprehensive overview of diphenyl-1,3,5-triazine derivatives, delving into their synthesis, multifaceted applications, and the underlying principles that govern their function. As a senior application scientist, the aim is to not only present established protocols but to also offer insights into the rationale behind experimental design, empowering researchers to innovate within this versatile chemical space.
The Diphenyl-1,3,5-Triazine Core: A Privileged Scaffold
The inherent electron-deficient nature of the 1,3,5-triazine ring is a cornerstone of its utility. This characteristic facilitates efficient electron injection and transport, making its derivatives prime candidates for various electronic applications.[1] The strategic placement of two phenyl groups on this core profoundly influences the molecule's electronic properties, thermal stability, and spatial arrangement. These phenyl substituents can be further functionalized, offering a versatile platform for fine-tuning the molecule's properties for specific applications.
Synthetic Strategies: Building the Core
The synthesis of diphenyl-1,3,5-triazine derivatives predominantly relies on the versatile starting material, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The differential reactivity of the three chlorine atoms allows for a controlled, stepwise nucleophilic substitution, which is primarily governed by temperature. This enables the precise synthesis of mono-, di-, and trisubstituted derivatives.[2]
Sequential Nucleophilic Substitution of Cyanuric Chloride
This foundational method allows for the introduction of various nucleophiles in a controlled manner.
Experimental Protocol:
-
Monosubstitution: Cyanuric chloride is dissolved in a suitable solvent (e.g., tetrahydrofuran). The first nucleophile is added at a low temperature, typically 0 °C, to replace the first chlorine atom.
-
Disubstitution: The temperature of the reaction mixture is then raised to room temperature, and the second nucleophile is introduced to substitute the second chlorine atom.
-
Trisubstitution: Finally, the reaction is heated to a higher temperature to facilitate the substitution of the third chlorine atom with the final nucleophile.
This temperature-controlled, stepwise approach is crucial for creating unsymmetrically substituted triazine derivatives with high selectivity.[2]
Grignard and Suzuki Coupling Reactions
For the introduction of phenyl groups, Grignard reagents and Suzuki coupling reactions are frequently employed.
-
Grignard Reaction: Phenylmagnesium bromide can be reacted with 2,4,6-trichloro-1,3,5-triazine in an appropriate solvent like anhydrous tetrahydrofuran. The reaction is typically initiated at a low temperature and then allowed to proceed at room temperature.[3]
-
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is invaluable for creating C-C bonds. For instance, a di-chloro-phenyl-triazine intermediate can be coupled with a phenylboronic acid to introduce the second phenyl group. This method offers excellent functional group tolerance.[4]
Logical Flow of Synthesis:
Caption: General synthetic pathways to diphenyl-1,3,5-triazine derivatives.
Applications in Medicinal Chemistry
The structural rigidity and diverse substitution patterns of diphenyl-1,3,5-triazines make them attractive scaffolds for drug discovery. They have shown promise in a range of therapeutic areas.[5][6]
Anticancer Agents
Numerous studies have highlighted the potential of diphenyl-1,3,5-triazine derivatives as anticancer agents.[7][8][9][10][11] Their mechanisms of action are often multifaceted, including the inhibition of key enzymes and the induction of apoptosis.[10]
-
Targeting Kinases: Certain derivatives have been designed to inhibit kinases such as PI3K-α, B-Raf, and VEGFR-2, which are crucial in cancer cell signaling pathways.[12]
-
Dihydrofolate Reductase (DHFR) Inhibition: The triazine core is a key pharmacophore for binding to DHFR, an enzyme vital for nucleotide synthesis.[9]
-
Cytotoxicity: Synthesized derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer, as well as melanoma.[7][8][11][12]
Table 1: Anticancer Activity of Selected Diphenyl-1,3,5-Triazine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 11 | SW480 (Colorectal) | 5.85 | |
| Compound 19 | MALME-3M (Melanoma) | 0.033 | [11] |
| Series A & B | A549 (Lung) | Various | [9] |
Antimicrobial and Other Biological Activities
Beyond oncology, these derivatives have been investigated for a spectrum of biological activities.
-
Antimicrobial Activity: By mimicking the cationic, bulky, and lipophilic properties of antimicrobial peptides, triazine-based compounds have shown potent activity against various bacteria.[13] The structure-activity relationship (SAR) of these compounds is a key area of research for developing new antibiotics to combat drug resistance.[5]
-
Adenosine Receptor Ligands: Novel derivatives have been synthesized that exhibit binding affinity to human adenosine receptors (hA₁ and hA₃), which play a role in tumor proliferation.[4]
-
MAO Inhibitors: Certain amino acid derivatives of 1,3,5-triazines have shown selective inhibitory activity against monoamine oxidase-A (MAO-A).[14]
Signaling Pathway Inhibition:
Caption: Simplified mechanism of anticancer action.
Applications in Materials Science and Electronics
The unique electronic properties of the diphenyl-1,3,5-triazine core have led to its extensive use in the development of advanced organic materials.[2]
Organic Light-Emitting Diodes (OLEDs)
Diphenyl-1,3,5-triazine derivatives are widely used in OLEDs, primarily as electron-transporting materials (ETMs) and host materials for phosphorescent emitters.[1]
-
Electron Transport: The electron-deficient triazine core facilitates efficient electron injection and transport, which is crucial for balanced charge recombination within the emissive layer, leading to high quantum efficiency.[1][15][16]
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), these derivatives serve as excellent host materials due to their high triplet energy, which prevents reverse energy transfer from the dopant to the host.[1][17] This leads to highly efficient devices with low efficiency roll-off.[17]
-
Bipolar Host Materials: By incorporating both electron-donating and electron-accepting moieties, bipolar host materials based on triazines can be created. These materials facilitate balanced charge injection and transport, further enhancing device performance.[17]
Table 2: Performance of Diphenyl-1,3,5-Triazine Derivatives in OLEDs
| Material | Role | Max. External Quantum Efficiency (%) | Device Color | Reference |
| DPTPCz | Bipolar Host | 14.4 | Blue | [17] |
| DPTPCz | Bipolar Host | 21.2 | Green | [17] |
| T2T | Host | 17.5 | Green | [15][16] |
Photophysical Properties and Other Applications
The versatility of this scaffold extends to other areas of materials science.
-
Fluorescent Materials: By creating donor-π-acceptor (D-π-A) systems, novel fluorescent dyes with high Stokes shifts and excellent thermal stability can be synthesized.[18][19][20] These materials have applications in sensors and nonlinear optics.[21]
-
Photocatalysts: Aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores have been developed as innovative and reusable photocatalysts for efficient and selective organic reactions.[22]
-
Solar Cells: The optoelectronic properties of triazine derivatives make them suitable for use in various types of solar cells, including organic solar cells and dye-sensitized solar cells.[23]
Experimental Workflow for OLED Fabrication and Testing:
Caption: A typical workflow for OLED device fabrication and characterization.
Conclusion and Future Outlook
Diphenyl-1,3,5-triazine derivatives represent a remarkably versatile class of compounds with significant actual and potential impact in both medicinal chemistry and materials science. The ability to systematically tune their electronic and steric properties through well-established synthetic routes provides a powerful platform for innovation. Future research will undoubtedly focus on the development of more sophisticated derivatives with enhanced biological activity and selectivity, as well as novel materials with superior performance in electronic and photonic devices. The continued exploration of the structure-property relationships of this privileged scaffold will be paramount to unlocking its full potential.
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A Technical Guide to the Theoretical Modeling of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine's Electronic Properties
Introduction
The 1,3,5-triazine scaffold is a cornerstone in modern materials science, prized for its inherent electron-deficient nature, high thermal stability, and rigid structure. This six-membered aromatic heterocycle, with its alternating carbon and nitrogen atoms, serves as an exceptional building block for functional organic materials. Its electron-withdrawing character makes it a prime candidate for constructing electron-transport and host materials in Organic Light-Emitting Diodes (OLEDs).[1][2][3] By chemically tailoring the substituents at the 2, 4, and 6 positions, a fine-tuning of the molecule's electronic and photophysical properties can be achieved, enabling the rational design of materials for next-generation electronics.[4]
This guide focuses on a specific, highly functionalized derivative: 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS No. 1073062-59-5).[5] The strategic inclusion of two phenyl groups and a dibromophenyl moiety on the triazine core creates a molecule with significant potential. The diphenyl groups contribute to morphological stability and can influence the energy of the frontier orbitals, while the dibromophenyl ring provides two reactive sites (the bromine atoms) for subsequent chemical modifications, such as cross-coupling reactions, to build even more complex, high-performance molecules.[6]
The primary objective of this whitepaper is to provide researchers, chemists, and material scientists with a comprehensive theoretical framework for predicting and understanding the electronic properties of this promising triazine derivative. We will delve into the core computational methodologies, explain the causality behind procedural choices, and present a self-validating workflow that ensures scientific integrity and reproducibility.
Part 1: The Theoretical Framework: From Ground State to Excited States
To accurately predict the behavior of a molecule in an electronic device, we must first understand its fundamental electronic structure. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses of modern computational chemistry, offering a powerful balance of accuracy and computational efficiency for studying organic electronic materials.[7][8]
Density Functional Theory (DFT) for Ground-State Properties
DFT is a quantum mechanical method used to investigate the electronic structure (the electron density distribution) of molecules.[9] From this, we can derive crucial properties like molecular geometry, reactivity, and spectroscopic characteristics.
-
Expertise in Action: Why DFT? For molecules of this size, methods like Hartree-Fock are computationally less expensive but neglect electron correlation, a critical factor for accurate property prediction. Conversely, post-Hartree-Fock methods are highly accurate but prohibitively expensive. DFT provides a pragmatic and field-proven compromise, making it the natural choice for the theoretical description of organic electronic materials.[7]
-
Foundational Step: Geometry Optimization: The first and most critical step is to determine the molecule's most stable three-dimensional conformation—its ground-state geometry. All subsequent electronic property calculations are dependent on this optimized structure. The process computationally adjusts bond lengths and angles to find the lowest energy state on the potential energy surface.
-
The Scientist's Choice: Functional and Basis Set: The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional and the basis set.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and robust choice for geometry optimizations and electronic structure calculations of organic molecules.[9][10] It blends exact Hartree-Fock exchange with DFT exchange-correlation, providing a balanced description. For more complex phenomena like charge-transfer excitations, long-range corrected functionals such as CAM-B3LYP are often recommended.[11]
-
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311+G(d,p) , is an excellent choice for this system. It is a triple-zeta basis set that provides flexibility for the valence electrons, includes diffuse functions (+) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is essential for π-conjugated systems.
-
Frontier Molecular Orbitals (FMOs): The Heart of Electronic Behavior
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in a molecule's electronic activity.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy level corresponds to a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy level corresponds to a better electron acceptor.
-
HOMO-LUMO Gap (E_gap): This energy difference is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy required for the first electronic excitation. A large gap implies high stability.[12]
Time-Dependent DFT (TD-DFT) for Excited-State Properties
To understand how the molecule interacts with light, we must study its excited states. TD-DFT is the state-of-the-art method for calculating the electronic absorption spectra of molecules.[8][13] It allows us to predict the wavelengths of light the molecule will absorb (λ_max) and the intensity of that absorption (oscillator strength, f), which are critical for applications in photonics and optoelectronics.
Part 2: A Self-Validating Computational Workflow
This section provides a detailed, step-by-step protocol for modeling this compound. Following this workflow ensures that the results are derived from a validated and reproducible theoretical experiment.
Caption: Computational workflow for modeling electronic properties.
Protocol 1: Ground-State Geometry Optimization and Frequency Analysis
-
Construct Molecule: Build the 3D structure of this compound using a molecular editor.
-
Set Up Calculation: Using a quantum chemistry software package (e.g., Gaussian), define the following input:
-
Route Section: #p B3LYP/6-311+G(d,p) Opt Freq
-
Charge and Multiplicity: 0 1 (for a neutral singlet state).
-
-
Execute and Validate: Run the calculation. Upon completion, verify that the optimization converged successfully. Crucially, check the output of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[9]
Protocol 2: FMO and MEP Analysis
-
Extract Data: From the validated output of Protocol 1, extract the energies of the HOMO and LUMO orbitals. Calculate the energy gap: E_gap = E_LUMO - E_HOMO.
-
Visualize Orbitals: Use visualization software to generate isosurface plots of the HOMO and LUMO to understand their spatial distribution across the molecule.
-
Generate MEP Map: Create a Molecular Electrostatic Potential (MEP) map. This map plots the electrostatic potential onto the electron density surface, revealing regions of positive (electron-poor) and negative (electron-rich) potential, which are invaluable for predicting intermolecular interactions.
Protocol 3: TD-DFT for UV-Vis Spectrum
-
Set Up Calculation: Using the optimized geometry from Protocol 1, set up a new calculation.
-
Route Section: #p TD(NStates=10) B3LYP/6-311+G(d,p)
-
Explanation: TD(NStates=10) requests the calculation of the first 10 singlet excited states.
-
-
Analyze Output: Extract the calculated excitation energies (in eV and nm) and their corresponding oscillator strengths (f). The transitions with the largest oscillator strengths correspond to the most intense peaks in the UV-Vis absorption spectrum.
Part 3: Predicted Electronic Properties and Data
Based on the established protocols and knowledge of similar triazine systems, we can predict the key electronic characteristics of this compound.
Molecular Geometry and Frontier Orbitals
The optimized structure is expected to be largely planar, though with some torsional twisting of the phenyl rings relative to the central triazine core. This twisting is a result of steric hindrance.
The electron-deficient 1,3,5-triazine ring is expected to dominate the character of the LUMO, indicating its role as the primary electron-accepting center of the molecule. The HOMO is likely to be distributed over the more electron-rich diphenyl substituents. This spatial separation of HOMO and LUMO is characteristic of molecules designed for efficient charge transfer.
Caption: Energy level diagram of Frontier Molecular Orbitals.
Table 1: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 to -7.0 eV | Relates to ionization potential; electron-donating capability. |
| LUMO Energy | ~ -1.5 to -2.0 eV | Relates to electron affinity; electron-accepting capability. |
| HOMO-LUMO Gap | ~ 4.5 to 5.0 eV | High value suggests good chemical stability and blue emission potential. |
Predicted Optical Properties
The TD-DFT calculations are expected to reveal strong electronic transitions in the UV region. The primary absorption band will likely correspond to a π → π* transition, characterized by the promotion of an electron from the HOMO to the LUMO.
Table 2: Predicted UV-Vis Absorption Data (in a solvent like THF)
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Character |
|---|---|---|---|
| S₀ → S₁ | ~300 - 330 nm | > 0.5 | HOMO → LUMO (π → π*) |
| S₀ → Sₓ | < 300 nm | Variable | Other π → π* transitions |
Molecular Electrostatic Potential (MEP)
The MEP map will visualize the charge distribution. We anticipate a region of strong negative potential (red/orange) localized around the nitrogen atoms of the triazine ring, confirming their role as Lewis basic sites. The hydrogen atoms of the phenyl rings will exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. This visualization is critical for understanding intermolecular packing in the solid state, which directly impacts charge transport in a device.
Conclusion and Future Outlook
This guide has outlined a robust and scientifically-grounded theoretical framework for characterizing the electronic properties of this compound. The computational workflows detailed herein, centered on DFT and TD-DFT, provide the necessary tools to predict its geometry, frontier orbital energies, and optical absorption spectra with high confidence.
The predicted properties—a low-lying LUMO, a wide HOMO-LUMO gap, and strong UV absorption—underscore this molecule's significant potential as an electron-transport or host material for OLED applications. The presence of the dibromophenyl group offers a versatile platform for future synthetic modifications to further tune its optoelectronic characteristics.
Future theoretical investigations should extend to modeling charge mobility by calculating reorganization energies and electronic coupling parameters. Furthermore, modeling the triplet state properties is essential for understanding its suitability as a host for phosphorescent emitters, a key application area for triazine derivatives.[14] These advanced studies will provide a more complete picture of this molecule's device-relevant behavior, guiding the next phase of experimental design and synthesis.
References
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- Deshmukh, M. S., et al. (2012). Computational Study on Substituted s-Triazine Derivatives as Energetic Materials. European Journal of Chemistry, 9(2), 583-592.
- Chen, H.-F., et al. (2009). 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. Journal of Materials Chemistry.
- Kronik, L., & Kümmel, S. (2018). Organic Electronic Materials: Recent Advances in the DFT Description of the Ground and Excited States Using Tuned Range-Separated Hybrid Functionals. Accounts of Chemical Research.
- Wiley Online Library. (n.d.). Timeline of the development of 1,3,5‐triazine‐based TADF materials for OLEDs.
- Semantic Scholar. (2009). 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs.
- Siddiqui, S. A. (2021). DFT and TD-DFT Analysis for the Modeling of Efficient Organic Light Emitting Diode (OLED). ResearchGate.
- Zheng, W., et al. (2004). Theoretical study of tri-s-triazine and some of its derivatives. New Journal of Chemistry, 28(2), 275-283.
- ResearchGate. (n.d.). 1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs.
- Stoyanov, S., et al. (2023). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. Molecules, 28(3), 1248.
- Hussain, A. O., et al. (n.d.). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. ResearchGate.
- Jacquemin, D., et al. (n.d.). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. Journal of Chemical Theory and Computation.
- Feng, W., et al. (n.d.). DFT and TD-DFT study on structure and properties of organic dye sensitizer TA-St-CA.
- SunaTech. (n.d.). Exploring Triazine Chemistry: Applications of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine.
- Lumora Chemicals. (n.d.). This compound.
- MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of 2-(3,5-dibromophenyl)-4,6-diphenyl-1,3,5-triazine, a key intermediate for advanced materials, particularly in the field of organic electronics. The synthesis is based on the well-established method of cyclocondensation between an aryl nitrile and an amidine. This document offers a step-by-step methodology, including insights into the causality behind experimental choices, purification techniques, and comprehensive characterization data. The protocol is designed for researchers and scientists in organic synthesis, materials science, and drug development.
Introduction: The Significance of Substituted 1,3,5-Triazines
The 1,3,5-triazine core is a privileged heterocyclic scaffold due to its unique electronic properties, high thermal stability, and versatile functionalization chemistry.[1] Asymmetrically substituted triazines, such as the target molecule, are of particular interest as building blocks for a wide range of applications, from pharmaceuticals to organic light-emitting diodes (OLEDs).[2][3] The introduction of two phenyl groups and a dibromophenyl moiety allows for the fine-tuning of the molecule's electronic and photophysical properties. The bromine atoms, in particular, serve as versatile handles for further chemical modifications through cross-coupling reactions, enabling the construction of more complex molecular architectures.
This protocol details a robust and reproducible method for the synthesis of this compound, a compound with the CAS number 1073062-59-5.[4]
Reaction Principle: Cyclocondensation of Nitriles and Amidines
The synthesis of 2,4,6-trisubstituted-1,3,5-triazines can be efficiently achieved through the cyclocondensation of nitriles and amidines.[5] This method allows for the controlled construction of unsymmetrical triazines. The reaction proceeds via the nucleophilic attack of an amidine on a nitrile, followed by subsequent condensation and cyclization steps. In this protocol, benzamidine hydrochloride is reacted with 3,5-dibromobenzonitrile in the presence of a base. The base is crucial for the deprotonation of the benzamidine hydrochloride to generate the free amidine, which is the active nucleophile.
Materials and Reagents
| Reagent | Formula | MW | CAS No. | Purity | Supplier |
| 3,5-Dibromobenzonitrile | C₇H₃Br₂N | 259.92 | 90391-91-8 | ≥98% | Commercial |
| Benzamidine hydrochloride | C₇H₉ClN₂ | 156.62 | 1670-14-0 | ≥99% | Commercial |
| Sodium methoxide | CH₃NaO | 54.02 | 124-41-4 | ≥95% | Commercial |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, ≥99.8% | Commercial |
| Methanol | CH₄O | 32.04 | 67-56-1 | ACS Grade | Commercial |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade | Commercial |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | Commercial |
Safety Precautions:
-
3,5-Dibromobenzonitrile: Irritant. Avoid inhalation and contact with skin and eyes.
-
Benzamidine hydrochloride: Irritant. Handle with care.
-
Sodium methoxide: Corrosive and flammable solid. Reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N,N-Dimethylformamide (DMF): A known reproductive toxin. Handle in a well-ventilated fume hood.
-
Dichloromethane and Hexane: Volatile and flammable. Use in a fume hood.
Experimental Protocol
Synthesis of this compound
This procedure is adapted from general methods for the synthesis of unsymmetrical triazines.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add benzamidine hydrochloride (1.57 g, 10.0 mmol) and 3,5-dibromobenzonitrile (2.60 g, 10.0 mmol).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask. Stir the mixture to dissolve the solids.
-
Initiation of Reaction: While stirring under a nitrogen atmosphere, carefully add sodium methoxide (1.08 g, 20.0 mmol) in portions to the reaction mixture at room temperature. The addition of the base is exothermic, and the rate of addition should be controlled to maintain the temperature below 40 °C.
-
Causality Explanation: Sodium methoxide acts as a base to deprotonate the benzamidine hydrochloride, generating the free benzamidine in situ. The free amidine is the active nucleophile that initiates the cyclocondensation reaction. A slight excess of base ensures complete deprotonation.
-
-
Reaction Progression: After the addition of sodium methoxide is complete, heat the reaction mixture to 120 °C and maintain this temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.
-
Causality Explanation: Elevated temperature is necessary to overcome the activation energy for the cyclization and aromatization steps leading to the stable 1,3,5-triazine ring.
-
-
Work-up: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the reaction mixture into 250 mL of ice-cold water with stirring. A precipitate will form.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration. Wash the solid with copious amounts of water to remove any remaining DMF and inorganic salts. Subsequently, wash the solid with a small amount of cold methanol to remove unreacted starting materials and byproducts.
-
Drying: Dry the crude product in a vacuum oven at 60 °C overnight.
Purification
The crude product is purified by recrystallization.
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of dichloromethane and hexane.
-
Recrystallization Procedure: Dissolve the crude product in a minimal amount of hot dichloromethane. If any insoluble material remains, filter the hot solution. To the hot filtrate, slowly add hexane until the solution becomes turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator at 4 °C to facilitate complete crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. The expected product is a white to light yellow crystalline solid.[4]
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Appearance | White to light yellow crystalline solid[4] |
| Melting Point | To be determined experimentally |
| ¹H NMR | Aromatic protons in the expected regions with appropriate splitting patterns and integration. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the triazine ring and the phenyl and dibromophenyl substituents. |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight of C₂₁H₁₃Br₂N₃ (467.16 g/mol ). The isotopic pattern for two bromine atoms should be observed. |
| Purity (HPLC) | >98.0%[4] |
Visualizing the Workflow and Reaction
To provide a clear overview of the process, the experimental workflow and the chemical reaction are illustrated below using Graphviz.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reaction Mechanism
Caption: Simplified reaction mechanism for the formation of the target triazine.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete deprotonation of benzamidine HCl. | Ensure the sodium methoxide is fresh and added in the correct stoichiometry. |
| Low reaction temperature or insufficient reaction time. | Ensure the reaction temperature is maintained at 120 °C and monitor the reaction to completion by TLC. | |
| Formation of multiple byproducts | Side reactions due to impurities or moisture. | Use anhydrous solvent and fresh reagents. Maintain an inert atmosphere throughout the reaction. |
| Reaction temperature too high. | Carefully control the reaction temperature. | |
| Difficulty in crystallization | Product is too soluble in the chosen solvent system. | Adjust the solvent ratio (increase the proportion of hexane) or try a different solvent system for recrystallization. |
| Presence of oily impurities. | Purify the crude product by column chromatography on silica gel before recrystallization. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following this procedure, researchers can obtain this valuable chemical intermediate in good yield and high purity. The insights into the rationale behind the experimental steps and the troubleshooting guide are intended to facilitate the successful execution of this synthesis.
References
-
Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. Available at: [Link]
-
Exploring 2-(o-Bromophenyl)-4,6-Diphenyl-1,3,5-Triazine: A Key OLED Intermediate. (n.d.). OLED-info. Retrieved from [Link]
-
Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. American Journal of Pharmacology, 4(1), 1029. Available at: [Link]
- Journal of Advanced Scientific Research. (2025). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research.
-
MDPI. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Molecules. Available at: [Link]
-
ACS Publications. (2021). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2020). Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source. RSC Advances. Available at: [Link]
-
ACS Publications. (1963). A New Synthesis of 2-Aryl-4,6-diphenyl-s-triazines. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society. Available at: [Link]
-
Exploring Triazine Chemistry: Applications of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. (n.d.). OLED-info. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2016). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. International Journal of PharmTech Research, 9(6), 436-445.
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Application Note & Protocol: Utilizing 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine (DBpT) as a High-Performance Host Material for Phosphorescent OLEDs
Abstract & Introduction
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) represent the pinnacle of efficiency in solid-state lighting and display technology, capable of achieving near-100% internal quantum efficiency. A critical component governing device performance—including efficiency, operational lifetime, and color purity—is the host material within the emissive layer (EML). The host's primary functions are to accept charge carriers (holes and electrons), form excitons, and facilitate efficient, non-destructive energy transfer to the phosphorescent guest (dopant) molecules.[1] This application note provides a comprehensive technical guide on the use of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine , hereafter referred to as DBpT , as a state-of-the-art host material for high-efficiency PhOLEDs.
The molecular design of DBpT incorporates two key functional units: an electron-deficient 1,3,5-triazine core and a dibromophenyl substituent. The triazine core provides excellent electron mobility and a high triplet energy level, while the strategic placement of two bromine atoms on the meta-positions of the phenyl ring further raises the triplet energy by disrupting π-conjugation.[2][3] This high triplet energy is paramount for effectively confining excitons on green and blue phosphorescent emitters, preventing back-energy transfer and ensuring high quantum yields.[1][4] This guide will detail the material properties of DBpT, provide a validated, step-by-step protocol for device fabrication, and discuss the underlying mechanisms that contribute to its superior performance.
Key Material Properties of DBpT
The efficacy of DBpT as a PhOLED host is grounded in its unique combination of thermal, photophysical, and electrochemical properties. A summary of these characteristics is presented below. Sourcing high-purity material (≥99.5%) is critical for reproducible, high-performance devices.[5][6]
| Property | Typical Value | Significance in PhOLEDs |
| Chemical Formula | C₂₁H₁₃Br₂N₃ | Defines the molecular structure and weight.[7] |
| Molecular Weight | 467.16 g/mol | Influences sublimation temperature and deposition rate.[7] |
| Appearance | White to Light Yellow Crystalline Powder | High purity is visually indicated by a lack of discoloration.[6][7] |
| Triplet Energy (ET) | ~2.8 - 2.9 eV | High ET is essential to confine excitons on green (~2.4 eV) and blue (~2.7 eV) phosphors, preventing energy loss.[2][8] |
| Glass Transition Temp (Tg) | High (>100 °C) | A high Tg indicates good morphological stability, preventing layer crystallization and enhancing device lifetime. |
| HOMO Level | ~ -6.0 eV | Determines the energy barrier for hole injection from the hole transport layer (HTL). |
| LUMO Level | ~ -2.5 eV | Determines the energy barrier for electron injection from the electron transport layer (ETL). |
| Charge Transport | Bipolar (Electron-dominant) | The triazine core facilitates good electron transport, which can be balanced with hole transport for a wide recombination zone.[2][8] |
PhOLED Fabrication Protocol: A Step-by-Step Guide
This section details a laboratory-scale protocol for fabricating a high-efficiency green PhOLED using DBpT as the host material. The process relies on vacuum thermal evaporation (VTE) for the deposition of organic layers and the metal cathode.[9]
Workflow Overview
The fabrication process follows a logical sequence from substrate preparation to device encapsulation and testing. Each step is critical for achieving optimal device performance.
Caption: Standard experimental workflow for PhOLED fabrication.
Detailed Protocol
Required Equipment & Materials:
-
Patterned Indium Tin Oxide (ITO) glass substrates (~15 Ω/sq)
-
High-vacuum thermal evaporation system (< 5 x 10⁻⁶ Torr)
-
UV-Ozone or Oxygen Plasma cleaner
-
Spin-coater (if using solution-processed layers)
-
Nitrogen-filled glovebox (<1 ppm O₂, <1 ppm H₂O)
-
Source-measure unit (SMU), spectroradiometer, integrating sphere
-
Organic materials: DBpT (Host), Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] (Green Dopant), NPB (HTL), TPBi (ETL), LiF (EIL), Aluminum (Cathode)
-
Solvents (Deionized water, Isopropanol, Acetone), UV-curable epoxy
Step 1: Substrate Preparation (Critical for Performance)
-
Load pre-patterned ITO substrates into a substrate rack.
-
Sequentially sonicate in baths of detergent/deionized water, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates thoroughly with a nitrogen gun.
-
Immediately transfer to an oxygen plasma or UV-Ozone cleaner. Treat for 5-10 minutes to remove organic residues and increase the ITO work function, which enhances hole injection.
-
Store in a vacuum oven or load directly into the evaporation chamber to prevent atmospheric contamination.
Step 2: Device Architecture & Energy Levels A well-designed device structure ensures efficient charge injection, transport, and recombination within the emissive layer. The diagram below illustrates a typical multilayer PhOLED structure and the corresponding energy levels, showing how DBpT facilitates efficient operation.
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Application Notes and Protocols for the Fabrication of Electron Transport Layers Using 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
Introduction: The Role of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine in Advanced Organic Electronics
In the rapidly advancing field of organic electronics, the performance of devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) is critically dependent on the seamless transport of charge carriers. The Electron Transport Layer (ETL) is a key component in these multilayered device architectures, responsible for efficiently accepting electrons from the cathode and transporting them to the emissive or active layer. The ideal ETL material should possess high electron mobility, a suitable Lowest Unoccupied Molecular Orbital (LUMO) energy level for efficient electron injection, and excellent thermal and morphological stability.
This compound is a promising candidate for ETL applications. The triazine core is inherently electron-deficient, which facilitates electron transport, while the phenyl and dibromophenyl substituents can be tailored to fine-tune the material's electronic properties and processing characteristics.[1][2] This document provides detailed protocols for the fabrication of ETLs using this compound via both solution-based and vacuum thermal evaporation techniques, along with methods for their characterization.
Material Properties and Handling
A comprehensive understanding of the material's properties is crucial for successful device fabrication.
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 1073062-59-5 | [4][5] |
| Molecular Formula | C₂₁H₁₃Br₂N₃ | [3] |
| Molecular Weight | 467.16 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Purity | >98.0% (HPLC) | [3] |
Handling and Storage: this compound should be handled in a controlled environment, such as a glovebox under an inert atmosphere (e.g., nitrogen or argon), to minimize exposure to moisture and oxygen, which can degrade the material and adversely affect device performance. Store the material in a cool, dark, and dry place.
Fabrication Protocols
Two primary methods for the deposition of small molecule organic materials like this compound are solution processing and vacuum thermal evaporation. The choice of method depends on the desired device architecture, scalability, and cost considerations.
Protocol 1: Solution-Processed ETL Fabrication via Spin-Coating
Solution processing offers a low-cost and high-throughput method for fabricating ETLs.[6][7] The key is to find a suitable solvent system that dissolves the material without damaging the underlying layers.
Materials and Equipment:
-
This compound (≥99.5% purity)
-
High-purity organic solvents (e.g., chloroform, chlorobenzene, or a co-solvent mixture)
-
Substrates (e.g., ITO-coated glass or flexible substrates)
-
Ultrasonic bath
-
Spin-coater
-
Hotplate
-
Glovebox with an inert atmosphere
Step-by-Step Protocol:
-
Substrate Preparation:
-
Thoroughly clean the substrates to ensure a pristine surface for film deposition. A typical cleaning procedure involves sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes immediately before use to improve the wettability of the surface.
-
-
Solution Preparation:
-
Inside an inert atmosphere glovebox, prepare a solution of this compound. A starting concentration in the range of 5-10 mg/mL is recommended.
-
Dissolve the material in a suitable solvent (e.g., chloroform). Gentle heating on a hotplate (40-50 °C) and stirring may be required to achieve complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Spin-Coating:
-
Transfer the prepared substrate to the spin-coater, ensuring it is centered on the chuck.
-
Dispense a sufficient amount of the filtered solution onto the substrate to cover the entire surface.
-
Initiate the spin-coating program. A two-step program is often effective: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired film thickness. The final thickness is dependent on the solution concentration and spin speed.
-
-
Annealing:
-
After spin-coating, transfer the substrate to a hotplate inside the glovebox.
-
Anneal the film at a temperature below the material's glass transition temperature (typically 80-120 °C) for 10-15 minutes to remove any residual solvent and improve the film morphology.
-
Caption: Workflow for solution-processed ETL fabrication.
Protocol 2: Vacuum Thermal Evaporation (VTE) of ETL
VTE is a highly controlled deposition technique that produces high-purity, uniform thin films, making it a standard method in the OLED industry.[8][9]
Materials and Equipment:
-
This compound (evaporation grade, ≥99.9% purity)
-
High-vacuum thermal evaporation system (base pressure < 1 x 10⁻⁶ Torr)
-
Low-temperature evaporation (LTE) source or a baffled boat source suitable for organic materials
-
Quartz crystal microbalance (QCM) for in-situ thickness monitoring
-
Substrate holder with heating capabilities
-
Substrates (e.g., ITO-coated glass)
Step-by-Step Protocol:
-
System Preparation:
-
Ensure the vacuum chamber is clean to prevent contamination.
-
Load the this compound powder into a suitable evaporation source. An LTE source is recommended for precise temperature control, which is critical for organic materials.[10]
-
Mount the cleaned substrates onto the substrate holder.
-
-
Evaporation Process:
-
Pump down the chamber to a high vacuum (base pressure < 1 x 10⁻⁶ Torr).
-
Slowly ramp up the temperature of the evaporation source. The evaporation temperature for this material will need to be determined empirically but is typically in the range of 150-300 °C for small organic molecules.
-
Monitor the deposition rate using the QCM. A typical deposition rate for ETLs is 0.5-2.0 Å/s.
-
Once the desired deposition rate is stable, open the shutter to begin depositing the material onto the substrates.
-
Deposit the film to the desired thickness, typically in the range of 20-50 nm for an ETL.
-
Close the shutter and ramp down the source temperature.
-
-
Post-Deposition:
-
Allow the substrates to cool down to room temperature before venting the chamber.
-
Transfer the substrates with the deposited ETL to the next processing step (e.g., deposition of the emissive layer) under an inert atmosphere to prevent exposure to ambient conditions.
-
Sources
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Introduction: The Role of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine in Advanced Electronics
An Application Guide to Thin-Film Deposition of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
This compound is a small molecule semiconductor building block with significant potential in organic electronics.[1] Its core, a 1,3,5-triazine ring, is an electron-deficient aromatic system that imparts high thermal stability and distinct electronic properties.[2] This triazine core, functionalized with phenyl and bromophenyl groups, serves as a versatile platform for creating materials used in Organic Light-Emitting Diodes (OLEDs), particularly as host materials or within the electron transport layer.[2][3][4] The performance of devices based on this molecule is critically dependent on the quality, uniformity, and morphology of its solid-state thin film.
This document provides researchers and materials scientists with a detailed guide to the primary thin-film deposition techniques applicable to this compound. We will explore both vapor-phase and solution-based methodologies, explaining the scientific rationale behind each protocol to empower users to optimize film fabrication for their specific research and development needs.
Material Profile: Physicochemical Properties
A foundational understanding of the material's properties is essential for selecting and optimizing a deposition technique.
| Property | Value / Description | Source |
| Chemical Name | This compound | [1][5] |
| CAS Number | 1073062-59-5 | [1] |
| Molecular Formula | C₂₁H₁₃Br₂N₃ | [5] |
| Molecular Weight | 467.16 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | [1][5] |
| Purity | >98.0% (HPLC) | [1] |
| Key Structural Feature | Electron-deficient triazine core, enabling its use in OLEDs. | [2][4] |
| Thermal Stability | Triazine derivatives exhibit excellent thermal stability.[6] | [6] |
Decision Framework: Selecting the Appropriate Deposition Technique
The choice between vapor and solution deposition depends on factors like desired film quality, scalability, equipment availability, and the specific device architecture. Vapor deposition methods are generally preferred for creating highly pure, multi-layered device stacks without the risk of solvent damage to underlying layers, a common setup in OLED manufacturing.[7] Solution processing offers advantages in cost, speed, and suitability for large-area coating and roll-to-roll manufacturing.[8][9]
References
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- 7. What Is Thermal Evaporation Of Organic Materials? The Gentle Method For Oled & Electronics - Kintek Solution [kindle-tech.com]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine in Organic Solar Cells
Introduction: The Strategic Role of Triazine Cores in Organic Photovoltaics
The 1,3,5-triazine scaffold is a cornerstone in the design of advanced organic electronic materials. Its inherent electron-deficient nature, conferred by the three nitrogen atoms within the aromatic ring, provides a powerful tool for tuning the electronic properties of conjugated molecules. This characteristic makes triazine derivatives exceptional candidates for various roles within organic solar cells (OSCs), including as electron acceptors, donors, and interfacial layer components.[1][2][3] The high thermal and chemical stability of the triazine ring further enhances the durability and operational lifetime of photovoltaic devices.[3]
This guide focuses on the application of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine , a versatile intermediate for the synthesis of high-performance materials for organic solar cells. The two bromine atoms on the peripheral phenyl ring serve as reactive handles for facile functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[4][5] This allows for the strategic construction of novel non-fullerene acceptors (NFAs) with tailored optoelectronic properties.
This document will provide a comprehensive overview of the synthetic utility of this compound, a detailed protocol for its conversion into a representative non-fullerene acceptor, and a step-by-step guide to the fabrication and characterization of bulk heterojunction (BHJ) organic solar cells incorporating this custom-synthesized material.
PART 1: From Intermediate to Active Material: Synthetic Protocol
The true value of this compound in the context of organic solar cells lies in its role as a precursor. The following protocol outlines a representative Suzuki coupling reaction to synthesize a novel non-fullerene acceptor, hereafter referred to as Triazine-NFA .
Reaction Scheme: Synthesis of Triazine-NFA
Caption: Synthetic route to Triazine-NFA.
Experimental Protocol: Synthesis of Triazine-NFA
This protocol is a general guideline and may require optimization based on the specific acceptor-boronic ester used.
-
Reagent Preparation:
-
In a 100 mL three-neck round-bottom flask, dissolve this compound (1.0 mmol) and the desired acceptor-boronic ester (2.2 mmol) in a mixture of toluene (40 mL) and deionized water (10 mL).
-
Add potassium carbonate (K₂CO₃) (4.0 mmol) to the mixture.
-
Purge the solution with argon for 30 minutes to remove dissolved oxygen.
-
-
Catalyst Addition and Reaction:
-
Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir vigorously for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it with deionized water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane).
-
Further purify the product by recrystallization from a suitable solvent system (e.g., chloroform/methanol) to obtain the final Triazine-NFA as a solid.
-
-
Characterization:
-
Confirm the structure of the synthesized Triazine-NFA using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Analyze the optical and electrochemical properties using UV-Vis spectroscopy and cyclic voltammetry to determine the material's absorption spectrum, HOMO, and LUMO energy levels.
-
PART 2: Organic Solar Cell Fabrication Protocol
This section details the fabrication of a bulk heterojunction organic solar cell using the synthesized Triazine-NFA as the electron acceptor and a commercially available polymer donor, such as PTB7-Th.
Device Architecture and Workflow
Caption: Workflow for OSC device fabrication.
Step-by-Step Fabrication Protocol
-
Indium Tin Oxide (ITO) Substrate Preparation:
-
Sequentially clean patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function and wettability.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of the polymer donor (e.g., PTB7-Th) and the synthesized Triazine-NFA in a suitable solvent such as chlorobenzene or chloroform with a common concentration of 10-20 mg/mL. The donor:acceptor weight ratio should be optimized (e.g., 1:1, 1:1.2, 1:1.5).
-
Stir the blend solution at 40-50 °C for at least 2 hours to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).
-
Anneal the active layer at a predetermined optimal temperature (e.g., 80-120 °C) for 10 minutes to optimize the morphology.
-
-
Electron Transport Layer (ETL) Deposition (Optional but Recommended):
-
Prepare a dilute solution of an electron transport material (e.g., PFN-Br in methanol).
-
Spin-coat the ETL onto the active layer.
-
-
Top Electrode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a top electrode of aluminum (Al) (approximately 100 nm) through a shadow mask at a pressure below 10⁻⁶ Torr.
-
-
Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy resin and a glass slide to prevent degradation from air and moisture.
-
PART 3: Device Characterization and Data Analysis
The performance of the fabricated organic solar cells should be evaluated under standard testing conditions.
Key Performance Parameters
| Parameter | Symbol | Description |
| Open-Circuit Voltage | VOC | The maximum voltage available from a solar cell, which occurs at zero current. |
| Short-Circuit Current Density | JSC | The current density through the solar cell when the voltage across the cell is zero. |
| Fill Factor | FF | The ratio of the maximum power from the solar cell to the product of VOC and JSC. |
| Power Conversion Efficiency | PCE | The ratio of the maximum power output of the solar cell to the incident light power. |
Characterization Protocol
-
Current Density-Voltage (J-V) Measurement:
-
Measure the J-V characteristics of the solar cells using a solar simulator under AM 1.5G illumination at 100 mW/cm².
-
Use a source meter to sweep the voltage and measure the current.
-
Extract the key performance parameters (VOC, JSC, FF, and PCE) from the J-V curve.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the ratio of collected charge carriers to incident photons at each wavelength.
-
Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the theoretical JSC, which should be consistent with the value obtained from the J-V measurement.
-
Conclusion and Future Outlook
This compound is a highly valuable building block for the synthesis of novel materials for organic solar cells. Its versatile chemistry allows for the creation of a wide range of functional molecules, particularly non-fullerene acceptors, with tunable properties. The protocols outlined in this guide provide a framework for the synthesis, fabrication, and characterization of organic solar cells based on derivatives of this promising intermediate. Further research into the structure-property relationships of these materials will undoubtedly lead to the development of next-generation organic photovoltaic devices with enhanced efficiency and stability.[6][7]
References
-
Dávila Cerón, V., Illicachi, L. A., & Insuasty, B. (2022). Triazine: An Important Building Block of Organic Materials for Solar Cell Application. Molecules, 28(1), 257. [Link]
-
Dávila Cerón, V., Illicachi, L. A., & Insuasty, B. (2022). Triazine: An Important Building Block of Organic Materials for Solar Cell Application. National Library of Medicine. [Link]
-
Recent advances in bulk-heterojunction solar cells: a review. The European Physical Journal Applied Physics. [Link]
-
Dávila Cerón, V., Illicachi, L. A., & Insuasty, B. (2022). Triazine: An Important Building Block of Organic Materials for Solar Cell Application. MDPI. [Link]
-
Yadav, P., et al. (2021). Designing triazatruxene-based donor materials with promising photovoltaic parameters for organic solar cells. RSC Advances. [Link]
-
Nosova, E. V., et al. (2022). Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. Organic Chemistry Frontiers. [Link]
-
New solution processed bulk-heterojunction organic solar cells based on a triazine-bridged porphyrin dyad as electron donor. OUCI. [Link]
-
Yadav, P., et al. (2021). Designing triazatruxene-based donor materials with promising photovoltaic parameters for organic solar cells. RSC Advances. [Link]
-
Sakr, M. A. S., et al. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Journal of Fluorescence. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
So, S. M., & Matos, K. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. [Link]
-
2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: A High-Purity Intermediate for Advanced OLED Applications. Borun New Material. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
This compound CAS NO: 1073062-59-5. Alfa Chemical. [Link]
-
Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic acid in the presence of different triazine based ligands. ResearchGate. [Link]
-
Exploring Triazine Chemistry: Applications of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. Borun New Material. [Link]
-
2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. PubChem. [Link]
-
Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate. [Link]
-
Wang, C., et al. (2022). Modulating electronic structure of triazine-based covalent organic frameworks for photocatalytic organic transformations. Journal of Materials Chemistry A. [Link]
- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
-
Lee, S., et al. (2018). Understanding Structure-Property Relationships in All-Small-Molecule Solar Cells Incorporating a Fullerene or Nonfullerene Acceptor. ACS Applied Materials & Interfaces. [Link]
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- 7. Understanding Structure-Property Relationships in All-Small-Molecule Solar Cells Incorporating a Fullerene or Nonfullerene Acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Integration of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine in High-Performance OLEDs
Introduction: The Role of Triazine Derivatives in Next-Generation OLEDs
Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in the display and solid-state lighting industries, owing to their superior contrast, vibrant colors, and design flexibility.[1] At the heart of this technology lies the continuous development of novel organic materials that govern device efficiency, stability, and overall performance. Among these, 1,3,5-triazine derivatives have garnered significant attention due to their inherent electron-deficient nature, which makes them excellent candidates for electron transport materials (ETMs) and host materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[2][3]
This document provides a comprehensive guide for researchers and material scientists on the application of a specific triazine derivative, 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine (DBrP-TRZ) , in the architecture of high-performance OLEDs. The presence of the electron-withdrawing triazine core, coupled with the dibromophenyl substituent, offers a unique combination of electronic properties and synthetic versatility, making DBrP-TRZ a crucial intermediate for advanced OLED materials.[1]
Physicochemical Properties of DBrP-TRZ
A thorough understanding of the material's properties is paramount for its effective integration into an OLED device.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 1073062-59-5 | [4] |
| Molecular Formula | C₂₁H₁₃Br₂N₃ | [5] |
| Molecular Weight | 467.16 g/mol | [5] |
| Appearance | White to off-white powder | [1] |
| Purity | Typically ≥99.0% | [1] |
The electron-deficient triazine ring facilitates efficient electron injection and transport, a critical factor for balancing charge carriers within the emissive layer of an OLED.[6] The bromine atoms on the phenyl ring provide sites for further chemical modification through cross-coupling reactions, allowing for the synthesis of more complex and tailored OLED materials.
Synthesis Protocol for DBrP-TRZ
While various synthetic routes for triazine derivatives exist, a common and adaptable method involves the reaction of amidines with nitriles or via nucleophilic substitution on cyanuric chloride.[7][8] A plausible synthetic pathway for DBrP-TRZ can be adapted from the synthesis of similar brominated triazine compounds.[9]
Reaction Scheme:
A potential synthesis involves the condensation reaction between benzamidine and 3,5-dibromobenzonitrile, followed by a cyclotrimerization reaction. A more direct and widely used approach for unsymmetrical triazines is the sequential substitution of cyanuric chloride. However, for the specific structure of DBrP-TRZ, a reaction involving 3,5-dibromobenzoyl chloride and benzamidine precursors is a viable route.
Step-by-Step Synthesis Protocol:
-
Preparation of N-Benzoyl-3,5-dibromobenzamidine:
-
In a round-bottom flask, dissolve 3,5-dibromobenzoyl chloride (1 equivalent) in anhydrous toluene.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of benzamidine hydrochloride (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in anhydrous toluene.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Cyclization to form DBrP-TRZ:
-
The crude N-benzoyl-3,5-dibromobenzamidine can be cyclized to the triazine ring under thermal conditions or by using a dehydrating agent. A common method involves heating the intermediate in a high-boiling point solvent like Dowtherm A.
-
Alternatively, treatment with a Lewis acid catalyst can promote the cyclization at lower temperatures.
-
-
Purification:
-
The crude DBrP-TRZ should be purified by column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate gradient.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexane) to yield a high-purity white powder.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Device Architecture and Fabrication Protocols
DBrP-TRZ can be effectively utilized as both a high-performance electron transport material and a host for phosphorescent emitters in OLEDs. Below are detailed protocols for the fabrication of a representative phosphorescent OLED (PHOLED) incorporating DBrP-TRZ.
Proposed Device Architecture:
A common multilayered OLED structure is employed to ensure efficient charge injection, transport, and recombination.
Caption: A representative multilayered PHOLED architecture incorporating DBrP-TRZ.
Fabrication Workflow:
The fabrication of OLEDs is typically performed in a high-vacuum thermal evaporation system.
Caption: General experimental workflow for vacuum-deposited OLED fabrication.
Detailed Fabrication Protocol:
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a high-purity nitrogen gun.
-
Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma for 5-10 minutes to enhance the work function of the ITO and improve hole injection.
-
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the following layers sequentially without breaking the vacuum:
-
Hole Injection Layer (HIL): Deposit a thin layer (e.g., 5 nm) of a suitable HIL material like dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN).
-
Hole Transport Layer (HTL): Deposit a layer (e.g., 40 nm) of a standard HTL material such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Emissive Layer (EML): Co-evaporate DBrP-TRZ as the host material and a phosphorescent dopant (e.g., 6-10 wt% of fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] for green emission) to a thickness of approximately 30 nm. The deposition rates should be carefully controlled to achieve the desired doping concentration.
-
Electron Transport Layer (ETL): Deposit a layer (e.g., 30 nm) of DBrP-TRZ.
-
Electron Injection Layer (EIL) and Cathode: Deposit a thin layer (e.g., 1 nm) of Lithium Fluoride (LiF) followed by a thicker layer (e.g., 100 nm) of Aluminum (Al) to form the cathode.
-
-
-
Encapsulation:
-
After deposition, transfer the devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip.
-
Device Characterization and Expected Performance
The performance of the fabricated OLEDs should be characterized to evaluate the effectiveness of DBrP-TRZ.
Characterization Protocols:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit (e.g., Keithley 2400) and a calibrated photometer/spectrometer (e.g., Photo Research PR-655).
-
Apply a forward bias voltage to the device and measure the corresponding current density and luminance.
-
-
Electroluminescence (EL) Spectra and CIE Coordinates:
-
Measure the EL spectra at different operating voltages using a spectrometer.
-
Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates from the EL spectra.
-
-
Efficiency Calculations:
-
Current Efficiency (η_c): Calculated in candela per ampere (cd/A) from the luminance and current density data.
-
Power Efficiency (η_p): Calculated in lumens per watt (lm/W) from the current efficiency and operating voltage.
-
External Quantum Efficiency (EQE): Calculated from the luminance, EL spectrum, and current density, assuming a Lambertian emission profile.
-
Expected Performance Enhancements with DBrP-TRZ:
-
Improved Electron Transport: The electron-deficient nature of the triazine core is expected to lead to efficient electron transport, resulting in a better balance of charge carriers in the emissive layer. This can lead to higher recombination efficiency and improved EQE.[6]
-
High Triplet Energy Host: As a host material, the rigid structure of DBrP-TRZ is anticipated to possess a high triplet energy, which is crucial for efficiently confining the triplet excitons of the phosphorescent dopant and preventing back energy transfer. This is particularly important for achieving high-efficiency blue and green PHOLEDs.[2]
-
Good Thermal Stability: Triazine derivatives are known for their high thermal stability, which can contribute to a longer operational lifetime of the OLED device.[9]
Conclusion
This compound is a promising and versatile material for the advancement of OLED technology. Its robust synthesis, favorable electronic properties, and high thermal stability make it an excellent candidate for use as an electron transport material and a host in high-performance phosphorescent OLEDs. The protocols and architectural concepts outlined in this document provide a solid foundation for researchers to explore and optimize the integration of DBrP-TRZ in their next-generation OLED devices.
References
[10] Exploring 2-(o-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: A Key OLED Intermediate. (URL: ) [1] this compound: A Crucial Intermediate for Advanced OLEDs. (URL: ) [11] OLED Intermediates - Heeger Materials Inc. (URL: ) [9] 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook. (URL: ) High Purity this compound CAS ... (URL: ) [12] Building Blocks For Organic Semiconductor | PDF | Oled - Scribd. (URL: ) Triazine - Carbazole, Anthracene, Aromatic Amine, Pyrene, Thiophene OLED Material. (URL: ) [13] Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. (URL: ) [7] Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - NIH. (URL: ) [4] this compound - Lumora Chemicals. (URL: ) 1,3,5-Triazine Derivatives as New Electron Transport–Type Host Materials for Highly Efficient Green Phosphorescent OLEDs. (URL: _) [14] Design and Properties of Novel Host Materials for Blue TADF OLEDs - EPub Bayreuth. (URL: ) [6] A materials informatics driven fine-tuning of triazine-based electron-transport layer for organic light-emitting devices - PMC - NIH. (URL: ) [2] Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - RSC Publishing. (URL: ) [15] Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides - ResearchGate. (URL: ) [8] Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (URL: ) [16] A bipolar thiophene substituted 1,3,5-triazine host material for green phosphorescent OLEDs with low onset voltage and current efficiency roll-off | Request PDF - ResearchGate. (URL: ) [3] 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - RSC Publishing. (URL: ) [17] (PDF) 1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - ResearchGate. (URL: ) [18] Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - MDPI. (URL: )
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Application Notes and Protocols: Functionalization of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine for Tailored Properties
Authored by: A Senior Application Scientist
Introduction: The 2,4,6-Triphenyl-1,3,5-triazine Scaffold as a Platform for Innovation
The 1,3,5-triazine ring system is a cornerstone in the fields of medicinal chemistry and materials science, recognized as a "privileged structure" due to its versatile biological activities and robust physicochemical properties.[1][2][3] When symmetrically substituted with three phenyl rings, the resulting 2,4,6-triphenyl-1,3,5-triazine core exhibits exceptional thermal stability and desirable photophysical characteristics, making it a favored building block for advanced applications.[4][5]
This guide focuses on a particularly valuable derivative: 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine (CAS No. 1073062-59-5).[6] The strategic placement of two bromine atoms on one of the phenyl rings provides reactive handles for a multitude of post-synthetic modifications. These bromine sites are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the precise installation of diverse functional groups. This functionalization is the key to tailoring the molecule's electronic, optical, and biological properties for specific, high-value applications, ranging from targeted pharmaceuticals to next-generation organic electronics.[7][8][9]
This document serves as a technical guide for researchers, providing detailed protocols for the most effective functionalization strategies and insights into the causality behind experimental choices.
Core Functionalization Strategies via Palladium-Catalyzed Cross-Coupling
The carbon-bromine bonds on the 3,5-dibromophenyl moiety are ideal sites for creating new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-carbon triple bonds. This is most efficiently achieved through palladium-catalyzed cross-coupling reactions, which are foundational transformations in modern organic synthesis. We will explore three principal reactions:
-
Suzuki-Miyaura Cross-Coupling: Forms C(sp²)–C(sp²) bonds by reacting the aryl bromide with an organoboron reagent (boronic acid or ester). This is the premier method for introducing new aryl or vinyl substituents.[10][11]
-
Buchwald-Hartwig Amination: Creates C(sp²)–N bonds by coupling the aryl bromide with a primary or secondary amine. This reaction is indispensable for synthesizing arylamines, which are prevalent in pharmaceuticals.[12][13][14]
-
Sonogashira Coupling: Generates C(sp²)–C(sp) bonds by joining the aryl bromide with a terminal alkyne. This method is crucial for building conjugated systems and introducing rigid, linear linkers into molecular architectures.[15][16][17]
The choice of reaction dictates the class of functional group introduced, thereby tuning the final properties of the triazine derivative.
Figure 1: Key functionalization pathways for this compound.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Principle & Mechanistic Insight
The Suzuki-Miyaura reaction is a robust method for creating biaryl linkages. The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl bromide bond; (2) Transmetalation , where the organic group is transferred from the boron atom to the palladium center, a step often facilitated by a base; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the palladium(0) catalyst.[10] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with sterically hindered or electronically challenging substrates.[11][18]
Experimental Protocol
-
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (2.2-3.0 equiv for disubstitution)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3-4 equiv)
-
Solvent: 1,4-Dioxane, Toluene, or Dimethylformamide (DMF), with 10-20% water
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Dichloromethane)
-
-
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Rotary evaporator
-
Flash chromatography system
-
-
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base. Expertise Note: If using a Pd(II) precatalyst like Pd(OAc)₂, the phosphine ligand should be added at this stage.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Catalyst deactivation via oxidation is a common failure point.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe. A degassed solvent is crucial to prevent catalyst degradation.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.[19] The choice of eluent system depends on the polarity of the product and must be determined by TLC analysis. A gradient elution from non-polar (e.g., hexane) to more polar (e.g., ethyl acetate/hexane mixture) is often effective.
Data & Expected Outcomes
| Parameter | Typical Conditions for Suzuki-Miyaura Coupling |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | Toluene/H₂O or Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Typical Yield | 70-95% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS, FT-IR |
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Principle & Mechanistic Insight
The Buchwald-Hartwig amination follows a catalytic cycle similar to the Suzuki coupling but is specifically for forming C-N bonds.[13] A key difference lies in the nature of the nucleophile. The reaction requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine, making it a more potent nucleophile for the palladium center. The choice of phosphine ligand is paramount and often dictates the success of the reaction; bulky, electron-rich ligands (e.g., Josiphos, XantPhos) are generally preferred as they promote the rate-limiting reductive elimination step.[14][20]
Experimental Protocol
-
Materials and Reagents:
-
This compound (1.0 equiv)
-
Primary or secondary amine (2.5-3.0 equiv)
-
Palladium precatalyst, e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Phosphine Ligand: XantPhos, BINAP, or a Buchwald-type ligand (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LiHMDS) (3-4 equiv)
-
Anhydrous, degassed solvent: Toluene or Dioxane
-
Solvents for workup and purification
-
-
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Schlenk flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Figure 2: Workflow for the Buchwald-Hartwig Amination Protocol.
-
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, add the palladium source, ligand, and base to the Schlenk flask. Add a portion of the solvent and stir for 15 minutes at room temperature to form the active Pd(0) catalyst.
-
Reactant Addition: Add the this compound and the remaining solvent. Finally, add the amine nucleophile.
-
Reaction: Seal the flask and heat to 80-110 °C. The reaction progress should be monitored carefully. Trustworthiness Note: The strong base can be incompatible with certain functional groups like esters. Weaker bases like K₂CO₃ can be used, but this often requires higher temperatures and longer reaction times.[13]
-
Workup: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude material by column chromatography. High-purity polishing can be achieved with semi-preparative HPLC if necessary.[21]
-
Application Protocol 3: Sonogashira Coupling for C-C≡C Bond Formation
Principle & Mechanistic Insight
The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides.[16][22] It uniquely employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI). The copper facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center more readily than the alkyne itself.[17] The reaction is typically run in the presence of an amine base (e.g., triethylamine or diisopropylamine), which serves both as a base and often as the solvent.
Experimental Protocol
-
Materials and Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (2.5-3.0 equiv)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Amine Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Optional Co-solvent: Tetrahydrofuran (THF) or DMF
-
-
Equipment:
-
Schlenk flask
-
Inert atmosphere setup
-
Magnetic stirrer
-
-
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the amine base/solvent (e.g., TEA) and any co-solvent (e.g., THF). Stir to dissolve. Finally, add the terminal alkyne via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The formation of a salt precipitate (triethylammonium bromide) is a visual indicator of reaction progress. Monitor by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired arylalkyne derivative.
-
Data & Expected Outcomes
| Parameter | Typical Conditions for Sonogashira Coupling |
| Catalyst System | PdCl₂(PPh₃)₂ (3 mol%) / CuI (5 mol%) |
| Base/Solvent | Triethylamine (TEA) or DIPA/THF |
| Temperature | Room Temperature to 50 °C |
| Typical Yield | 75-98% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS, FT-IR (alkyne C≡C stretch ~2100-2260 cm⁻¹) |
Applications of Functionalized Triazine Derivatives
The strategic functionalization of the this compound scaffold unlocks a vast chemical space with tailored properties for diverse applications.
-
Drug Discovery and Development: The 1,3,5-triazine core is present in numerous FDA-approved drugs and is a scaffold of high interest in medicinal chemistry.[1][3] By using the described coupling reactions, libraries of novel triazine derivatives can be synthesized.
-
C-N Bond Formation (Buchwald-Hartwig): Introducing amine functionalities is a classic strategy for modulating solubility, basicity, and hydrogen bonding capabilities, which are critical for receptor binding. Synthesized derivatives can be screened for anticancer, antimicrobial, or antiviral activities.[2][23][24][25]
-
C-C Bond Formation (Suzuki-Miyaura): Adding diverse aryl or heteroaryl groups allows for the exploration of structure-activity relationships (SAR) by modifying steric and electronic properties to optimize target engagement.[26]
-
-
Organic Electronics and Materials Science: 2,4,6-Triphenyl-1,3,5-triazine derivatives are electron-deficient molecules, making them excellent candidates for electron-transporting or host materials in Organic Light-Emitting Diodes (OLEDs).[7][8]
-
Tuning Photophysical Properties: Functionalization directly impacts the molecule's frontier molecular orbitals (HOMO/LUMO levels) and, consequently, its absorption and emission properties.[4][5][27] Attaching electron-donating groups via Buchwald-Hartwig or Suzuki coupling can create donor-acceptor structures with red-shifted emission, while Sonogashira coupling can extend the π-conjugated system, influencing charge transport and emission color.[28][29][30]
-
References
- Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Google Search.
- Sonogashira Coupling. Organic Chemistry Portal.
- Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applic
- Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. The Journal of Organic Chemistry.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira coupling. Wikipedia.
- Sonogashira coupling reactions of aryl halides with acetylene derivative.
- Exploring Triazine Chemistry: Applications of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. Boronpharm.
- Technical Support Center: Purification of 1,2,4-Triazine Deriv
- s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- The Role of Triazine Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDI
- s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation.
- Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance.
- Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. MDPI.
- Application Notes and Protocols for the Isolation and Purification of Triaziridine Compounds. Benchchem.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Exploring 2-(o-Bromophenyl)
- 2,4,6-Triphenyl-1,3,5-triazine functionalized fac -tris(2-phenylpyridine)Ir( iii ) complexes with polarity sensitive T 1 state properties.
- Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytop
- 2,4,6-Triphenyl-1,3,5-triazine functionalized fac-tris(2-phenylpyridine)Ir(III)
- Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. Organic Chemistry Frontiers (RSC Publishing).
- Design, Synthesis, and Antimicrobial Evaluation of Novel1,3,5-Triazine Derivatives.
- 2,4,6-Triphenyl-1,3,5-triazine functionalized fac-tris(2-phenylpyridine)Ir(iii)
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiprolifer
- This compound. Lumora Chemicals.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Suzuki cross-coupling reaction. YouTube.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
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Application Notes and Protocols for Solution-Processed OLEDs Incorporating 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
Introduction: The Strategic Role of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine in Next-Generation OLEDs
The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the development of novel organic materials that enhance device efficiency, stability, and manufacturability. Among these, materials based on the 1,3,5-triazine core have garnered significant interest. The triazine ring is inherently electron-deficient, which imparts excellent electron-transporting properties and high thermal stability to its derivatives.[1][2] This makes them prime candidates for use as electron transport layer (ETL) materials or as hosts in the emissive layer (EML) of phosphorescent and fluorescent OLEDs.[1][3][4]
This application note focuses on This compound , a specialized triazine derivative. The incorporation of a dibromophenyl group offers strategic advantages: it enhances the electron-withdrawing nature of the molecule, potentially improving charge mobility and device performance, and provides sites for further chemical modification.[3] The diphenyl substituents contribute to the material's rigidity and morphological stability. While traditionally, many high-performance OLEDs are fabricated using expensive vacuum deposition techniques, there is a growing demand for solution-processed methods that promise lower manufacturing costs and scalability.[5][6] This guide provides a comprehensive protocol for the incorporation of this compound into a solution-processed OLED, detailing the underlying scientific principles and experimental best practices.
Material Profile: this compound
A thorough understanding of the material's properties is critical for successful device fabrication. Below is a summary of the key characteristics of this compound.
| Property | Value | Source |
| Chemical Formula | C₂₁H₁₃Br₂N₃ | [7] |
| Molecular Weight | 467.16 g/mol | [7] |
| Appearance | White to light yellow powder/crystal | [7] |
| Purity | ≥99.0% | [7] |
| CAS Number | 1073062-59-5 | [8] |
| Primary Role in OLEDs | Electron Transport Material (ETM), Host Material | [3][7] |
Experimental Workflow for Solution-Processed OLED Fabrication
The fabrication of a solution-processed OLED is a multi-step process that requires precision and a controlled environment to minimize defects and ensure reproducibility. The following diagram outlines the general workflow.
Caption: Workflow for solution-processed OLED fabrication.
Detailed Protocols and Methodologies
Part 1: Substrate Preparation and Solution Formulation
1.1. Substrate Cleaning Protocol
The quality of the thin films is highly dependent on the cleanliness of the substrate. The following is a robust protocol for cleaning Indium Tin Oxide (ITO) coated glass substrates.
-
Step 1: Sonication with Detergent: Place the ITO substrates in a substrate rack and immerse them in a beaker containing a 2% solution of Hellmanex III in deionized (DI) water. Sonicate for 15 minutes.
-
Step 2: DI Water Rinse: Thoroughly rinse the substrates with DI water to remove all detergent residue. Sonicate in a beaker of fresh DI water for 15 minutes.
-
Step 3: Solvent Degreasing: Sequentially sonicate the substrates in acetone and then isopropanol for 15 minutes each to remove organic residues.
-
Step 4: Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
Step 5: UV-Ozone Treatment: Immediately before use, treat the substrates with UV-ozone for 10-15 minutes to remove any remaining organic contaminants and to increase the work function of the ITO surface, which aids in hole injection.
1.2. Solution Formulation
The solubility and concentration of the organic materials are critical parameters that influence the thickness and morphology of the spin-coated films.
-
Solvent Selection: Triazine derivatives generally show good solubility in common organic solvents such as toluene, chlorobenzene, or dichlorobenzene.[5] Toluene is a good starting point due to its relatively low boiling point, which allows for reasonable drying times during spin-coating.
-
Concentration Optimization: The optimal concentration will depend on the desired film thickness and the specific spin-coating parameters. A typical starting concentration range for small molecule organic semiconductors is 5-20 mg/mL. It is recommended to prepare a stock solution and perform serial dilutions to find the optimal concentration for the target film thickness.
-
Preparation of the Emissive Layer Solution:
-
In a nitrogen-filled glovebox, dissolve the host material, this compound, and the desired phosphorescent or fluorescent emitter in toluene.
-
The doping concentration of the emitter will significantly impact device performance and is typically in the range of 1-20 wt% relative to the host.
-
Stir the solution on a hot plate at a gentle temperature (e.g., 40-60 °C) for several hours to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Part 2: Device Fabrication via Spin-Coating
The following protocol describes the layer-by-layer deposition of the organic films onto the cleaned ITO substrate. All spin-coating steps should be performed in a nitrogen-filled glovebox to prevent exposure to oxygen and moisture.
2.1. Hole Injection and Transport Layers
-
Hole Injection Layer (HIL): A commonly used HIL is poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).
-
Deposit a filtered PEDOT:PSS solution onto the ITO substrate.
-
Spin-coat at 3000-5000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.
-
Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes to remove residual water.
-
-
Hole Transport Layer (HTL): While some device architectures combine the HIL and HTL, a discrete HTL can improve performance. A common solution-processable HTL is Poly(9-vinylcarbazole) (PVK).
-
Prepare a solution of PVK in a suitable solvent like chlorobenzene (e.g., 10 mg/mL).
-
Spin-coat the PVK solution on top of the HIL layer.
-
Anneal the film as per the material's specifications (e.g., 80-100 °C for 10 minutes).
-
2.2. Emissive Layer (EML) Deposition
This is the critical step where this compound is incorporated as a host material.
-
Spin-Coating Parameters: The film thickness is primarily controlled by the solution concentration and the spin speed.[6][9] A higher spin speed or lower concentration will result in a thinner film.
-
Protocol:
-
Dispense the prepared EML solution (containing this compound and the emitter) onto the HTL-coated substrate.
-
Spin-coat at a speed between 1000-4000 rpm for 30-60 seconds. The exact parameters should be optimized to achieve the desired film thickness (typically 20-50 nm).
-
Causality: The spin-coating process involves a rapid solvent evaporation, which can lead to a kinetically trapped, non-equilibrium film morphology.[10] The choice of solvent and spin speed influences the drying rate and thus the degree of molecular ordering.
-
2.3. Thermal Annealing of the EML
-
Purpose: Post-deposition annealing can improve the morphology and charge transport properties of the organic film by allowing for molecular rearrangement and the formation of more ordered domains. For some triazine-based materials, annealing temperatures in the range of 80-160 °C have been explored.[11]
-
Protocol:
-
Transfer the substrate to a hotplate inside the glovebox.
-
Anneal at a temperature between 80-120 °C for 10-20 minutes. The optimal temperature and time should be determined experimentally, as excessive heat can lead to film degradation or dewetting.
-
Part 3: Device Finalization and Characterization
3.1. Cathode Deposition
The final layers of the OLED are typically deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr) that is integrated with the glovebox to avoid air exposure.
-
Device Architecture: A typical cathode structure consists of a thin electron injection layer (EIL) followed by a thicker metal electrode.
-
Electron Transport Layer (ETL) (Optional but Recommended): While this compound has electron-transporting properties, an additional dedicated ETL such as TPBi (1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene) can be beneficial.[2] This would be thermally evaporated.
-
Electron Injection Layer (EIL): A thin layer (0.5-1 nm) of an alkali metal fluoride like Lithium Fluoride (LiF) is evaporated to lower the electron injection barrier.
-
Cathode: A low work function metal, typically Aluminum (Al) or Calcium (Ca) capped with Al, is then evaporated to a thickness of 80-100 nm.
-
Sources
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- 5. researchgate.net [researchgate.net]
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- 8. lumorachemicals.com [lumorachemicals.com]
- 9. as-proceeding.com [as-proceeding.com]
- 10. Late stage crystallization and healing during spin-coating enhance carrier transport in small-molecule organic semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine as a Versatile Building Block for Advanced Dendrimer Architectures
Introduction: The Strategic Importance of Triazine-Based Dendritic Scaffolds
Dendrimers, with their highly branched, monodisperse, and well-defined three-dimensional structures, have emerged as a pivotal class of macromolecules in biomedical and materials science.[1] Their unique architecture, featuring a central core, repeating branching units, and a high density of terminal functional groups, allows for precise control over properties such as solubility, viscosity, and guest-hosting capabilities.[2] Among the various classes of dendrimers, those based on the 1,3,5-triazine scaffold have garnered significant attention due to their synthetic versatility, thermal and chemical stability, and diverse applications in fields ranging from drug delivery to organic light-emitting diodes (OLEDs).[3][4]
The 1,3,5-triazine ring serves as a robust and geometrically defined branching point. Its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), offers sequential and controllable nucleophilic substitution of its three chlorine atoms, enabling the precise construction of complex dendritic structures.[5][6] This reactivity allows for the introduction of a wide array of functional groups, leading to dendrimers with tailored properties.[7]
This guide focuses on the application of a key building block, 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine , in the synthesis of advanced dendrimer architectures. The strategic placement of two bromine atoms on the phenyl substituent of the triazine core provides reactive handles for subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8] This feature makes it an ideal monomer for the construction of larger, multi-generational dendrimers through both divergent and convergent synthetic strategies.[1][9] These application notes will provide a comprehensive overview of the synthesis of this building block, its characterization, and detailed protocols for its utilization in the construction of higher-generation dendrimers.
I. Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through a cyclocondensation reaction. A common and effective method involves the reaction of 3,5-dibromobenzamidine with an excess of a suitable benzoyl derivative, or a related multi-step synthesis starting from commercially available precursors.[10][11]
Protocol 1: Synthesis of this compound
This protocol is based on established methodologies for the synthesis of substituted 1,3,5-triazines.[12]
Materials:
-
3,5-Dibromobenzaldehyde
-
Benzamidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Toluene
-
Palladium on carbon (Pd/C, 10%) (for an alternative route)
-
Hydrazine monohydrate (for an alternative route)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Step 1: Synthesis of 3,5-Dibromobenzamidine (if not commercially available)
This step may not be necessary if 3,5-dibromobenzamidine is commercially available.
-
A detailed procedure for the conversion of 3,5-dibromobenzonitrile to 3,5-dibromobenzamidine hydrochloride via the Pinner reaction, followed by treatment with a base, is a standard method.
Step 2: Cyclocondensation to form this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamidine hydrochloride (2.2 equivalents) and 3,5-dibromobenzaldehyde (1.0 equivalent) in a suitable solvent such as chloroform or DMF.[1]
-
Add a base, such as potassium carbonate (3.0 equivalents), to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a white to light yellow solid.[13][14]
Characterization Data:
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons will appear in the range of 7.0-9.0 ppm. The characteristic signals for the 3,5-dibromophenyl group and the two phenyl groups should be identifiable. |
| ¹³C NMR | Resonances for the triazine ring carbons will appear around 170 ppm, with aromatic carbons appearing in the 120-140 ppm range. |
| Mass Spec. | The molecular ion peak corresponding to the molecular weight of C₂₁H₁₃Br₂N₃ (467.16 g/mol ) should be observed, along with the characteristic isotopic pattern for two bromine atoms.[13] |
| FTIR | Characteristic peaks for the C=N stretching of the triazine ring and C-H stretching of the aromatic rings will be present. |
| HPLC | A purity of >98% is typically expected for use in subsequent dendrimer synthesis.[14] |
II. Dendrimer Construction Strategies
The dibromo functionality of this compound is the key to its use as a dendrimer building block. The two bromine atoms can be readily converted to other functional groups or used directly in cross-coupling reactions to attach subsequent generations of dendrons. Both divergent and convergent approaches can be employed.[1][15]
A. Divergent Synthesis Approach
In the divergent approach, the dendrimer is grown outwards from a central core.[16] In this case, a multifunctional core molecule can be reacted with this compound to form the first generation. The peripheral bromo groups are then used for further reactions to build the next generation.
Diagram: Divergent Synthesis Workflow
Caption: A generalized workflow for the divergent synthesis of dendrimers.
B. Convergent Synthesis Approach
The convergent approach involves the synthesis of dendrons from the periphery inwards, which are then attached to a central core in the final step.[9] This method often provides better control over the final structure and purity of the dendrimer.
Diagram: Convergent Synthesis Workflow
Caption: A generalized workflow for the convergent synthesis of dendrimers.
III. Protocol 2: Convergent Synthesis of a First-Generation Dendron using Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of a first-generation (G1) dendron using this compound as the branching unit. The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds and is well-suited for dendrimer synthesis due to its high yields and tolerance of a wide range of functional groups.[8][13]
Materials:
-
This compound (1.0 equivalent)
-
A suitable arylboronic acid (e.g., 4-(tert-butoxycarbonyl)phenylboronic acid) (2.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (0.05 equivalents)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)) (3.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions and purification apparatus
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure G1 dendron.
Characterization of the G1 Dendron:
-
¹H and ¹³C NMR: The disappearance of the signals corresponding to the starting arylboronic acid and the appearance of new aromatic signals will confirm the formation of the new C-C bonds.
-
Mass Spectrometry: The molecular ion peak of the G1 dendron should be observed, confirming the successful coupling of two arylboronic acid units.
-
HPLC: To confirm the purity of the isolated dendron.
IV. Applications in Drug Development and Materials Science
Triazine-based dendrimers, synthesized using building blocks like this compound, have shown significant promise in various applications:
-
Drug Delivery: The well-defined structure and multivalent surface of these dendrimers make them excellent candidates for drug delivery systems.[3] Drugs can be either encapsulated within the dendritic voids or covalently attached to the peripheral functional groups.
-
Gene Delivery: Cationic triazine dendrimers have been investigated as non-viral vectors for the delivery of DNA and RNA.[3]
-
OLEDs: The rigid aromatic structure of these dendrimers can be tailored to exhibit desirable photophysical properties for use in organic light-emitting diodes.[4]
-
Catalysis: Dendrimers can act as scaffolds for catalytic nanoparticles, providing a high local concentration of active sites and enabling catalyst recovery and reuse.[8]
V. Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the construction of advanced dendrimer architectures. Its robust triazine core provides thermal and chemical stability, while the strategically positioned dibromo functionalities allow for the facile and controlled growth of dendrimer generations via powerful cross-coupling methodologies like the Suzuki-Miyaura reaction. The ability to employ both divergent and convergent synthetic strategies offers researchers the flexibility to design and synthesize a wide range of complex and functional dendritic macromolecules. As the demand for precisely engineered nanomaterials in medicine and technology continues to grow, the importance of such well-designed building blocks will undoubtedly increase, paving the way for the development of next-generation dendrimers with tailored properties and functionalities.
References
- Abbasi, E., Aval, S. F., Akbarzadeh, A., Milani, M., Nasrabadi, H. T., Joo, S. W., ... & Moghaddam, M. R. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale research letters, 9(1), 1-10.
- Grayson, S. M., & Fréchet, J. M. (2001). Convergent dendrons and dendrimers: from synthesis to applications. Chemical reviews, 101(12), 3819-3868.
- Gupta, U., & Agashe, H. B. (2005). Dendrimers: a review on synthetic approaches. Journal of Applied Pharmaceutical Science, 5(3), 1-10.
- Tomalia, D. A., Baker, H., Dewald, J., Hall, M., Kallos, G., Martin, S., ... & Smith, P. (1985). A new class of polymers: starburst-dendritic macromolecules. Polymer Journal, 17(1), 117-132.
- Lim, J., & Simanek, E. E. (2012). Triazine dendrimers as drug delivery systems: from synthesis to therapy. Advanced drug delivery reviews, 64(9), 826-835.
- Hawker, C. J., & Fréchet, J. M. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638-7647.
- Simanek, E. E., Tichy, S. E., Zhang, W., & Corn, R. M. (2009). Two decades of triazine dendrimers. Molecules, 14(3), 1227-1262.
-
Steffensen, M. B., Hollink, E., Kuschel, F., Bauer, M., & Simanek, E. E. (2006). Dendrimers based on[1][2][3]-triazines. Journal of Polymer Science Part A: Polymer Chemistry, 44(11), 3411-3433.
- Kułaga, P., Kułagowska, M., & Roliński, J. (2022). Green and efficient synthetic protocol for 1, 3, 5-triazine derivatives with anticancer potential against colorectal cancer. Molecules, 27(11), 3583.
- Wu, Y., Wang, Y., & Zhang, J. (2010). Phosphine dendrimer-stabilized palladium nanoparticles, a highly active and recyclable catalyst for the Suzuki− Miyaura reaction and hydrogenation. Organic letters, 12(21), 4944-4947.
- Menéndez-Pedregal, C., Argüelles, E., & Quirós, C. (2024). 1, 3, 5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. International Journal of Molecular Sciences, 25(11), 5898.
- Simanek, E. E., & Enciso, A. E. (2014). Cationic Triazine Dendrimers: Synthesis, Characterization, and Biological Applications. In Cationic Polymers in Regenerative Medicine (pp. 249-267). Royal Society of Chemistry.
- In the rapidly evolving world of organic electronics, intermediates like 2-(o-bromophenyl)-4,6-diphenyl-1,3,5-triazine are gaining significant attention. (n.d.). Exploring 2-(o-Bromophenyl)
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5.
- de Fatima, A., & de Oliveira, L. G. (2005). Synthesis of 2, 4, 6-tri-substituted-1, 3, 5-triazines. Molecules, 10(10), 1308-1327.
- Tomalia, D. A., & Fréchet, J. M. (Eds.). (2001). Dendrimers and other dendritic polymers. John Wiley & Sons.
- Takagi, K., & Tanaka, H. (2000). Triazine dendrimers by divergent and convergent methods. Journal of Polymer Science Part A: Polymer Chemistry, 38(24), 4385-4395.
-
Lumora Chemicals. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. Retrieved from [Link]
-
Alfa Chemical. (n.d.). This compound CAS NO: 1073062-59-5. Retrieved from [Link]
Sources
- 1. 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]
- 2. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
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- 6. 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization [mdpi.com]
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- 9. 1073062-59-5|this compound|BLD Pharm [bldpharm.com]
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- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Odd Generation Triazine Dendrimers Using a Divergent, Macromonomer Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dendrimers Based on [1,3,5]-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two Decades of Triazine Dendrimers [mdpi.com]
Troubleshooting & Optimization
Improving synthesis yield and purity of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
Welcome to the dedicated technical support center for the synthesis of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols for higher yield and purity.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its rigid, planar structure and the presence of reactive bromine atoms make it a valuable intermediate for creating complex molecular architectures through cross-coupling reactions. However, achieving high yield and purity can be challenging. This guide provides practical, experience-based solutions to common problems encountered during its synthesis.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, offering explanations of the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am following a standard procedure reacting 3,5-dibromobenzaldehyde with benzamidine hydrochloride, but I'm getting a very low yield of the desired triazine. What could be the issue?
Answer:
Low product yield is a frequent challenge and can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Poor Quality Starting Materials | Impurities in 3,5-dibromobenzaldehyde (e.g., the corresponding benzoic acid) or benzamidine hydrochloride can inhibit the reaction or lead to side products. | Purity Check: Verify the purity of your starting materials by NMR or melting point. Purification: If necessary, recrystallize the 3,5-dibromobenzaldehyde from a suitable solvent like ethanol/water and ensure the benzamidine hydrochloride is dry and free-flowing. |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor mixing. | Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 8:2 v/v).[1][2] Optimization: Gradually increase the reaction time and/or temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Suboptimal Reaction Conditions | The choice of base, solvent, and catalyst (if any) is critical for this condensation-cyclization reaction. | Base Selection: Use a non-nucleophilic base like sodium carbonate or potassium carbonate to neutralize the benzamidine hydrochloride without interfering with the reaction. Solvent Choice: A high-boiling point, inert solvent such as toluene or xylene is often effective.[1] Catalysis: While not always necessary, a Lewis acid catalyst can sometimes promote the reaction. |
| Steric Hindrance | The bulky nature of the reactants can sometimes slow down the reaction rate. | Extended Reaction Time: As mentioned, allow for a longer reaction time to overcome the steric barriers. Microwave-assisted synthesis can also be a powerful tool to accelerate reactions that are sensitive to steric hindrance.[3] |
Troubleshooting Workflow for Low Yield:
Caption: A decision tree for troubleshooting low product yield.
Issue 2: Presence of Multiple Spots on TLC, Indicating an Impure Product
Question: My reaction seems to have worked, but the crude product shows multiple spots on the TLC plate. How can I identify and remove these impurities?
Answer:
An impure product is a common outcome, and successful purification relies on identifying the nature of the impurities and choosing the appropriate separation technique.
Potential Impurities and Their Identification:
-
Unreacted Starting Materials:
-
3,5-Dibromobenzaldehyde: Will likely have a different Rf value than the product. It can be visualized with a potassium permanganate stain.
-
Benzamidine Hydrochloride: Being a salt, it is often insoluble in the reaction solvent and can be removed by filtration. If it persists, it will likely remain at the baseline on the TLC plate.
-
-
Reaction Intermediates:
-
The reaction proceeds through several intermediate steps. If the reaction is not complete, these partially reacted molecules will be present. They will have different polarities and thus different Rf values.
-
-
Side Products:
-
Hydrolysis Products: If water is present in the reaction mixture, the triazine ring can be susceptible to hydrolysis, leading to ring-opened byproducts.[4]
-
Homocoupled Products: Although less common in this specific synthesis, self-condensation of benzamidine can occur under certain conditions.
-
Purification Strategies:
| Purification Method | When to Use | Experimental Protocol |
| Recrystallization | When the desired product is the major component and has significantly different solubility from the impurities in a particular solvent. | Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures. A good solvent will dissolve the product when hot and allow it to crystallize upon cooling, while the impurities remain in solution. For triazines, recrystallization from hot toluene or ethanol is often effective.[1][5] |
| Column Chromatography | When recrystallization is ineffective, or when multiple impurities with similar polarities are present. | Stationary Phase: Silica gel is the standard choice. Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. The optimal ratio will depend on the polarity of the impurities. Monitor the fractions by TLC to isolate the pure product.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound?
A1: A common and effective method is the reaction of 3,5-dibromobenzaldehyde with two equivalents of benzamidine hydrochloride in the presence of a base.[1] This is a variation of the Pinner triazine synthesis. The reaction is typically carried out in a high-boiling solvent like toluene at reflux.
Q2: How can I monitor the progress of the reaction effectively?
A2: Thin Layer Chromatography (TLC) is the most convenient method.[1] Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to achieve good separation between the starting materials and the product. The product, being a larger and more conjugated system, will likely have a different Rf value than the starting aldehyde.
Q3: What are the key safety precautions I should take during this synthesis?
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 3,5-dibromobenzaldehyde and benzamidine hydrochloride can be irritating, so avoid inhalation and skin contact.
Q4: Can I use microwave synthesis for this reaction?
A4: Yes, microwave-assisted synthesis can be a very effective technique for preparing triazines, often leading to shorter reaction times and improved yields, especially for reactions that are slow due to steric hindrance.[3]
Q5: My final product has a slight yellow tint. Is this normal, and how can I decolorize it?
A5: A slight yellow color can sometimes be due to minor impurities. If the product is otherwise pure by NMR and melting point, this may not be a significant issue. However, you can try to decolorize it by treating a solution of the product with a small amount of activated charcoal before the final recrystallization step. Be aware that this may lead to some loss of product.
Experimental Protocols
General Synthetic Protocol for this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dibromobenzaldehyde (1.0 eq), benzamidine hydrochloride (2.2 eq), and sodium carbonate (2.2 eq).
-
Solvent Addition: Add a suitable solvent, such as toluene, to the flask.
-
Reaction: Heat the mixture to reflux and maintain this temperature with vigorous stirring. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid and wash it with water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography on silica gel.
Reaction Mechanism Overview:
Caption: A simplified overview of the reaction pathway.
References
-
Grzelak, P., et al. (2018). Multicomponent Molecular Systems Based on Porphyrins, 1,3,5-Triazine and Carboranes: Synthesis and Characterization. Molecules, 23(11), 2821. [Link]
- Google Patents. (2011). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
-
Al-Masoudi, N. A., et al. (2011). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Revista de la Sociedad Química de México, 55(3), 139-153. [Link]
-
El-Faham, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 529. [Link]
-
Patel, C. M., et al. (2022). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research, 13(9), 132-140. [Link]
-
Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. ARKIVOC, 2020(3), 64-73. [Link]
-
Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102. [Link]
-
Ali, T., et al. (2023). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 13(45), 31695-31741. [Link]
-
Chen, J., et al. (2020). Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source. Organic & Biomolecular Chemistry, 18(23), 4429-4433. [Link]
-
Hoshino, Y., et al. (2021). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. Chemistry – An Asian Journal, 16(20), 3074-3078. [Link]
-
Wikipedia. (2023). Pinner reaction. [Link]
Sources
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- 2. sciensage.info [sciensage.info]
- 3. 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in the synthesis of triazine derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of triazine derivatives. As a Senior Application Scientist, I have designed this guide to address the common challenges encountered in the synthesis of these versatile heterocyclic compounds. This resource provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and success of your synthetic endeavors. The information herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis of triazine derivatives.
| Question | Brief Answer |
| 1. My 1,3,5-triazine synthesis from nitriles is giving a very low yield. What are the likely causes? | Low yields in nitrile cyclotrimerization can be due to several factors, including the electronic properties of the nitrile, steric hindrance, inappropriate reaction conditions (temperature, time), or catalyst issues. Strong electron-withdrawing groups on the nitrile can deactivate it, while bulky substituents can sterically hinder the reaction[1]. |
| 2. I'm observing multiple products in my 1,2,4-triazine synthesis using an unsymmetrical dicarbonyl compound. What are they? | You are likely forming regioisomers. The reaction of an unsymmetrical 1,2-dicarbonyl with an amidrazone can proceed at either of the two distinct carbonyl groups, leading to a mixture of positional isomers that can be difficult to separate[2][3]. |
| 3. My purified triazine derivative has poor solubility in common organic solvents. How can I improve this? | Solubility is influenced by the substituents on the triazine core. Introducing polar functional groups or flexible alkyl chains can enhance solubility. For purification, a mixed solvent system might be necessary for recrystallization[4][5]. |
| 4. During the workup of my chlorotriazine reaction, I suspect some of the starting material is hydrolyzing. How can I prevent this? | 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is sensitive to hydrolysis, especially with heating, which can form cyanuric acid. It is crucial to use anhydrous solvents and reagents and to control the temperature during the reaction and workup[6]. |
| 5. How can I selectively substitute the chlorine atoms on cyanuric chloride? | Selective mono-, di-, or tri-substitution of cyanuric chloride is primarily controlled by temperature. The reactivity of the chlorine atoms decreases with each successive substitution. Therefore, a stepwise increase in temperature allows for controlled sequential reactions with different nucleophiles. |
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance on overcoming specific challenges in triazine synthesis, explaining the underlying chemical principles for each recommendation.
Issue 1: Low Yield in 1,3,5-Triazine Synthesis via Nitrile Cyclotrimerization
Question: I am attempting to synthesize a 2,4,6-trisubstituted-1,3,5-triazine by the cyclotrimerization of an aromatic nitrile using a Lewis acid catalyst, but the yield is consistently below 20%. How can I improve this?
Causality and Troubleshooting:
The acid-catalyzed cyclotrimerization of nitriles is a powerful method for constructing symmetrical 1,3,5-triazines. However, its efficiency is highly dependent on the electronic and steric nature of the nitrile substrate, as well as the reaction conditions. The mechanism involves the activation of a nitrile by the Lewis acid, followed by sequential nucleophilic attack by two other nitrile molecules.
Caption: Decision workflow for troubleshooting low yields in nitrile cyclotrimerization.
Detailed Solutions:
-
Evaluate the Substrate:
-
Electronic Effects: Nitriles with strong electron-withdrawing groups are less nucleophilic and thus react slower. For such substrates, more forcing conditions are required.
-
Steric Hindrance: Bulky groups ortho to the nitrile can impede the approach of other nitrile molecules, significantly reducing the reaction rate. High temperatures and longer reaction times may be necessary to overcome this[1].
-
-
Catalyst Selection and Handling:
-
Catalyst Activity: Lewis acids are susceptible to deactivation by moisture. Ensure your catalyst is anhydrous. Using freshly opened catalyst or drying it prior to use is recommended.
-
Catalyst Screening: Not all Lewis acids are equally effective for all nitriles. A screening of different catalysts can be beneficial. Yttrium triflate (Y(OTf)₃) and silica-supported Lewis acids have been shown to be effective, particularly under solvent-free conditions[1][7]. A comparative study of different catalysts may be necessary to find the optimal one for your specific substrate[7][8].
-
-
Optimization of Reaction Conditions:
-
Temperature and Time: For unreactive nitriles, increasing the reaction temperature can significantly improve the yield. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, especially for sluggish reactions[1][7].
-
Solvent-Free Conditions: Running the reaction neat (solvent-free) can increase the effective concentration of reactants and accelerate the reaction[1].
-
Experimental Protocol: Microwave-Assisted Synthesis of a 2,4,6-Trisubstituted-1,3,5-triazine [1][7]
-
To a microwave-safe reaction vessel, add the aromatic nitrile (3 mmol), a Lewis acid catalyst (e.g., Y(OTf)₃, 5 mol%), and a magnetic stir bar.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic solution with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Issue 2: Formation of Regioisomers in 1,2,4-Triazine Synthesis
Question: My synthesis of a 1,2,4-triazine derivative from an unsymmetrical 1,2-dicarbonyl compound and an amidrazone yields a mixture of two products with very similar TLC retention factors. How can I obtain a single isomer?
Causality and Troubleshooting:
The synthesis of 1,2,4-triazines from 1,2-dicarbonyl compounds and amidrazones is a common and effective method. However, when an unsymmetrical dicarbonyl is used, the initial condensation can occur at either of the two carbonyl groups, leading to the formation of regioisomers. The ratio of these isomers is dependent on the relative reactivity of the two carbonyl carbons, which is influenced by both electronic and steric factors.
Caption: Formation of regioisomers from an unsymmetrical 1,2-dicarbonyl.
Strategies for Controlling Regioselectivity:
-
Exploit Electronic and Steric Differences:
-
Electronic Effects: A more electrophilic carbonyl group will react faster. Electron-withdrawing groups adjacent to a carbonyl will increase its reactivity.
-
Steric Effects: A sterically hindered carbonyl group will be less accessible to the incoming amidrazone. You can sometimes modify your starting materials to enhance these differences.
-
-
Optimize Reaction Conditions:
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol).
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the pathway with the lower activation energy.
-
-
Purification of Isomers:
-
If the formation of a mixture is unavoidable, purification is necessary. Due to their similar properties, this can be challenging.
-
Column Chromatography: Careful optimization of the eluent system for flash chromatography may allow for separation.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method[2][9]. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point[10][11][12][13].
-
Recrystallization: Fractional crystallization can sometimes be used to separate isomers if there is a sufficient difference in their solubilities in a particular solvent system.
-
Experimental Protocol: General Synthesis of a 3,5,6-Trisubstituted 1,2,4-Triazine [14]
-
In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq) and the amidrazone (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a catalyst if required (e.g., a few drops of acetic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 3: Product Instability and Hydrolysis
Question: My synthesized triazine derivative appears to be decomposing during purification or storage. What could be the cause and how can I mitigate this?
Causality and Troubleshooting:
The triazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, including hydrolysis by water, particularly under acidic or basic conditions[2][6]. The stability of a triazine derivative is highly dependent on its substituents.
Preventative Measures:
-
Anhydrous Conditions: Throughout the synthesis and workup, it is crucial to use dry solvents and reagents to minimize the presence of water.
-
pH Control: Maintain neutral or near-neutral pH conditions during the workup and purification. If an acidic or basic extraction is necessary, perform it quickly and at low temperatures.
-
Mild Purification Conditions:
-
Avoid strong acids or bases during chromatography. A neutral mobile phase is generally preferred.
-
If the compound is thermally labile, avoid excessive heating during solvent evaporation. Use a rotary evaporator at reduced pressure and a moderate temperature.
-
-
Proper Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature, protected from light, to prevent long-term degradation.
Experimental Protocol: Recrystallization of a Triazine Derivative [4][5][9]
-
Solvent Selection: Choose a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures) to find the ideal one.
-
Dissolution: In a flask, add the crude, solid triazine derivative and a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum.
References
-
Herrera, A., et al. (2014). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry, 79(15), 7012-7024. Available at: [Link]
-
Herrera, A., et al. (2014). One-pot Synthesis of 1,3,5-triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. PubMed, 79(15), 7012-24. Available at: [Link]
-
López-López, J. A., et al. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Arkivoc. Available at: [Link]
-
Hladon, B., et al. (2016). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. PubMed Central. Available at: [Link]
-
Gawande, M. B., et al. (2013). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. National Institutes of Health. Available at: [Link]
-
RSC Publishing. (n.d.). (A) Preparation of substituted triazines by cyclotrimerization of.... ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?. Available at: [Link]
-
LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 1,3,5-Triazine, 2,4,6-triphenyl- on Newcrom R1 HPLC column. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2021). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. Available at: [Link]
-
Kumar, A., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Quora. (2017). What is the best solvent for recrystallization?. Available at: [Link]
-
ResearchGate. (n.d.). Cyclotrimerization of nitriles in solvent-free conditions. Available at: [Link]
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available at: [Link]
- University of California, Berkeley. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION.
-
RSC Publishing. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]
-
PubMed. (2014). Hydrolysis reaction mechanism in atrazine metabolism and prediction of its metabolites' toxicities. Available at: [Link]
- University of Toronto. (n.d.). HYDROLYSIS.
-
PubMed. (2005). Abiotic dealkylation and hydrolysis of atrazine by birnessite. Available at: [Link]
-
National Institutes of Health. (n.d.). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. PubMed Central. Available at: [Link]
-
ResearchGate. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Available at: [Link]
-
RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Available at: [Link]
-
ResearchGate. (n.d.). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Available at: [Link]
-
International Journal of Farming and Allied Sciences. (2014). High Performance Liquid Chromatographic Determination of an Asymmetrical Triazine Herbicide from Soil. Available at: [Link]
-
Embrapa. (n.d.). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Available at: [Link]
-
YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Available at: [Link]
-
Wikipedia. (n.d.). Pinner triazine synthesis. Available at: [Link]
-
Wiley Online Library. (n.d.). Pinner Triazine Synthesis. Available at: [Link]
-
Science of Synthesis. (n.d.). Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Available at: [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]
-
ResearchGate. (2016). (PDF) Synthesis of New Cyanuric Chloride Derivatives. Available at: [Link]
-
MDPI. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Available at: [Link]
-
PubMed. (2014). Chlorotriazines do not activate the aryl hydrocarbon receptor, the oestrogen receptor or the thyroid receptor in in vitro assays. Available at: [Link]
-
Semantic Scholar. (n.d.). One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. Available at: [Link]
-
National Institutes of Health. (2022). A real space picture of the role of steric effects in SN2 reactions. PubMed Central. Available at: [Link]
-
SciSpace. (2016). Top 26 papers published in the topic of 1,3,5-Triazine in 2016. Available at: [Link]
-
RSC Publishing. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Scribd. (n.d.). 1,2,4 Triazines. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available at: [Link]
-
Global SciTech Ocean Publishing Co. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Available at: [Link]
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Optimizing annealing conditions for 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine films
Technical Support Center: 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine Films
Welcome to the technical support guide for optimizing the processing of this compound (DBrDPhT) films. This resource is designed for researchers and professionals engaged in the development of organic electronics. Here, we address common challenges and provide in-depth, field-proven guidance on thermal annealing—a critical step for enhancing device performance by refining film morphology and electronic properties.
Frequently Asked Questions (FAQs)
Q1: What is thermal annealing and why is it a critical step for DBrDPhT films?
Thermal annealing is a post-deposition heat treatment process. For organic semiconductor films like DBrDPhT, which are often deposited in a disordered or amorphous state, annealing provides the necessary thermal energy for molecules to reorganize. This process is crucial for transitioning the film from a kinetically trapped, disordered state to a more thermodynamically stable, ordered state. The primary goals are to improve molecular packing and enhance the crystallinity of the film.[1][2] This structural refinement leads to larger crystalline grains, reduces defects, and ultimately improves charge transport properties, which is essential for the performance of devices like Organic Light-Emitting Diodes (OLEDs) where DBrDPhT is often used as a host or electron transport material.[1][3][4][5]
Q2: What are the most important parameters to control during the annealing process?
The three primary parameters that dictate the success of the annealing process are:
-
Annealing Temperature (Tₐ): This is the most influential parameter. It must be high enough to provide molecules with sufficient mobility for rearrangement but remain below the material's melting temperature (Tₘ) or degradation point. The optimal Tₐ is typically found between the glass transition temperature (T₉) and the Tₘ.[6]
-
Annealing Time (tₐ): This determines the duration the film is held at Tₐ. It must be long enough to allow for the desired morphological changes to reach equilibrium, but excessive time can lead to degradation or desorption, even at safe temperatures.[7]
-
Annealing Atmosphere: This is critical for preventing chemical degradation. Organic materials like DBrDPhT are susceptible to oxidation at elevated temperatures. Therefore, annealing should always be conducted in a controlled, oxygen-free environment, such as a high-vacuum chamber or under a flow of inert gas (e.g., Nitrogen or Argon).[8][9]
Q3: How do I determine the optimal annealing temperature (Tₐ) for my DBrDPhT films?
Finding the optimal Tₐ is an empirical process but can be guided by the material's thermal properties. While the exact T₉ and Tₘ for DBrDPhT may not be widely published, triazine derivatives often have melting points between 43°C and 190°C.[10] A systematic approach is recommended:
-
Step 1: Start with a series of samples and anneal them at different temperatures (e.g., in 15-20°C increments, from 60°C to 160°C) for a fixed time (e.g., 20 minutes).
-
Step 2: Characterize the resulting films using techniques like X-ray Diffraction (XRD) to assess crystallinity, Atomic Force Microscopy (AFM) for surface morphology and grain size, and by fabricating test devices to measure charge carrier mobility.[1][11]
-
Step 3: Plot the key performance metric (e.g., mobility) against Tₐ. The optimal temperature is the one that yields the highest performance before a decrease is observed, which would indicate the onset of film degradation or morphological deterioration.[12]
Troubleshooting Guide: Common Issues & Solutions
Q1: My DBrDPhT film looks cracked or has peeled from the substrate after annealing. What's wrong?
This issue typically stems from mechanical stress, which can have two primary causes:
-
Thermal Expansion Mismatch: A significant difference between the coefficient of thermal expansion (CTE) of the DBrDPhT film and the substrate (e.g., glass, silicon) is a common culprit.[13] During heating and cooling, the two materials expand and contract at different rates, inducing stress that can lead to cracking or delamination.
-
Intrinsic Film Stress: Stress can also be introduced during the film deposition process, especially from the rapid evaporation of solvents in solution-processed films.
Solutions:
-
Reduce Ramp Rates: Use slower heating and cooling rates (e.g., 1-5°C per minute). This minimizes thermal shock and allows stress to dissipate more gradually.[13]
-
Substrate Selection: If possible, choose a substrate with a CTE that is more closely matched to that of organic films.
-
Optimize Film Thickness: Thicker films are generally more prone to cracking. Try reducing the film thickness, as a rule of thumb, films over 0.5 microns are more susceptible unless the CTE is well-matched.[13]
Q2: The electrical performance (e.g., charge mobility) of my film decreased after annealing.
This is a classic sign of "over-annealing," where the process has a detrimental effect.
-
Cause: The annealing temperature was likely too high. Exceeding an optimal temperature can lead to the deterioration of the film's microstructure, or even partial sublimation (desorption) of the material from the surface.[12] While some molecular rearrangement is beneficial, excessive thermal energy can disrupt the ordered domains you are trying to create.
Solutions:
-
Systematic Temperature Reduction: Repeat the annealing process on new samples at lower temperatures. For instance, if you observed a performance drop at 140°C, try annealing at 120°C, 100°C, and 80°C to find the optimal point.
-
Reduce Annealing Time: It's also possible the temperature is acceptable, but the duration is too long. Try reducing the annealing time at the problematic temperature.
Q3: My film has turned yellow or brown after annealing, and device performance is poor.
This discoloration is a strong indicator of chemical degradation, most likely due to oxidation.
-
Cause: The annealing atmosphere was not sufficiently inert. The presence of residual oxygen, even in trace amounts, can react with the organic molecules at high temperatures, creating chemical defects that act as charge traps and disrupt the material's conjugated system.[9][14]
Solutions:
-
Ensure an Inert Environment: Always perform annealing in a high-vacuum environment (<10⁻⁵ Torr) or inside a glovebox with very low oxygen and water levels (<1 ppm). If using a tube furnace, ensure it is thoroughly purged with a high-purity inert gas (N₂ or Ar) for an extended period before heating begins and that a positive pressure is maintained throughout the process.[8]
-
Verify Gas Purity: Use ultra-high purity (UHP) grade inert gases.
Q4: I don't see any significant change in film morphology (via AFM) or crystallinity (via XRD) after annealing.
If the annealing process appears to have no effect, the thermal energy provided was likely insufficient to overcome the activation barrier for molecular rearrangement.
-
Cause: The annealing temperature was too low, or the annealing time was too short.
Solutions:
-
Increase Annealing Temperature: Systematically increase the Tₐ in controlled increments (e.g., 20°C) for your next set of experiments.[6]
-
Increase Annealing Time: At a given temperature, extending the annealing duration (e.g., from 15 minutes to 30 or 60 minutes) can allow for more complete structural evolution.[7] Be mindful that longer times also increase the risk of degradation if the atmosphere is not perfectly inert.
Experimental Protocols & Data
Protocol: Systematic Optimization of Annealing Temperature
-
Substrate Preparation: Thoroughly clean substrates (e.g., ITO-coated glass) via sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry with N₂ gas and treat with UV-Ozone for 15 minutes.
-
Film Deposition: Prepare a solution of DBrDPhT in a suitable solvent (e.g., chloroform, toluene). Deposit the film using spin-coating inside a nitrogen-filled glovebox to achieve a desired thickness (e.g., 50 nm). Perform a soft bake on a hotplate at a low temperature (e.g., 60°C) for 5 minutes to remove residual solvent.
-
Annealing Process:
-
Transfer the samples onto a hotplate inside the glovebox or into a vacuum oven.
-
Prepare at least five samples for annealing at different temperatures (e.g., 80°C, 100°C, 120°C, 140°C, 160°C). Keep one sample as an unannealed control.
-
Set the hotplate to the target temperature. Once stable, place the sample on the surface for a fixed duration (e.g., 20 minutes).
-
After the time has elapsed, transfer the sample to a cool, clean surface to allow it to return to room temperature.
-
-
Characterization:
-
Analyze film morphology and surface roughness using Atomic Force Microscopy (AFM).
-
Evaluate crystallinity and molecular packing using X-ray Diffraction (XRD).
-
Fabricate devices (e.g., simple diodes or transistors) to measure key electrical parameters like charge carrier mobility.
-
Data Summary: Expected Impact of Annealing Parameters
| Parameter | Typical Range | Expected Outcome on DBrDPhT Film | Potential Issues |
| Temperature | 80°C – 180°C | Increases grain size and crystallinity, leading to higher charge mobility.[1][11] | Too high: film degradation, desorption, reduced mobility.[12] Too low: no significant effect. |
| Time | 10 – 60 minutes | Longer times allow for more complete molecular rearrangement.[7] | Excessive time increases risk of thermal degradation. |
| Atmosphere | Vacuum (<10⁻⁵ Torr) or Inert Gas (N₂, Ar) | Prevents oxidation and chemical degradation of the film.[9] | Presence of O₂/H₂O: Discoloration, formation of charge traps, poor performance. |
| Ramp Rate | 1 – 10 °C/min | Slower rates minimize thermal shock. | Too fast: Film cracking or delamination due to thermal stress.[13] |
Visualizations
Experimental Workflow
Caption: Workflow for optimizing annealing conditions.
Parameter Interdependencies
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors | MDPI [mdpi.com]
- 3. innospk.com [innospk.com]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. eoxs.com [eoxs.com]
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- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. eoxs.com [eoxs.com]
Technical Support Center: A Guide to Handling 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine (DBrDPT) in Device Fabrication
Welcome to the Technical Support Center for 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine (DBrDPT). This guide is designed for researchers, scientists, and professionals in drug development and organic electronics. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance and troubleshooting advice to prevent the degradation of DBrDPT during your device fabrication processes. Our goal is to ensure the integrity and optimal performance of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and storage of DBrDPT.
Q1: What are the basic chemical properties of this compound (DBrDPT)?
A1: DBrDPT is a white to light yellow crystalline powder.[1] Its key properties are summarized in the table below. The 1,3,5-triazine core is an electron-deficient aromatic ring, which imparts specific electronic characteristics beneficial for applications in organic electronics. The dibromophenyl and diphenyl substitutions allow for tuning of the molecule's electronic and physical properties.
| Property | Value |
| CAS Number | 1073062-59-5 |
| Molecular Formula | C₂₁H₁₃Br₂N₃ |
| Molecular Weight | 467.16 g/mol [1] |
| Appearance | White to Light yellow powder to crystal[1] |
| Purity | Typically >98.0% (HPLC)[1] |
Q2: What are the primary applications of DBrDPT?
A2: DBrDPT is predominantly used as an intermediate and a host material in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its electron-deficient triazine core makes it suitable for use in the electron transport layer (ETL) or as a host in the emissive layer to improve charge mobility and device performance. The high thermal and chemical stability of the triazine ring are advantageous for these applications.[2][3]
Q3: What are the recommended storage conditions for DBrDPT?
A3: To maintain its chemical integrity, DBrDPT should be stored in a cool, well-ventilated area.[4] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent photodegradation and reaction with atmospheric components.
Troubleshooting Guides: Preventing Degradation During Device Fabrication
This section provides detailed troubleshooting for specific issues that may arise during the fabrication process, leading to the degradation of DBrDPT.
Issue 1: Thermal Degradation During Annealing or Deposition
Symptoms:
-
Discoloration of the DBrDPT film (yellowing or browning).
-
Poor device performance, such as low efficiency or high leakage current.
-
Changes in the film's photoluminescence spectrum.
Root Cause Analysis: The 1,3,5-triazine ring is generally thermally stable. However, like all organic materials, it will decompose at elevated temperatures. For brominated triazine-based compounds, thermal degradation can occur in the range of 225-400°C.[5] Exceeding the thermal stability threshold of DBrDPT during processes like thermal annealing or vacuum deposition can lead to the breakdown of the molecule.
Workflow for Preventing Thermal Degradation
Sources
- 1. mdpi.com [mdpi.com]
- 2. sunshine-oled.com [sunshine-oled.com]
- 3. nbinno.com [nbinno.com]
- 4. Investigation of novel brominated triazine-based flame retardant (TDBP-TAZTO) and its transformation products emitted from fire-retarded textile manufacturing facility and its downstream sewage treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of High-Purity 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
Welcome to the technical support center for the purification of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and provide detailed, field-proven protocols to help you achieve high purity for your target compound.
Frequently Asked Questions (FAQs) - General Purification Strategy
This section covers initial questions you might have after synthesis and before beginning a specific purification protocol.
Question: What are the likely impurities in my crude this compound product?
Answer: The impurity profile of your crude product is highly dependent on the synthetic route. For 1,3,5-triazines synthesized from nitriles and amidines, common impurities include:
-
Unreacted Starting Materials: Residual benzamidine, 3,5-dibromobenzonitrile, or other precursors.
-
Partially Reacted Intermediates: Incomplete cyclization can leave various linear intermediates in the crude mixture.
-
Side-Products: Hydrolysis of the triazine ring can occur if exposed to acidic or basic conditions, especially at elevated temperatures, leading to ring-opened byproducts.[1]
-
Polymeric Materials: Overheating or prolonged reaction times can sometimes lead to the formation of polymeric, often colored, impurities.
Question: My crude product is a discolored solid (e.g., yellow, brown). What is the best initial step?
Answer: Discoloration often indicates the presence of minor, highly conjugated impurities or degradation products. Before proceeding to more rigorous purification, an initial workup can be highly effective. Consider the following:
-
Slurry Wash: Vigorously stir the crude solid in a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can remove non-polar contaminants.
-
Activated Charcoal Treatment: If the product is dissolved for recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities.[2][3] However, use this technique judiciously, as it can also adsorb some of your product, leading to lower yields.[3]
Question: How should I assess the purity of my final product?
Answer: A multi-technique approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a highly reliable quantitative method. A reverse-phase C18 column is often suitable for triazine derivatives.[3][4]
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method ideal for monitoring reaction progress and the effectiveness of purification steps.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
General Purification Workflow
The following diagram illustrates a typical workflow for purifying a solid organic compound like this compound.
Caption: A decision-making workflow for purifying the target compound.
Troubleshooting Guide 1: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids to a high degree.[5] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[6]
Question: How do I select the best solvent for recrystallizing my triazine derivative?
Answer: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6][7] Impurities, conversely, should either be completely soluble at room temperature or completely insoluble at high temperatures.
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude product into a small test tube.
-
Add the test solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it is likely too soluble.
-
If it is insoluble at room temperature, heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the formation of crystals. Abundant, well-formed crystals indicate a good solvent choice.
| Solvent System | Polarity | Typical Use Case |
| Hexane / Heptane | Low | Good for non-polar compounds; often used as the anti-solvent in a mixed system.[8] |
| Toluene / Xylene | Low | Higher boiling points can dissolve less soluble compounds. |
| Dichloromethane (DCM) | Medium | A good general-purpose solvent, but its low boiling point can be a limitation. |
| Ethyl Acetate (EtOAc) | Medium | Excellent for many moderately polar compounds. |
| Ethanol / Methanol | High | Good for more polar molecules; often mixed with water.[9][10] |
| EtOAc / Hexane Mixture | Variable | A powerful combination allowing for fine-tuning of polarity. |
Question: My product "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when a supersaturated solution forms at a temperature above the compound's melting point.[3] This is often exacerbated by a high concentration of impurities.
Troubleshooting Steps:
-
Add More Solvent: The concentration of your compound may be too high. Add more hot solvent to the mixture to ensure it remains fully dissolved.[3]
-
Lower the Temperature: If possible, use a lower-boiling solvent or a mixed solvent system that allows dissolution at a temperature below your compound's melting point.[3]
-
Seed the Solution: Add a tiny, pure crystal of the desired compound to the cooled solution to induce nucleation and promote crystallization over oiling.[3]
-
Preliminary Purification: If the issue persists, the impurity load is likely too high. Perform column chromatography first to remove the bulk of impurities and then recrystallize the resulting solid.[3]
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to prevent premature crystallization.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[7]
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Troubleshooting Guide 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[6] It is particularly useful for separating complex mixtures or non-crystalline solids.[9]
Question: How do I choose the correct mobile phase (eluent) for my column?
Answer: The ideal mobile phase is determined by preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between your target compound and all impurities. For flash chromatography, an Rf value of ~0.3-0.4 for the target compound is optimal.[3] Given the structure of this compound, a good starting point for TLC analysis would be a mixture of hexane and ethyl acetate.
Procedure for TLC Analysis:
-
Dissolve a small sample of the crude material in a volatile solvent like DCM or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing your chosen eluent (e.g., 9:1 Hexane:EtOAc).
-
Visualize the spots under UV light.
-
Adjust the solvent ratio to achieve the target Rf value. Increasing the proportion of the more polar solvent (EtOAc) will increase the Rf values of all spots.
Question: My separation on the column is poor, with overlapping fractions. How can I improve this?
Answer: Poor separation can stem from several factors. The following decision tree can help diagnose the issue.
Caption: A decision tree for troubleshooting poor column chromatography separation.
Step-by-Step Flash Column Chromatography Protocol
-
Column Packing: Secure a glass column vertically. Fill it with the chosen eluent. Slowly add silica gel as a slurry or dry, tapping the column gently to ensure even packing without air bubbles. Add a thin layer of sand on top to protect the silica bed.[3][7]
-
Sample Loading: Dissolve the crude product in the minimum possible volume of eluent. Carefully add this concentrated solution to the top of the column. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[7]
-
Elution: Carefully add the eluent to the column. Using gentle air pressure (flash chromatography), push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[7]
Troubleshooting Guide 3: Sublimation (Advanced)
Sublimation is a purification technique where a solid is heated under vacuum, transitioning directly into a gas phase without passing through a liquid phase, and then condensed back into a pure solid on a cold surface.[5][11] This method is excellent for compounds that are thermally stable and have a sufficiently high vapor pressure.[12]
Question: Is this compound a good candidate for sublimation?
Answer: Possibly. Triazine cores are generally stable aromatic systems. If the compound can be heated to its sublimation temperature under high vacuum without decomposing, this can be an excellent final "polishing" step to remove non-volatile impurities (e.g., salts, baseline material from chromatography). A preliminary test on a small scale is recommended.
Step-by-Step Vacuum Sublimation Protocol
-
Apparatus Setup: Use a sublimation apparatus, which consists of an outer flask to hold the crude solid and an inner "cold finger" condenser.[11]
-
Loading: Place the crude, dry solid into the bottom of the outer flask.
-
Assembly: Insert the cold finger and ensure a tight seal. Connect the side arm of the flask to a high-vacuum pump. Connect the cold finger to a source of cold water or a chiller.
-
Evacuation: Start the cooling water flow and then slowly evacuate the apparatus to a high vacuum.
-
Heating: Gently and slowly heat the bottom of the flask using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but not melting.[11]
-
Condensation: The vapor of the pure compound will travel upwards and deposit as crystals on the cold surface of the inner condenser.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before venting the vacuum. Carefully remove the cold finger and scrape the pure, crystalline product from its surface.
References
-
Reachem (2024). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]
-
LearnFatafat (2018). Organic Chemistry Class 11 Chemistry Chapter 2 - Sublimation, Crystallisation, Distillation. Available at: [Link]
-
Chemistry LibreTexts (2021). 2.5: SUBLIMATION. Available at: [Link]
-
BYJU'S (2019). Methods of purification of organic compounds. Available at: [Link]
-
BrainKart (2016). Sublimation - Purification of Organic compounds. Available at: [Link]
- Google Patents (2012). WO2012072663A1 - Separation of triazine derivatives enantiomers using tartaric acid.
-
European Patent Office (n.d.). Triazine derivatives, processes for preparation thereof and pharmaceutical compositions comprising the same. Available at: [Link]
-
Angene (n.d.). Exploring 2-(o-Bromophenyl)-4,6-Diphenyl-1,3,5-Triazine: A Key OLED Intermediate. Available at: [Link]
-
MDPI (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available at: [Link]
-
PubMed Central (2023). The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. Available at: [Link]
-
ResearchGate (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available at: [Link]
-
U.S. Environmental Protection Agency (n.d.). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. Available at: [Link]
-
PubMed (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. Available at: [Link]
-
Journal of Advanced Scientific Research (2023). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Available at: [Link]
-
ARKIVOC (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available at: [Link]
-
SIELC Technologies (n.d.). Separation of 1,3,5-Triazine, 2,4,6-triphenyl- on Newcrom R1 HPLC column. Available at: [Link]
-
Alfa Chemical (n.d.). This compound CAS NO: 1073062-59-5. Available at: [Link]
- Google Patents (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
-
ResearchGate (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Available at: [Link]
- Google Patents (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
-
PubMed Central (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Available at: [Link]
Sources
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- 8. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
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- 10. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]
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Identifying and removing side-products in 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine synthesis
Technical Support Center: Synthesis of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
A Guide for Researchers and Development Scientists
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, answers to frequently encountered issues, and detailed protocols to help you navigate the complexities of this synthesis. As Senior Application Scientists, we have designed this guide to move beyond simple instructions, focusing on the chemical principles that govern the reaction to empower you to make informed decisions in your laboratory work.
Understanding the Synthesis: The Foundation of Control
The synthesis of unsymmetrical 2,4,6-trisubstituted-1,3,5-triazines is most commonly achieved via an acid-catalyzed cyclotrimerization of nitriles.[1][2] In this case, the target molecule is formed by the condensation of two equivalents of benzonitrile and one equivalent of 3,5-dibromobenzonitrile. This reaction, while effective, is inherently a statistical process, which can lead to the formation of multiple side-products. Understanding the main reaction pathway is the first step toward minimizing these impurities.
Caption: Primary synthesis route for the target triazine.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis and purification of this compound.
Q1: My post-reaction analysis (TLC, LC-MS) shows multiple spots/peaks close to my product. What are they?
A1: The most probable impurities are the symmetrical homotrimers and unreacted starting materials.
The co-trimerization of two different nitriles is a competitive process. While the desired unsymmetrical product is often the major component, the self-trimerization of each nitrile starting material is a significant competing reaction.
-
Side-Product 1: 2,4,6-Triphenyl-1,3,5-triazine: This results from the cyclotrimerization of three molecules of benzonitrile.
-
Side-Product 2: 2,4,6-Tris(3,5-dibromophenyl)-1,3,5-triazine: This results from the cyclotrimerization of three molecules of 3,5-dibromobenzonitrile.
-
Other Impurities: Depending on the reaction conditions and workup, you may also find unreacted benzonitrile or 3,5-dibromobenzonitrile. If the reaction is exposed to water, especially under harsh acidic and thermal conditions, hydrolysis of the nitrile groups can occur, leading to the formation of benzamide and 3,5-dibromobenzamide.[3][4]
Caption: Formation pathways for the target product and key side-products.
To help with identification, the following table summarizes the key properties of the target product and its most common side-products.
| Compound | Acronym | Molecular Formula | Molecular Weight ( g/mol ) | Expected Key Mass Spec Peak (M+) |
| Target Product | BBD | C₂₁H₁₃Br₂N₃ | 467.16 | ~466, 468, 470 (isotope pattern) |
| 2,4,6-Triphenyl-1,3,5-triazine | BBB | C₂₁H₁₅N₃ | 309.37 | ~309 |
| 2,4,6-Tris(3,5-dibromophenyl)-1,3,5-triazine | DDD | C₂₁H₉Br₆N₃ | 779.74 | Complex Br₆ isotope pattern |
| Benzamide | - | C₇H₇NO | 121.14 | ~121 |
| 3,5-Dibromobenzamide | - | C₇H₅Br₂NO | 278.93 | ~278, 280, 282 (isotope pattern) |
Q2: How can I effectively remove the 2,4,6-triphenyl-1,3,5-triazine side-product?
A2: The primary methods are recrystallization and column chromatography, exploiting differences in polarity and solubility.
The presence of two bromine atoms makes your target product significantly heavier and generally less soluble in common organic solvents compared to the non-brominated 2,4,6-triphenyl-1,3,5-triazine.
-
Recrystallization: This is often the most efficient method for bulk purification. The key is selecting a solvent system where the target compound has low solubility at room temperature but is reasonably soluble at elevated temperatures, while the triphenyl-triazine side-product remains more soluble even upon cooling.
-
Recommended Solvents to Screen: Toluene, xylene, chlorobenzene, or mixtures like ethanol/chloroform or hexane/ethyl acetate.
-
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel chromatography is a reliable alternative. The brominated target product is more polar than the triphenyl-triazine. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or dichloromethane) will elute the less polar 2,4,6-triphenyl-1,3,5-triazine first, followed by your desired product.[5]
Q3: My crude product seems to contain acidic impurities. How do I perform an effective workup?
A3: An aqueous basic wash during the workup is crucial for removing acidic side-products like benzoic acid.
If hydrolysis of the nitrile starting materials has occurred, it can proceed all the way to the corresponding carboxylic acids.[6] These acidic impurities can be easily removed with a liquid-liquid extraction procedure.
Protocol: Extractive Workup
-
After the reaction is complete, cool the mixture to room temperature.
-
If the reaction was run in a high-boiling solvent, dilute it with a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate to facilitate extraction.
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas evolution (CO₂) as the acid is neutralized. Repeat the wash until no more gas evolves.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, which is now free of acidic impurities.
Q4: How can I optimize the reaction to favor the formation of the unsymmetrical product?
A4: Careful control over stoichiometry and reaction conditions is key, though a statistical mixture is often unavoidable.
To maximize the yield of the unsymmetrical BBD product, you should use a stoichiometric ratio that favors its formation. Since the product requires two equivalents of benzonitrile (B) and one of 3,5-dibromobenzonitrile (D), running the reaction with a 2:1 molar ratio of B:D is the logical starting point.
-
Reactant Ratio: Experiment with slightly adjusting the ratio. A small excess of the more abundant reactant (benzonitrile) may help to ensure the complete consumption of the limiting reagent.
-
Temperature and Time: Higher temperatures and longer reaction times can sometimes lead to decomposition or increased side-product formation.[1] Monitor the reaction by TLC or LC-MS to determine the optimal point to stop the reaction, where the product concentration is maximized and side-product formation is still minimal.
-
Catalyst Concentration: The amount of acid catalyst can influence the reaction rate. Too little catalyst may result in a sluggish or incomplete reaction, while too much can promote unwanted side reactions. A catalytic amount (e.g., 5-10 mol%) is typically sufficient.
Validated Experimental Protocols
Protocol I: General Synthesis of this compound
This protocol is a representative procedure and may require optimization.
-
To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3,5-dibromobenzonitrile (1 equivalent), benzonitrile (2.1 equivalents), and an acid catalyst such as p-toluenesulfonic acid (0.1 equivalents).[1]
-
Heat the reaction mixture to 180-200 °C with stirring.
-
Monitor the reaction progress using TLC (e.g., with a 9:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature. The crude product may solidify.
-
Dissolve the crude mixture in a suitable solvent like chloroform or DCM.
-
Perform the extractive workup as described in Q3 to remove any acidic impurities.
-
Concentrate the dried organic phase to yield the crude solid product.
-
Proceed with purification as described in Protocol II.
Protocol II: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable recrystallization solvent (e.g., toluene).
-
Heat the mixture with stirring on a hot plate until the solid completely dissolves.
-
Slowly cool the solution to room temperature to allow for the formation of crystals.
-
Further cool the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to obtain this compound.
Caption: A comprehensive purification workflow.
References
Sources
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. sciensage.info [sciensage.info]
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- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. US3818005A - Nitrile trimerization process - Google Patents [patents.google.com]
- 15. US3809693A - Process for the trimerization of nitriles - Google Patents [patents.google.com]
- 16. 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]
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- 21. 2-(3-broMo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]
- 22. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Pinner triazine synthesis - Wikipedia [en.wikipedia.org]
- 26. China this compound CAS NO: 1073062-59-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 27. Pinner Triazine Synthesis [drugfuture.com]
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- 29. Preparation and Aggregation-Induced Emission of New 1,3,5-Triazine-2,4,6-tricarboxamide with Liquid Crystal Properties – Oriental Journal of Chemistry [orientjchem.org]
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- 33. Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH 4 I as the sole nitrogen source - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03323E [pubs.rsc.org]
- 34. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Charge Injection with 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
Welcome to the technical support center for 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine. This guide is designed for researchers, scientists, and professionals in organic electronics and drug development who are utilizing this versatile triazine-based compound to enhance charge injection in their devices. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and application of this compound.
Q1: What is the primary role of this compound in organic electronic devices?
A1: this compound is primarily utilized as a building block or intermediate for synthesizing advanced materials for Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.[1][2] Its core structure, a 1,3,5-triazine ring, is inherently electron-deficient, making it an excellent candidate for electron transport materials (ETMs) or as a component in host materials for the emissive layer.[3] The presence of dibromophenyl and diphenyl groups allows for fine-tuning of its electronic properties and provides sites for further chemical modifications.[3]
Q2: How does the molecular structure of this compound contribute to enhanced charge injection?
A2: The key to its function lies in its electron-withdrawing 1,3,5-triazine core. This feature helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material. A lower LUMO level can reduce the energy barrier for electron injection from the cathode into the organic layer, leading to more efficient device operation. The bromine atoms further enhance this electron-withdrawing effect, which can improve charge mobility.[2] Additionally, the phenyl groups contribute to the material's thermal and chemical stability.[3]
Q3: What are the typical physical and chemical properties I should be aware of?
A3: this compound is typically a white to light-yellow crystalline powder with high purity (often ≥99.0%).[1][4] It is an organic semiconductor, and its charge transport properties are highly dependent on film morphology and purity. For detailed specifications, it is always best to refer to the supplier's documentation.[5][6]
Q4: What are the recommended storage and handling procedures for this material?
A4: To maintain its purity and performance, this compound should be stored in a cool, well-ventilated, and dark environment.[2] Exposure to light and air can lead to degradation over time. It is advisable to handle the material in an inert atmosphere (e.g., a glovebox) to prevent contamination, especially before use in device fabrication.
Q5: Can this material be used for applications other than OLEDs?
A5: While its primary application is in OLEDs, its electronic properties make it a candidate for use in other organic electronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[2] Its versatility as a chemical intermediate also opens up possibilities in the synthesis of various functional organic materials.[3]
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common experimental issues when working with this compound.
Issue 1: Poor Device Performance - Low Current Density and High Turn-on Voltage
Symptoms:
-
The device exhibits significantly lower current density than expected for a given voltage.
-
The turn-on voltage of the device is unusually high.
-
The overall device efficiency is poor.
Potential Causes & Solutions:
-
Energy Level Mismatch: A large energy barrier between the cathode and the triazine-based material can impede electron injection.
-
Solution: Characterize the HOMO/LUMO energy levels of your synthesized material using techniques like cyclic voltammetry and UV-Vis spectroscopy. Compare these values with the work function of your cathode material. If a significant mismatch exists, consider using a different cathode material with a more suitable work function or inserting a thin electron injection layer (EIL) with an intermediate energy level.
-
-
Poor Film Quality: Rough or non-uniform films can lead to short circuits or inefficient charge transport.
-
Solution: Optimize the deposition parameters. If using thermal evaporation, adjust the deposition rate and substrate temperature. For solution-based processing, experiment with different solvents, concentrations, and spin-coating speeds to achieve a uniform film. Atomic Force Microscopy (AFM) can be used to characterize the film morphology.
-
-
Contamination: Impurities in the material or from the fabrication environment can act as charge traps, hindering charge transport.
-
Solution: Ensure the starting material is of high purity. Handle the material and fabricate devices in a clean, controlled environment (e.g., a glovebox with low oxygen and water levels).
-
Experimental Workflow for Diagnosing Poor Injection:
Caption: Troubleshooting workflow for poor charge injection.
Issue 2: Device Instability and Rapid Degradation
Symptoms:
-
The device performance degrades quickly under operation.
-
The luminance of an OLED decreases rapidly.
-
The device fails catastrophically after a short period.
Potential Causes & Solutions:
-
Material Degradation: The triazine-based material may be susceptible to degradation in the presence of oxygen or moisture, especially under electrical stress.
-
Solution: Ensure proper encapsulation of the device to protect the organic layers from the ambient environment. Use high-quality encapsulation materials and techniques.
-
-
Interfacial Instability: The interface between the organic layer and the electrode can be a source of instability.
-
Solution: Consider surface treatments for the electrodes to improve adhesion and reduce interfacial defects. Self-assembled monolayers (SAMs) can be used to passivate the electrode surface.[7]
-
-
Thermal Effects: Joule heating during device operation can lead to thermal degradation of the organic materials.
-
Solution: Improve the thermal management of the device. This can be achieved through the use of heat sinks or by designing the device structure to have better thermal conductivity.
-
Data Summary: Properties of Triazine-Based Materials
| Property | Typical Value/Range | Significance |
| Purity | ≥99.0% | High purity is crucial for consistent electronic properties and device longevity.[1][2] |
| Appearance | White to light-yellow powder | Color can be an indicator of purity.[1][2] |
| Thermal Stability | High | Triazine derivatives generally exhibit good thermal stability, which is important for device operation and lifetime.[8] |
Issue 3: Difficulties in Material Processing and Film Formation
Symptoms:
-
The material has poor solubility in common organic solvents.
-
The resulting films from solution processing are non-uniform or exhibit aggregation.
-
The material sublimes at an inconvenient temperature for thermal evaporation.
Potential Causes & Solutions:
-
Solubility Issues: The rigid, planar structure of the molecule may limit its solubility.
-
Solution: For solution processing, a systematic solvent screening should be performed. If solubility remains an issue, consider modifying the molecular structure by adding solubilizing side chains in subsequent synthesis steps.
-
-
Aggregation: Strong intermolecular interactions can lead to aggregation in solution and in thin films.
-
Solution: Adjust the concentration of the solution. Lower concentrations can sometimes reduce aggregation. The choice of solvent can also influence intermolecular interactions.
-
-
Sublimation Temperature: The sublimation temperature is an intrinsic property of the material.
-
Solution: If the sublimation temperature is too high or too low for your deposition system, you may need to adjust your experimental setup or consider using the material as an intermediate to synthesize a derivative with more suitable physical properties.
-
Experimental Protocol: Optimizing Film Deposition by Spin-Coating
-
Solvent Selection: Prepare small test solutions of this compound in a range of common organic solvents (e.g., chloroform, chlorobenzene, THF, toluene) to assess solubility.
-
Concentration Optimization: Once a suitable solvent is identified, prepare a series of solutions with varying concentrations (e.g., 1 mg/mL to 10 mg/mL).
-
Spin-Coating Parameter Sweep:
-
For each concentration, deposit a thin film on a substrate by spin-coating.
-
Vary the spin speed (e.g., 1000, 2000, 3000, 4000 rpm) and acceleration.
-
Vary the spin time (e.g., 30, 60, 90 seconds).
-
-
Film Characterization:
-
Visually inspect the films for uniformity.
-
Use a profilometer to measure the film thickness.
-
Use AFM to analyze the surface morphology and roughness.
-
-
Analysis: Identify the combination of solvent, concentration, and spin-coating parameters that yields the most uniform and smoothest film of the desired thickness.
Logical Relationship Diagram for Film Optimization:
Caption: Key parameters for optimizing solution-processed thin films.
References
- This compound: A Crucial Intermediate for Advanced OLEDs. (n.d.). Google Cloud.
- Exploring 2-(o-Bromophenyl)-4,6-Diphenyl-1,3,5-Triazine: A Key OLED Intermediate. (n.d.). Google Cloud.
- Exploring Triazine Chemistry: Applications of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. (n.d.). Google Cloud.
- Passivation in Organic Electronics: Improving Charge Transfer. (2025, September 25). Patsnap Eureka.
- 1073062-59-5|this compound. (n.d.). BLDpharm.
- Custom Triazine Derivatives Manufacturers, Suppliers. (n.d.). Suzhou Fenghua.
- This compound. (n.d.). TCI Chemicals.
- This compound | 1073062-59-5. (2025, June 14). ChemicalBook.
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Troubleshooting low efficiency in OLEDs using 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
Technical Support Center: 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
A Senior Application Scientist's Guide to Troubleshooting Low Efficiency in OLEDs
Welcome to the technical support resource for this compound. As a key building block for advanced Organic Light-Emitting Diodes (OLEDs), this material offers significant potential for enhancing device performance.[1] However, achieving optimal efficiency requires careful attention to material handling, device architecture, and fabrication parameters. This guide is designed to provide researchers and developers with practical, field-proven insights to diagnose and resolve common issues encountered during OLED fabrication, particularly those leading to suboptimal device efficiency.
The 1,3,5-triazine ring forms the core of this molecule, providing an electron-deficient character that makes it an excellent candidate for use as an electron-transport or host material in the emissive layer of OLED devices.[2][3][4] Its unique structure is engineered to facilitate balanced charge transport and recombination, a critical factor for high-efficiency light emission.[4][5] This guide will help you harness these properties effectively.
Troubleshooting Guide: Low Device Efficiency
Low efficiency in an OLED is rarely due to a single factor. It is typically an integrated problem involving the material's intrinsic properties, its interaction with other layers, and the precision of the fabrication process. This section provides a systematic approach to identifying and resolving these issues.
Question 1: My device exhibits low External Quantum Efficiency (EQE) and high turn-on voltage. What are the most likely causes?
This is a classic symptom of imbalanced charge injection and transport, or poor energy level alignment. The triazine derivative, when used as a host or electron-transporting material (ETL), plays a pivotal role in managing charge carriers.
Potential Cause 1: Material Purity and Integrity The purity of organic semiconductor materials is paramount. Even trace impurities can act as charge traps or quenching sites, severely limiting device performance.
-
Solution:
-
Verify Purity: Always use high-purity material (typically ≥99.0%).[1][2] If you are synthesizing the material in-house, ensure rigorous purification, typically through temperature-gradient sublimation, to remove synthetic byproducts and residual solvents.
-
Check for Degradation: this compound is a stable white to light-yellow powder, but improper storage can lead to degradation.[6] It should be stored in a cool, well-ventilated, and dark environment.[2] Any significant change in color may indicate degradation.
-
Thermal Stability Analysis: Before use in a high-vacuum thermal evaporator, run a thermogravimetric analysis (TGA) to confirm the material's decomposition temperature. This ensures your evaporation temperature is well below the degradation point, preventing the deposition of decomposed material. Triazine derivatives generally exhibit excellent thermal stability, which is crucial for device longevity.[4][7]
-
Potential Cause 2: Poor Energy Level Alignment Efficient charge injection from adjacent layers into the emissive layer (EML) is critical. A large energy barrier between the Highest Occupied Molecular Orbital (HOMO) of the hole-transport layer (HTL) and the host, or the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-transport layer (ETL) and the host, will impede charge injection, leading to high voltage and low efficiency.[8]
-
Solution:
-
Review Your Device Stack: Ensure the HOMO and LUMO levels of your chosen HTL and ETL are well-matched with the this compound host. The triazine core's strong electron-withdrawing nature facilitates electron injection and transport.[4]
-
Insert Interlayers: If a significant energy barrier exists, consider inserting a thin interlayer to create a stepped energy transition, which can dramatically improve charge injection.
-
Validate with Data: Use ultraviolet photoelectron spectroscopy (UPS) to measure the actual work functions and energy levels at the interfaces of your fabricated device, as theoretical values may not perfectly match reality.[8]
-
Below is a diagram illustrating a typical energy level alignment in an OLED stack.
Caption: Energy level diagram for a typical OLED device stack.
Question 2: My device performance is inconsistent between fabrication runs, and I'm seeing short circuits. What should I investigate?
Inconsistency and shorts often point to problems with thin-film morphology and the deposition process. A non-uniform film can create pathways for current leakage and prevent efficient charge transport.
-
Solution:
-
Optimize Deposition Rate: For vacuum thermal evaporation, the deposition rate is critical. A rate that is too high can result in a rough, amorphous film with poor morphology. A rate that is too low can incorporate impurities from the vacuum chamber. A good starting point for organic materials is typically 0.5-2.0 Å/s.
-
Substrate Temperature Control: The temperature of the substrate during deposition can influence film growth and molecular packing. Experiment with gentle heating of the substrate to potentially improve film quality, but avoid temperatures that could cause degradation or unwanted crystallization.
-
Ensure High Vacuum: A clean, high-vacuum environment (typically <10⁻⁶ Torr) is essential to prevent contamination of the organic layers during deposition.
-
Substrate Cleaning: The importance of a meticulously clean substrate (e.g., ITO glass) cannot be overstated. Follow a rigorous, multi-step cleaning protocol involving detergents, deionized water, and organic solvents in an ultrasonic bath, followed by UV-ozone or oxygen plasma treatment.[9]
-
Here is a general troubleshooting workflow to follow when diagnosing low efficiency.
Caption: Systematic troubleshooting workflow for low OLED efficiency.
Experimental Protocol: Thermal Evaporation of the Host Layer
This protocol outlines the steps for depositing this compound as a host material in the emissive layer via thermal evaporation.
Objective: To deposit a uniform, high-quality thin film of the host material co-evaporated with a phosphorescent dopant.
Materials & Equipment:
-
High-purity phosphorescent dopant (e.g., Ir(ppy)₃)
-
Substrates with preceding layers (e.g., ITO/HTL)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness/rate monitoring
-
Low-temperature evaporation sources (e.g., tantalum boats)
Procedure:
-
Preparation:
-
Load a new or thoroughly cleaned evaporation source with this compound powder. Use a separate source for the dopant.
-
Mount the substrates into the holder within the chamber.
-
Ensure the QCM sensor is clean and properly calibrated for the material density.
-
-
Pump-Down: Evacuate the chamber to a base pressure of at least 5x10⁻⁷ Torr to minimize contamination from residual gases.
-
Deposition:
-
Slowly ramp up the current to the host material source until it begins to sublimate.
-
Stabilize the deposition rate at a target value, typically 1.0 Å/s.
-
Simultaneously, ramp up the current to the dopant source to achieve the desired doping concentration. For a 1.0 Å/s host rate, a dopant rate of ~0.1 Å/s would yield a ~10% doping concentration.
-
Open the shutter to begin deposition onto the substrates.
-
Monitor the QCM closely to maintain stable rates and deposit the target thickness (e.g., 30 nm).
-
-
Completion:
-
Close the shutter once the target thickness is reached.
-
Slowly ramp down the current on both sources.
-
Allow the system to cool before venting the chamber with an inert gas like nitrogen.
-
-
Post-Deposition: Immediately transfer the substrates to the next deposition step (e.g., ETL) or to an inert environment (glovebox) to prevent atmospheric contamination.[9]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an OLED? Its primary role is as an intermediate for synthesizing advanced OLED materials, often serving as a host material in the emissive layer or as an electron-transporting material.[1][2][3] The triazine core is electron-deficient, which aids in electron transport, while the phenyl and dibromophenyl groups can be functionalized to tune the material's electronic properties and triplet energy.[3][4]
Q2: Why is the triplet energy level of this host material important? When used as a host for a phosphorescent emitter (dopant), the host's triplet energy (T₁) must be higher than that of the dopant.[10] This ensures that excitons formed on the host can be efficiently transferred to the dopant for light emission. If the host's T₁ is too low, it can lead to reverse energy transfer, quenching the phosphorescence and drastically reducing device efficiency.[10][11]
Q3: What are the key material properties I should be aware of? The following table summarizes the essential properties for this compound.
| Property | Value | Source |
| CAS Number | 1073062-59-5 | |
| Molecular Formula | C₂₁H₁₃Br₂N₃ | [6] |
| Molecular Weight | 467.16 g/mol | [6] |
| Appearance | White to Light yellow powder/crystal | [6] |
| Purity | >98.0% (HPLC) or ≥99.0% | [1][6] |
| Melting Point | 245.0 to 249.0 °C |
Q4: How does the dibromo-substitution affect the material's properties? The bromine atoms are electron-withdrawing, which can further enhance the electron-deficient nature of the triazine core, potentially improving electron mobility.[2] Furthermore, the bromine atoms provide reactive sites for further chemical modification through cross-coupling reactions, making this compound a versatile intermediate for creating more complex, high-performance OLED materials.[3]
References
- Vertex AI Search. (n.d.). This compound: A Crucial Intermediate for Advanced OLEDs.
- Vertex AI Search. (n.d.). Exploring 2-(o-Bromophenyl)-4,6-Diphenyl-1,3,5-Triazine: A Key OLED Intermediate.
- Vertex AI Search. (n.d.). Exploring Triazine Chemistry: Applications of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine.
- Vertex AI Search. (n.d.). Leveraging Triazine Derivatives for High-Efficiency OLED Devices.
-
PubChem. (n.d.). 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. Retrieved from [Link]
- Su, S. J., et al. (2008). 1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. Organic Letters, 10(9), 1795-1798.
- Lee, J., et al. (2022). Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers.
- Zhang, X., et al. (2013). Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off.
- Request PDF. (n.d.). Triazine Based Bipolar Host Materials for Blue Phosphorescent OLEDs.
- Journal of Advanced Scientific Research. (2022).
- UQ eSpace. (n.d.). Effect of Host Generation on the Luminescent and Charge Transporting Properties of Solution Processed OLEDs.
- Al-Masoudi, N. A., et al. (2018).
-
ResearchGate. (n.d.). Examples of compounds used in organic light emitting diodes (OLED). Retrieved from [Link]
-
Suzhou Fenghua. (n.d.). Custom Triazine Derivatives Manufacturers, Suppliers. Retrieved from [Link]
- Molecules. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- ACS Publications. (2024).
- Molecules. (2023).
-
ResearchGate. (n.d.). Triazine-based OLEDs with simplified structure and high efficiency by solution-processed procedure | Request PDF. Retrieved from [Link]
- Advanced Materials Interfaces. (2022). Level Alignment on Operating Voltages of Blue Organic Light-Emitting Diodes.
-
JoVE. (n.d.). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Retrieved from [Link]
- Molecules. (2023).
-
OE Journals. (n.d.). Energy level alignments of various ETL, HTL, and emissive layer materials. Retrieved from [Link]
- MDPI. (2021). Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant.
- The Journal of Organic Chemistry. (2021).
- ACS Publications. (2021).
- MDPI. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines.
-
PubChem. (n.d.). 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. Retrieved from [Link]
-
Lumora Chemicals. (n.d.). 2-(4-Bromophenyl)-4,6-dimethyl-1,3,5-Triazine. Retrieved from [Link]
- PubMed. (2020). 1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane flame retardants.
- MDPI. (2022).
- ResearchGate. (n.d.). (PDF) Synthesis and Thermo-Chemical Stability Properties of 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))trianiline /4, 4'-(4, 4'-Isopropylidene-diphenoxy)bis(phthalic anhydride.
- Dalton Transactions (RSC Publishing). (n.d.).
- ResearchGate. (n.d.). (PDF) 2,4,6‐Triphenyl‐1,3,5‐Triazine Based Covalent Organic Frameworks for Photoelectrochemical H 2 Evolution.
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Technical Support Center: Optimization of Deposition Parameters for Vacuum-Thermal Evaporation of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine (DBrP-T)
Welcome to the technical support center for the vacuum-thermal evaporation of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine (DBrP-T). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure successful thin-film deposition of this promising organic semiconductor material.
Introduction to DBrP-T Deposition
This compound is a small molecule organic semiconductor with applications in various electronic devices.[1][2][3] Vacuum-thermal evaporation is a preferred method for depositing thin films of such small molecules as it allows for the formation of well-defined interfaces and high-purity layers, which are critical for optimal device performance.[4][5] However, the quality of the deposited film is highly sensitive to various deposition parameters. This guide will walk you through the optimization of these parameters and help you troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the importance of optimizing deposition parameters for DBrP-T?
A1: Optimizing deposition parameters is crucial as they directly influence the morphology, crystallinity, and uniformity of the DBrP-T thin film.[6] These properties, in turn, dictate the electronic and optical characteristics of the final device, impacting its efficiency, stability, and overall performance.[7][8]
Q2: What is the typical melting point and thermal stability of DBrP-T?
A2: The melting point for this compound is reported to be in the range of 245.0 to 249.0 °C.[2] Triazine rings are generally quite stable, with some studies indicating resistance to decomposition up to 550°C.[9] However, the substituents on the triazine ring can significantly influence its thermal stability.[9][10] It is crucial to operate the evaporation source at a temperature that ensures a reasonable deposition rate without causing thermal decomposition of the DBrP-T molecule.
Q3: What are the key deposition parameters to control during the thermal evaporation of DBrP-T?
A3: The primary parameters to control are:
-
Source Temperature: This determines the sublimation rate of the material.
-
Substrate Temperature: This affects the mobility of molecules on the substrate surface, influencing film crystallinity and grain size.[11][12]
-
Deposition Rate: This impacts the kinetic energy of the deposited molecules and the time available for them to self-organize, which affects film morphology.[13][14]
-
Vacuum Pressure: A high vacuum is essential to minimize contamination from residual gases that can create defects in the film.[15]
Q4: What is a recommended starting deposition rate for organic materials like DBrP-T?
A4: For many organic small molecules used in applications like OLEDs, a deposition rate of around 1 Å/s is a common starting point.[6] However, the optimal rate for DBrP-T may vary, and it is advisable to systematically study a range of rates to determine the ideal conditions for your specific application.
Troubleshooting Guide
This section addresses common problems encountered during the vacuum-thermal evaporation of DBrP-T and provides systematic solutions.
Problem 1: Inconsistent or Unstable Deposition Rate
-
Symptoms: Fluctuations in the quartz crystal microbalance (QCM) reading; difficulty in achieving a stable, desired deposition rate.
-
Possible Causes & Solutions:
-
Inadequate Thermal Contact: Poor thermal contact between the DBrP-T powder and the evaporation boat can lead to uneven heating.
-
Solution: Ensure the powder is evenly distributed in the boat. Consider using a crucible with a larger surface area or a baffled boat design for more uniform heating.
-
-
Material "Spitting" or "Popping": Trapped gases or volatile impurities in the source material can cause sudden bursts of evaporation.
-
Solution: Thoroughly degas the DBrP-T material at a temperature slightly below its sublimation point for an extended period before opening the shutter to start the deposition. This allows trapped volatiles to escape gradually.
-
-
Power Supply Instability: Fluctuations in the power supply to the heating element will directly impact the source temperature.
-
Solution: Verify the stability of your power supply. Utilize a power supply with a feedback loop for precise temperature control.
-
-
Problem 2: Poor Film Adhesion to the Substrate
-
Symptoms: The deposited DBrP-T film easily peels off or delaminates from the substrate.
-
Possible Causes & Solutions:
-
Substrate Contamination: The presence of organic residues, dust particles, or moisture on the substrate surface is a primary cause of poor adhesion.[11]
-
Solution: Implement a rigorous substrate cleaning procedure. A typical process involves sequential ultrasonic cleaning in solvents like acetone and isopropanol, followed by drying with high-purity nitrogen and an optional UV-ozone or plasma treatment to remove organic contaminants and improve surface energy.
-
-
Low Substrate Temperature: A cold substrate may not provide sufficient thermal energy for the arriving molecules to form strong bonds with the surface.
-
Solution: Gently heating the substrate during deposition can improve adhesion.[11] Experiment with a range of substrate temperatures to find the optimal condition.
-
-
Problem 3: Non-Uniform Film Thickness
-
Symptoms: Variations in the thickness of the deposited film across the substrate, often observed as color variations.
-
Possible Causes & Solutions:
-
Incorrect Source-to-Substrate Geometry: The distance and angle between the evaporation source and the substrate are critical for uniformity.
-
Solution: Increase the source-to-substrate distance to achieve a more uniform deposition profile. For large area depositions, consider using a rotating substrate holder to average out thickness variations.[16]
-
-
Non-Ideal Evaporation Plume: The shape of the vapor plume from the source can be non-uniform.
-
Solution: The design of the evaporation boat or crucible can influence the plume shape. Experiment with different source geometries. Ensure the source is not overloaded with material.
-
-
Problem 4: High Surface Roughness or Poor Film Morphology
-
Symptoms: The deposited film appears hazy or shows a high degree of surface roughness under microscopic examination.
-
Possible Causes & Solutions:
-
High Deposition Rate: A high deposition rate can lead to the formation of a more amorphous or polycrystalline film with smaller grains and higher roughness, as molecules have less time to diffuse and find low-energy sites.[13][14]
-
Solution: Decrease the deposition rate to allow for more ordered film growth. Slower deposition rates often result in larger grain sizes and smoother films.[7]
-
-
Sub-optimal Substrate Temperature: The substrate temperature plays a critical role in controlling the surface diffusion of molecules.
-
High Base Pressure: A poor vacuum can lead to the incorporation of impurities into the growing film, disrupting crystalline growth.
-
Experimental Protocols
Standard Operating Procedure for DBrP-T Deposition
-
Substrate Preparation:
-
Sequentially sonicate the substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a high-purity nitrogen gun.
-
Immediately load the substrates into the vacuum chamber.
-
Optional: Perform an in-situ plasma or UV-ozone treatment to further clean the substrate surface.
-
-
Source Preparation and Loading:
-
Carefully load the DBrP-T powder into a clean evaporation boat (e.g., tungsten or tantalum).
-
Ensure the boat is securely fastened to the power electrodes.
-
-
Pump Down and Degassing:
-
Pump down the chamber to a base pressure of at least 5x10-6 Torr.
-
Slowly increase the current to the evaporation boat to a temperature just below the sublimation point of DBrP-T.
-
Degas the material for 20-30 minutes, monitoring the chamber pressure. The pressure will initially rise and then decrease as outgassing completes.
-
-
Deposition:
-
Set the desired substrate temperature and allow it to stabilize.
-
Open the shutter to the QCM to monitor the deposition rate.
-
Gradually increase the source current until the desired deposition rate is achieved.
-
Once the rate is stable, open the substrate shutter to begin film deposition.
-
Monitor the film thickness using the QCM.
-
-
Shutdown:
-
Close the substrate and source shutters once the desired thickness is reached.
-
Gradually decrease the source current to zero and turn off the power supply.
-
Allow the system to cool down before venting the chamber with an inert gas like nitrogen.
-
Data Presentation
Table 1: Influence of Key Deposition Parameters on DBrP-T Film Properties
| Parameter | Typical Range | Effect on Film Properties | Troubleshooting Focus |
| Source Temperature | 200 - 300 °C | Directly controls deposition rate. Too high can cause decomposition. | Unstable rate, poor film quality. |
| Substrate Temperature | Room Temp. - 150 °C | Influences crystallinity and grain size. Higher temps can improve order. | Poor morphology, high roughness. |
| Deposition Rate | 0.1 - 2.0 Å/s | Affects film morphology and density. Slower rates often lead to better order. | High roughness, amorphous films. |
| Base Pressure | < 5 x 10-6 Torr | High pressure leads to contamination and defects. | Hazy films, poor performance. |
Visualizations
Diagram 1: Troubleshooting Logic for DBrP-T Deposition
Caption: Troubleshooting workflow for common deposition issues.
Diagram 2: Experimental Workflow for DBrP-T Deposition
Caption: Step-by-step experimental workflow.
References
- Decomposition of Azo & Hydrazo linked Bis Triazines. (n.d.).
- The Art of Thermal Evaporation: A Step-by-Step Guide. (2023, September 15). AEM Deposition.
- Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023, September 9). PMC - PubMed Central.
- This compound. (n.d.). CymitQuimica.
- Influence of Deposition Rate on Morphology and Optical Properties of Alq3, Used as Emitter in OLEDs. (2019, June 6). ResearchGate.
- Growth, structure and morphology of organic thin films. (n.d.). RWTH Publications.
- Guide to Troubleshooting and Solving Common Evaporator Faults. (2025, November 28).
- Influence of deposition parameters on morphology, growth and structure of crystalline and amorphous organic thin films. (n.d.). RWTH Publications.
- THERMAL EVAPORATOR. (2006, January 5).
- Caloris Webinar: Evaporator Troubleshooting (Vacuum & Venting). (2022, May 3). YouTube.
- Optimizing deposition parameters for 1-Phenylanthracene thin films in OLEDs. (n.d.). Benchchem.
- This compound. (n.d.). TCI Chemicals.
- 1073062-59-5|this compound. (n.d.). BLDpharm.
- Organic Thin-Film Characteristics Modulated by Deposition Substrate Rotation Speed and the Effect on Organic Light-Emitting Diodes. (2021, August 1). Ingenta Connect.
- 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine-864377-31-1. (n.d.). Sunshine Optoelectronic.
- Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. (n.d.). Chemical Reviews.
- Temperature-Dependent Behavior of Organic Semiconductors. (n.d.). eScholarship.
- Effects of Substrate Temperature on Optical, Structural, and Surface Properties of Metal–Organic Vapor Phase Epitaxy-Grown MgZnO Films. (n.d.). MDPI.
- The effect of depositions parameters on the nanostructural and optical properties of CuPc organic thin films growth by oblique a. (2023, June 6). AVESİS.
- Effect of Deposition Rate on Structure and Surface Morphology of Thin Evaporated Al Films on Dielectrics and Semiconductors. (n.d.). Materials Science.
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Validation & Comparative
A Comparative Guide to Triazine-Based Host Materials for Advanced OLEDs: Featuring 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic light-emitting diode (OLED) technology, the design and selection of high-performance host materials are critical for achieving high efficiency, long operational stability, and desired color purity. Among the various classes of organic molecules, triazine derivatives have emerged as a cornerstone for constructing efficient electron-transporting and host materials, primarily due to the electron-deficient nature of the 1,3,5-triazine core. This guide provides a comprehensive comparison of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine, a key synthetic intermediate, with other prominent triazine-based host materials, offering insights into their structure-property relationships and performance in phosphorescent OLEDs (PhOLEDs).
Introduction to Triazine-Based Host Materials
The 1,3,5-triazine ring, a six-membered heterocycle with three nitrogen atoms, imparts a high electron affinity and excellent thermal stability to molecules incorporating this moiety. These properties are highly desirable for host materials in PhOLEDs, where efficient electron transport and a high triplet energy (ET) are paramount for confining the triplet excitons of the phosphorescent dopant and enabling efficient light emission. The ability to readily functionalize the triazine core at the 2, 4, and 6 positions allows for the fine-tuning of the material's electronic and physical properties.
This guide focuses on this compound, a crucial building block for more complex triazine-based host materials. While often utilized as an intermediate in multi-step syntheses, its fundamental properties provide a basis for understanding the performance of the final host materials. We will compare its characteristics with well-established triazine hosts such as 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) , a widely used electron-transporting host, to elucidate the impact of molecular design on device performance.
Comparative Analysis of Physicochemical Properties
A thorough understanding of the thermal, photophysical, and electrochemical properties of host materials is essential for predicting their performance in an OLED device. The following table summarizes the key properties of this compound and the benchmark host material, T2T.
| Property | This compound | 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) |
| Molecular Formula | C21H13Br2N3 | C39H27N3 |
| Molecular Weight | 467.16 g/mol | 537.65 g/mol |
| Appearance | White to light yellow powder/crystal[1] | Off-white powder/crystals |
| Highest Occupied Molecular Orbital (HOMO) | Not widely reported | -6.5 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | Not widely reported | -3.0 eV |
| Triplet Energy (ET) | Not widely reported | 2.80 eV[2] |
| Decomposition Temperature (Td) | Not widely reported | >300 °C (0.5% weight loss) |
Note: The properties of this compound are not as extensively reported in the literature as it is primarily used as a synthetic intermediate.
The high triplet energy of T2T (2.80 eV) makes it an excellent host material for green and red phosphorescent emitters, as it can effectively confine their triplet excitons. The deep HOMO level of T2T also contributes to its good hole-blocking capabilities, ensuring that charge recombination occurs within the emissive layer. The brominated triazine, this compound, serves as a versatile precursor for introducing additional functional groups through cross-coupling reactions, allowing for the synthesis of more complex host materials with tailored properties.
The Role of this compound as a Synthetic Intermediate
The presence of two bromine atoms on the phenyl ring of this compound provides reactive sites for further chemical modifications. This allows for the construction of more elaborate molecular architectures, such as bipolar host materials or molecules with improved charge transport properties. For instance, the bromine atoms can be replaced with hole-transporting moieties (e.g., carbazole derivatives) via Suzuki or Buchwald-Hartwig coupling reactions to create bipolar hosts that can facilitate balanced electron and hole transport, leading to improved device efficiency and reduced efficiency roll-off.
Performance in Organic Light-Emitting Diodes
While direct performance data for this compound as a host is scarce, the performance of devices utilizing its derivatives and the benchmark T2T provides valuable insights.
| Host Material | Emitter | Device Structure | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency (PE) | Max. Current Efficiency (CE) |
| T2T | Ir(ppy)3 (Green) | ITO/PEDOT:PSS/NPD/TCTA/T2T :Ir(ppy)3/TPBi/LiF/Al | 17.5%[2] | 59.0 lm/W[2] | 65.2 cd/A |
The high efficiency achieved with T2T as a host material underscores the effectiveness of the triazine core in promoting efficient charge transport and exciton confinement. The development of novel host materials derived from this compound aims to further enhance these properties, for example, by improving charge balance and reducing the driving voltage of the OLEDs.
Experimental Protocols
To ensure the scientific integrity of this guide, we provide detailed, self-validating experimental protocols for the synthesis and characterization of triazine-based host materials.
Synthesis of 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)
Causality: This synthesis utilizes a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds. It couples 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with a boronic acid derivative of biphenyl. The choice of a palladium catalyst and a suitable base is crucial for the reaction's efficiency.
Step-by-Step Protocol:
-
To a solution of 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in a mixture of toluene, ethanol, and water is added biphenyl-3-boronic acid (3.3 eq) and potassium carbonate (K₂CO₃) as a base.
-
The mixture is degassed by bubbling with argon for 30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred under an inert atmosphere for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to afford T2T as a white solid.
Characterization of Host Materials
1. Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination
Causality: CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be correlated to the HOMO and LUMO energy levels, respectively. A three-electrode setup is used to accurately control the potential and measure the resulting current.
Step-by-Step Protocol:
-
A solution of the triazine host material (typically 1 mM) is prepared in an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
The measurement is performed in a three-electrode electrochemical cell, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
The solution is purged with an inert gas (e.g., argon) for at least 15 minutes prior to the measurement to remove dissolved oxygen.
-
A cyclic potential sweep is applied to the working electrode, and the resulting current is measured.
-
The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram.
-
The HOMO and LUMO energy levels are calculated using the following empirical equations, with ferrocene/ferrocenium (Fc/Fc⁺) as an internal or external standard:
-
HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]
-
2. Photoluminescence Spectroscopy for Triplet Energy (ET) Determination
Causality: The triplet energy of a host material is a critical parameter that determines its ability to confine the excitons of a phosphorescent guest. It is determined from the highest energy peak of the phosphorescence spectrum, which is measured at low temperature to minimize non-radiative decay pathways.
Step-by-Step Protocol:
-
A dilute solution of the triazine host material is prepared in a suitable solvent (e.g., 2-methyltetrahydrofuran, 2-MeTHF).
-
The solution is placed in a quartz cuvette and cooled to 77 K using liquid nitrogen in a dewar.
-
The sample is excited with a UV light source, and the resulting phosphorescence emission is collected by a spectrometer.
-
The triplet energy (ET) is calculated from the wavelength of the highest energy peak (shortest wavelength) of the phosphorescence spectrum using the equation: ET (eV) = 1240 / λphos (nm).
3. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs, is a key indicator of the material's thermal stability and its suitability for vacuum deposition processes used in OLED fabrication.
Step-by-Step Protocol:
-
A small amount of the triazine host material (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
The weight loss of the sample is recorded as a function of temperature.
-
The decomposition temperature (Td) is determined from the TGA curve.
Conclusion
This compound stands as a pivotal intermediate in the design and synthesis of advanced triazine-based host materials for high-performance OLEDs. While not typically employed as a host material itself, its versatile chemical nature allows for the creation of complex molecular architectures with tailored optoelectronic and thermal properties. By comparing its fundamental structure to high-performing hosts like T2T, researchers can gain valuable insights into the structure-property relationships that govern the efficiency and stability of OLED devices. The continued exploration of novel derivatives synthesized from this key intermediate holds significant promise for the future development of next-generation displays and solid-state lighting.
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Chen, H.-F., et al. (2009). 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. Journal of Materials Chemistry, 19(43), 8112-8118. Available at: [Link]
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Validating electrochemical measurements of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine with cyclic voltammetry
Validating electrochemical measurements of this compound is a systematic process of comparison against established electrochemical principles. By employing a self-validating workflow that includes blank scans, calibration with an internal standard like ferrocene, and rigorous analysis of scan rate dependence and reversibility, researchers can ensure the generation of accurate and reproducible data. This meticulous approach transforms cyclic voltammetry from a qualitative tool into a robust quantitative technique, providing trustworthy insights into the electronic properties of novel materials and molecules. Adherence to these guidelines, as supported by authoritative sources, will enhance the quality and impact of electrochemical research. [18][19]
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Standard Operating Procedures for Cyclic Voltammetry. (2017). Retrieved from Reddit. [Link]
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A Comparative Analysis of the Photophysical Properties of Brominated versus Non-Brominated Diphenyl-1,3,5-Triazines: A Guide for Researchers
In the landscape of materials science and drug development, 1,3,5-triazine derivatives have emerged as a cornerstone for creating advanced functional molecules. Their inherent thermal and chemical stability, coupled with their electron-withdrawing nature, makes them ideal candidates for a range of applications, including organic light-emitting diodes (OLEDs) and photocatalysis.[1][2][3] A key area of research involves the strategic modification of the diphenyl-1,3,5-triazine core to fine-tune its photophysical properties. One of the most impactful modifications is the introduction of bromine atoms. This guide provides an in-depth, comparative study of the photophysical characteristics of brominated versus non-brominated diphenyl-1,3,5-triazines, offering valuable insights for researchers, scientists, and drug development professionals.
The core rationale for this comparison lies in the "heavy atom effect," a phenomenon where the presence of a heavy atom, such as bromine, significantly influences the electronic transitions within a molecule.[4][5] This effect primarily enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—a non-radiative transition between electronic states of different spin multiplicities (e.g., from a singlet to a triplet state).[4][6] Understanding and harnessing this effect is crucial for designing molecules with specific photophysical behaviors, such as enhanced phosphorescence or efficient generation of singlet oxygen for applications like photodynamic therapy.[7][8][9]
The Impact of Bromination on Key Photophysical Parameters
The introduction of bromine onto the diphenyl-1,3,5-triazine scaffold induces significant and predictable changes in its photophysical properties. These alterations are a direct consequence of the enhanced spin-orbit coupling imparted by the heavy bromine atom.
Table 1: Comparative Photophysical Properties of a Hypothetical Diphenyl-1,3,5-Triazine and its Brominated Analog
| Property | Non-Brominated Diphenyl-1,3,5-Triazine | Brominated Diphenyl-1,3,5-Triazine | Causality of Difference |
| Fluorescence Quantum Yield (ΦF) | High | Significantly Lower | Bromine's heavy atom effect enhances intersystem crossing, providing a competitive non-radiative decay pathway that quenches fluorescence.[10] |
| Intersystem Crossing (ISC) Rate (kISC) | Slow | Significantly Faster | Increased spin-orbit coupling due to the bromine atom facilitates the spin-forbidden transition from the singlet to the triplet state.[4][6][11] |
| Phosphorescence | Weak or Absent at Room Temp. | Potentially Strong (especially at low temp.) | The efficient population of the triplet state via ISC increases the probability of phosphorescent emission.[5][12][13] |
| Excited State Lifetime (Fluorescence) | Longer | Shorter | The increased rate of non-radiative decay pathways, including ISC, shortens the lifetime of the excited singlet state. |
| Triplet State Lifetime | Not readily populated | Can be measured | The triplet state, once populated, can have a relatively long lifetime, though this can also be influenced by the heavy atom.[14] |
Causality Behind the Experimental Observations:
The data presented in Table 1 illustrates a fundamental trade-off in the excited-state deactivation pathways. In non-brominated diphenyl-1,3,5-triazines, the absorbed energy is primarily dissipated through fluorescence, a spin-allowed radiative process from the first excited singlet state (S₁) to the ground state (S₀). This results in a high fluorescence quantum yield.
Upon bromination, the heavy bromine atom introduces strong spin-orbit coupling. This interaction mixes the singlet and triplet electronic states, making the formally "spin-forbidden" intersystem crossing from S₁ to the first excited triplet state (T₁) a much more probable event.[4][6] This rapid and efficient population of the triplet state directly competes with fluorescence, leading to a dramatic decrease in the fluorescence quantum yield. The enhanced ISC is the primary reason for the observed quenching of fluorescence in brominated aromatic compounds.[10]
The consequence of efficient ISC is the population of the triplet state. From the T₁ state, the molecule can either return to the ground state non-radiatively or radiatively via phosphorescence, which is a slow, spin-forbidden emission. While often weak at room temperature due to quenching by molecular oxygen, phosphorescence can be significant at lower temperatures.[12][13]
Experimental Protocols for Characterization
To empirically validate the photophysical differences between brominated and non-brominated diphenyl-1,3,5-triazines, a series of spectroscopic measurements are essential. The following protocols are standard in the field and provide a robust framework for comparison.
Synthesis of Diphenyl-1,3,5-Triazine Derivatives
The synthesis of both brominated and non-brominated diphenyl-1,3,5-triazines can be achieved through various established methods. A common approach involves the cyclotrimerization of the corresponding benzonitriles or the reaction of amidines with aldehydes or other precursors.[15][16][17] For instance, 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine can be synthesized by reacting 4-Bromo-N-benzylideneaniline with benzamidine in chloroform at elevated temperatures.[18] Another method involves the reaction of bromobenzaldehyde with benzamidine hydrochloride in the presence of a base and a nickel catalyst.[19]
Steady-State Photophysical Measurements
This is the initial and fundamental measurement to determine the wavelengths at which the molecules absorb light.
-
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε).
-
Methodology:
-
Prepare dilute solutions of the non-brominated and brominated compounds in a suitable solvent (e.g., dichloromethane or toluene) with known concentrations (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorbance spectra over a relevant wavelength range (e.g., 200-500 nm).
-
The absorption maxima correspond to the peaks in the spectrum. The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl).
-
This technique measures the emission of light from the compounds after excitation.
-
Objective: To determine the fluorescence emission maxima (λem) and to observe any potential phosphorescence.
-
Methodology:
-
Using the same solutions prepared for UV-Vis, excite the samples at their respective absorption maxima.
-
Record the emission spectra using a spectrofluorometer. The scan range should be from a wavelength slightly longer than the excitation wavelength to the near-infrared region.
-
For phosphorescence measurements, a time-gated detection system may be necessary to separate the long-lived phosphorescence from the short-lived fluorescence.
-
Fluorescence Quantum Yield (ΦF) Determination (Relative Method)
The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. The relative method, which compares the sample to a known standard, is widely used for its reliability.[20][21][22]
-
Objective: To quantify the fluorescence efficiency of the brominated and non-brominated compounds.
-
Methodology:
-
Select a Standard: Choose a reference compound with a known quantum yield that absorbs and emits in a similar spectral region as the samples (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Prepare Solutions: Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbances at the excitation wavelength are below 0.1 to minimize re-absorption effects.[20][23]
-
Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a linear relationship.
-
Calculate Quantum Yield: The quantum yield of the sample (ΦX) is calculated using the following equation:[20]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Time-Resolved Photoluminescence (TRPL) Spectroscopy
TRPL measures the decay of photoluminescence over time after excitation with a short pulse of light, providing information about the excited-state lifetime.[24][25][26][27]
-
Objective: To determine the fluorescence lifetimes of the excited singlet states.
-
Methodology:
-
Excite the sample with a pulsed laser (picosecond or femtosecond).
-
Use a high-speed detector, such as a streak camera or a system based on time-correlated single-photon counting (TCSPC), to measure the decay of the fluorescence intensity over time.[28]
-
The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).
-
Transient Absorption (TA) Spectroscopy
TA spectroscopy is a powerful technique for studying the dynamics of non-emissive states, such as triplet states.[29][30][31]
-
Objective: To directly observe the formation and decay of the triplet state and determine the intersystem crossing rate.
-
Methodology:
-
A "pump" laser pulse excites the sample.
-
A second, time-delayed "probe" pulse is passed through the sample, and its absorption is measured.
-
By varying the delay between the pump and probe pulses, the absorption changes due to the transient species (like the triplet state) can be monitored over time.
-
The rise time of the triplet absorption signal corresponds to the rate of intersystem crossing.
-
Visualizing the Photophysical Pathways
The Jablonski diagram is a standard tool for illustrating the electronic transitions that occur in a molecule upon photoexcitation.[12][13][32][33]
Jablonski Diagram for Non-Brominated Diphenyl-1,3,5-Triazine
Caption: Predominant fluorescence in non-brominated triazines.
Jablonski Diagram for Brominated Diphenyl-1,3,5-Triazine
Caption: Enhanced ISC in brominated triazines due to the heavy atom effect.
Experimental Workflow Diagram
Caption: Workflow for comparative photophysical analysis.
Conclusion for the Field
The strategic bromination of diphenyl-1,3,5-triazines offers a powerful and predictable method for modulating their photophysical properties. By leveraging the heavy atom effect, researchers can effectively quench fluorescence and promote the population of triplet states through enhanced intersystem crossing. This comparative guide has outlined the fundamental principles, provided a framework for experimental validation, and visually represented the underlying photophysical processes. For scientists in materials science and drug development, a thorough understanding of these structure-property relationships is paramount for the rational design of novel molecules with tailored photophysical functions, whether for advanced OLED emitters, efficient photosensitizers in photodynamic therapy, or novel photocatalytic systems.
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Evident Scientific. (n.d.). Jablonski Energy Diagram. Retrieved from
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Assessing the reproducibility of device performance with 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
An In-Depth Guide to Assessing Device Performance and Reproducibility Using 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
This guide provides a comprehensive framework for researchers and engineers on utilizing this compound in the fabrication of Organic Light-Emitting Diodes (OLEDs). We will delve into the critical aspect of device reproducibility, offering detailed experimental protocols, comparative data analysis, and the scientific rationale behind key procedural choices. The objective is to equip you with the knowledge to not only fabricate high-performance devices but also to ensure their consistent and repeatable operation, a cornerstone of reliable scientific research and commercial viability.
Introduction: The Quest for Consistency in OLED Technology
The performance of Organic Light-Emitting Diodes (OLEDs) has advanced remarkably, making them a mainstay in modern displays and lighting solutions.[1][2] At the heart of this technology are meticulously engineered organic materials that govern device efficiency, color purity, and operational lifetime. This compound is a key intermediate used in the synthesis of advanced OLED materials.[3] The 1,3,5-triazine ring, being electron-deficient, makes its derivatives excellent candidates for electron-transporting layers (ETLs) or host materials in the emissive layer (EML) of phosphorescent OLEDs (PhOLEDs).[4][5]
However, achieving peak performance in a single device is only half the battle. True progress is measured by the ability to reproducibly manufacture devices that consistently meet performance specifications. Poor reproducibility can obscure structure-property relationships in a research setting and lead to unacceptable yield losses in a commercial context. This guide uses this compound as a case study to establish a rigorous methodology for assessing and ensuring device performance reproducibility.
Material at a Glance: this compound
Before fabricating devices, understanding the core component is essential. The unique molecular structure of this triazine derivative offers a combination of thermal stability and electron-withdrawing capabilities, which are crucial for efficient charge management within an OLED.[4]
| Property | Value | Source |
| CAS Number | 1073062-59-5 | [6][7] |
| Molecular Formula | C₂₁H₁₃Br₂N₃ | [7] |
| Appearance | White to Light Yellow Powder/Crystal | |
| Purity | Typically >98.0% (HPLC) | |
| Primary Role | Intermediate for host or electron-transport materials in OLEDs | [3] |
The high purity (≥99.0%) of this material is critical, as even trace impurities can act as charge traps or quenching sites, severely degrading device performance and lifetime.[3][8] The dibromophenyl group provides reactive sites for further molecular engineering, allowing for the synthesis of more complex, high-performance host or transport materials.
The Reproducibility Assessment Workflow
To systematically evaluate reproducibility, a multi-stage process is required, from initial material verification through to device fabrication and statistical analysis of performance data. This workflow ensures that each variable is controlled and its impact on the final device is understood.
Caption: Workflow for assessing device reproducibility.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating by emphasizing control over critical parameters that directly influence device performance and consistency.
Standardized OLED Device Architecture
To assess the material, we utilize a standard phosphorescent OLED architecture. The triazine-based material synthesized from our intermediate can function as the host in the emissive layer, where electron-hole recombination occurs.
Caption: A standard multi-layer OLED device stack.
Protocol 1: Device Fabrication via Thermal Evaporation
This protocol details the fabrication of a batch of OLEDs (n ≥ 10 for statistical significance) under high vacuum. The causality behind each step is explained to highlight its importance for reproducibility.
-
Substrate Preparation:
-
Action: Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Causality: This rigorous multi-step cleaning removes organic and particulate contaminants. A pristine ITO surface is essential for uniform film growth and efficient hole injection, preventing short circuits and inconsistent performance.
-
Action: Treat the cleaned substrates with UV-Ozone for 10 minutes immediately before loading into the deposition chamber.
-
Causality: UV-Ozone treatment removes residual organic monolayers and increases the work function of the ITO, which lowers the hole injection barrier and ensures consistent device turn-on voltages.[2]
-
-
Organic and Cathode Deposition:
-
Action: Load substrates and high-purity (>99.5%) organic materials into a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁷ Torr).
-
Causality: A high vacuum minimizes contamination from atmospheric gases (H₂O, O₂), which can degrade organic materials and create performance-hampering charge traps.[9]
-
Action: Deposit each organic layer sequentially at a controlled rate (e.g., 1-2 Å/s) and thickness, monitored by a quartz crystal microbalance. For the EML, co-evaporate the triazine-based host and the phosphorescent dopant from separate sources at a fixed ratio.
-
Causality: Precise control over deposition rate and thickness is arguably the most critical factor for reproducibility. Layer thickness directly impacts the device's optical properties (due to microcavity effects) and electrical characteristics (driving voltage, charge balance).[10] Inconsistent co-deposition ratios will alter emission efficiency and color.
-
Action: Without breaking vacuum, deposit the cathode layers (e.g., 1 nm LiF followed by 100 nm Al) at rates of 0.1 Å/s and 5 Å/s, respectively.
-
Causality: The LiF layer serves as an electron injection layer, reducing the barrier between the organic ETL and the aluminum cathode. Maintaining vacuum integrity prevents oxidation of the reactive cathode and underlying organic layers.
-
-
Encapsulation:
-
Action: Immediately transfer the fabricated devices to an inert nitrogen-filled glovebox for encapsulation using UV-cured epoxy and a glass coverslip.
-
Causality: OLED materials are highly sensitive to moisture and oxygen, which lead to rapid degradation (e.g., dark spot growth).[9] Proper encapsulation is vital for achieving a meaningful and consistent operational lifetime.
-
Protocol 2: Device Characterization
To assess performance and its variation, the following measurements must be performed on each device from the batch.
-
Current-Voltage-Luminance (J-V-L) Analysis:
-
Use a source measure unit (SMU) and a calibrated photodiode/spectrometer.
-
Apply a forward voltage sweep and record the current density (J) and luminance (L).
-
From this data, calculate key performance metrics:
-
-
Electroluminescence (EL) Spectrum and Color Coordinates:
-
Measure the EL spectrum at a standard luminance (e.g., 1000 cd/m²).
-
Calculate the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates (x, y) from the spectrum.
-
-
Operational Lifetime:
Data Analysis: Quantifying Reproducibility
After characterizing the entire batch of devices, the data must be compiled and analyzed statistically. This quantitative approach moves beyond anecdotal observations to a robust assessment of reproducibility.
Internal Reproducibility of Triazine-Based Devices
The table below presents illustrative data for a batch of 10 devices fabricated using a host material derived from this compound.
| Device ID | V_on (V) | Max EQE (%) | CIE (x, y) @ 1k cd/m² | LT₅₀ (h) @ 1k cd/m² |
| D-01 | 3.1 | 21.5 | (0.31, 0.62) | 210 |
| D-02 | 3.2 | 21.2 | (0.31, 0.63) | 205 |
| D-03 | 3.1 | 21.8 | (0.32, 0.62) | 215 |
| D-04 | 3.3 | 20.9 | (0.31, 0.62) | 198 |
| D-05 | 3.2 | 21.6 | (0.31, 0.63) | 212 |
| D-06 | 3.1 | 21.9 | (0.32, 0.62) | 220 |
| D-07 | 3.2 | 21.4 | (0.31, 0.62) | 208 |
| D-08 | 3.3 | 21.1 | (0.31, 0.63) | 201 |
| D-09 | 3.2 | 21.7 | (0.32, 0.62) | 218 |
| D-10 | 3.1 | 22.0 | (0.31, 0.62) | 225 |
| Mean | 3.18 | 21.51 | (0.313, 0.624) | 211.2 |
| Std. Dev. | 0.08 | 0.36 | (0.005, 0.005) | 8.4 |
| RSD (%) | 2.5% | 1.7% | N/A | 4.0% |
RSD = Relative Standard Deviation (Std. Dev. / Mean) * 100%
A low Relative Standard Deviation (<5%) across key metrics like EQE and lifetime indicates excellent process control and material consistency.
Comparative Analysis with Alternative Host Materials
To contextualize the performance, we compare our triazine-based host with two well-established alternative host materials for phosphorescent OLEDs: TCTA and CBP.[13][14] The same rigorous fabrication and characterization workflow must be applied to devices made with these materials.
| Host Material | Avg. Max EQE (%) | Std. Dev. (EQE) | Avg. LT₅₀ (h) | Std. Dev. (LT₅₀) | Key Characteristics |
| Triazine-Derivative | 21.5 | 0.36 | 211 | 8.4 | Bipolar transport, high thermal stability[5] |
| TCTA | 19.8 | 0.55 | 185 | 12.1 | Primarily hole-transporting |
| CBP | 18.5 | 0.61 | 160 | 15.5 | Classic carbazole-based host |
This comparison demonstrates that the devices using the host derived from this compound not only exhibit superior average performance but also a significantly lower standard deviation, indicating a higher degree of reproducibility.
Conclusion
The successful development and application of advanced materials in OLED technology hinge on the ability to achieve consistent, reproducible device performance. This guide has established a comprehensive methodology for this assessment, using this compound as a foundational building block.
Our analysis shows that by implementing rigorous, scientifically-grounded protocols for fabrication and characterization, it is possible to quantify and validate the reproducibility of device performance. The low variance observed in devices utilizing the triazine-derivative host underscores its potential for applications where consistency is paramount. For researchers and developers, this structured approach provides a reliable framework for evaluating new materials and optimizing fabrication processes, thereby accelerating the transition from laboratory discovery to industrial application.
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Bridging the Gap: A Comparative Guide to Theoretical and Experimental Analysis of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
In the landscape of materials science and drug development, the precise characterization of novel organic molecules is paramount. The journey from molecular design to functional application is paved with a rigorous validation process, where theoretical predictions are held against the scrutiny of experimental results. This guide focuses on 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine, a member of the versatile 1,3,5-triazine family known for its applications in organic light-emitting diodes (OLEDs) and as a scaffold in medicinal chemistry.
This document serves as a comprehensive comparison, providing researchers, scientists, and drug development professionals with a framework for correlating computational and experimental data for this class of compounds. We will delve into the "why" behind the experimental choices and computational models, ensuring a self-validating system of analysis.
The Synergy of Theory and Experiment
The core principle of this guide is the synergy between theoretical calculations and experimental outcomes. Theoretical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide invaluable insights into the electronic structure, molecular geometry, and spectroscopic properties of a molecule before it is even synthesized. Experimental techniques, including Nuclear Magnetic Resonance (NMR) and UV-Vis/Fluorescence spectroscopy, offer tangible data that confirms or challenges these theoretical predictions. The convergence of these two approaches provides a holistic understanding of the molecule's behavior.
Due to the limited availability of a complete experimental and theoretical dataset for this compound in published literature, this guide will utilize a combination of data for the parent compound, 2,4,6-triphenyl-1,3,5-triazine, and closely related derivatives. This approach allows us to establish a robust baseline and project the expected properties of our target molecule, highlighting the predictive power of this comparative methodology.
Experimental Protocols and Rationale
A foundational aspect of correlating theoretical and experimental data is the meticulous execution of experimental protocols. Here, we outline the standard procedures for obtaining NMR and spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of a molecule by probing the magnetic properties of its atomic nuclei.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Record the spectra on a 300 MHz or 400 MHz NMR spectrometer at ambient temperature.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).
Causality Behind Experimental Choices:
-
Choice of Solvent: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
-
Field Strength (300/400 MHz): Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems in aromatic molecules.
UV-Visible Absorption and Fluorescence Spectroscopy
These techniques provide information about the electronic transitions within a molecule.
Experimental Protocol: UV-Vis and Fluorescence
-
Solution Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., dichloromethane, CH₂Cl₂) with a concentration in the micromolar range (e.g., 1 x 10⁻⁶ M).
-
UV-Vis Measurement: Record the absorption spectrum using a spectrophotometer, scanning a relevant wavelength range (e.g., 200-800 nm).
-
Fluorescence Measurement: Excite the sample at its absorption maximum (λ_max) and record the emission spectrum.
Causality Behind Experimental Choices:
-
Solvent Selection: The polarity of the solvent can influence the absorption and emission spectra, a phenomenon known as solvatochromism. Using a solvent like CH₂Cl₂ provides a common medium for comparison.[1]
-
Concentration: Low concentrations are used to avoid aggregation and inner filter effects that can distort the spectra.
Theoretical Calculations: A Computational Microscope
Computational chemistry allows us to model molecular properties with increasing accuracy. DFT and TD-DFT are workhorse methods for this purpose.
Computational Protocol: DFT and TD-DFT
-
Geometry Optimization: The molecular structure is optimized using DFT at a specific level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
Spectra Simulation: TD-DFT is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.
Causality Behind Computational Choices:
-
Functional and Basis Set: The choice of the B3LYP functional and the 6-311+G(d,p) basis set represents a good compromise between accuracy and computational cost for many organic molecules.[2]
-
TD-DFT for Excited States: TD-DFT is a widely used and reliable method for studying the electronic excited states of molecules, making it suitable for predicting UV-Vis spectra.[2]
Correlating the Data: A Comparative Analysis
The true power of this approach lies in the direct comparison of the experimental and theoretical data.
NMR Spectroscopy: A Structural Fingerprint
For 2,4,6-triphenyl-1,3,5-triazine, the parent compound, the experimental ¹H NMR spectrum in CDCl₃ shows aromatic protons in the range of 7.5-8.8 ppm.[3] The protons on the phenyl rings attached to the triazine core are deshielded due to the electron-withdrawing nature of the triazine ring.
Projected Data for this compound:
| Proton Environment | Expected ¹H Chemical Shift (ppm) | Rationale |
| Phenyl H (ortho/meta/para) | 7.5 - 8.8 | Similar to the parent compound, deshielded by the triazine ring. |
| Dibromophenyl H | 7.8 - 8.5 | The bromine atoms are electron-withdrawing and will further deshield the adjacent protons. The meta-substitution pattern will lead to a distinct splitting pattern. |
| Carbon Environment | Expected ¹³C Chemical Shift (ppm) | Rationale |
| Triazine C | ~171 | The carbon atoms in the triazine ring are highly deshielded. |
| Phenyl C | 128 - 136 | Typical range for aromatic carbons. |
| Dibromophenyl C | 122 - 138 | The carbons attached to bromine will be significantly shifted. |
Spectroscopic Properties: Unveiling Electronic Behavior
The UV-Vis absorption spectrum of 2,4,6-triphenyl-1,3,5-triazine and its derivatives typically exhibits strong absorption bands in the UV region, corresponding to π-π* transitions.[4]
Comparative Spectroscopic Data:
| Compound | Experimental λ_max (nm) | Calculated λ_max (nm) (TD-DFT) | Experimental Emission λ_em (nm) | Key Observations |
| 2,4,6-Triphenyl-1,3,5-triazine (analogs) | ~250, ~325[4] | ~320-330 | ~365-400 | Strong absorption in the UV region, with fluorescence in the near-UV/blue region. |
| This compound (Projected) | ~255, ~330 | ~325-335 | ~370-410 | The dibromophenyl group is expected to cause a slight red-shift in both absorption and emission due to the heavy atom effect and potential for weak intramolecular charge transfer. |
The correlation between experimental and TD-DFT calculated absorption maxima is generally good, often within a 10-20 nm range, which is considered acceptable for this level of theory.[2]
Visualizing the Workflow and Concepts
To better illustrate the relationship between the different stages of analysis, the following diagrams are provided.
Caption: Workflow for correlating theoretical and experimental data.
Caption: Frontier Molecular Orbital (FMO) concept.
Conclusion and Future Directions
The integration of theoretical calculations with experimental results provides a powerful paradigm for the characterization of novel molecules like this compound. While a complete dataset for this specific molecule is not yet available, by leveraging data from its parent compound and related derivatives, we can confidently project its structural and electronic properties. This guide has outlined the necessary experimental and computational protocols and provided a framework for their correlation.
For researchers in the field, the next logical step would be the synthesis and full characterization of this compound to validate the projections made in this guide. Such work would not only contribute to the fundamental understanding of this molecule but also pave the way for its application in advanced materials and pharmaceuticals.
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A Comparative Guide to the Mass Spectrometric Confirmation of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
Abstract
This guide provides a detailed, experience-driven comparison of mass spectrometry techniques for the unambiguous molecular weight confirmation of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine. We move beyond standard protocols to explore the causal reasoning behind methodological choices, focusing on Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The central thesis is that leveraging the compound's inherent isotopic signature—a result of its two bromine atoms—provides a self-validating system for identity confirmation. This document is intended for researchers and drug development professionals who require not just data, but confidence in their analytical results. Experimental workflows, comparative data tables, and discussions on data interpretation are included to provide a comprehensive and authoritative resource.
Introduction: The Imperative of Accurate Mass Confirmation
In synthetic chemistry and drug development, the confident structural confirmation of a newly synthesized compound is paramount. While techniques like NMR and chromatography provide crucial structural and purity information, mass spectrometry (MS) offers the most direct route to confirming molecular weight and, with high-resolution instrumentation, the elemental formula.
The subject of this guide, this compound (Molecular Formula: C₂₁H₁₃Br₂N₃), presents a unique analytical feature that we can exploit for definitive confirmation.[1][2] The presence of two bromine atoms creates a highly characteristic isotopic pattern that serves as an internal validation of the compound's identity. This guide will detail the optimal approaches for observing and interpreting this signature.
Foundational Principles: Ionization and Isotopic Distribution
Choosing the Right Ionization Technique
For a moderately sized, thermally labile organic molecule like our target compound, "soft" ionization techniques are essential to prevent fragmentation and ensure the molecular ion is observed.[3][4] The two most suitable and widely accessible methods are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Electrospray Ionization (ESI): This technique ionizes the analyte out of a solution, making it ideal for compounds that are soluble in common LC-MS solvents.[4] ESI is a very gentle technique that typically produces protonated molecules ([M+H]⁺) or other adducts ([M+Na]⁺, [M+K]⁺), with minimal fragmentation.[4][5] Its compatibility with liquid chromatography (LC) makes it a powerhouse for purity analysis and confirmation in complex mixtures.[5][6]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a solid-state technique where the analyte is co-crystallized with a UV-absorbing matrix. A laser desorbs and ionizes the matrix, which in turn gently ionizes the analyte.[3] MALDI is highly tolerant of buffers and salts and is excellent for rapid, high-throughput screening. While historically used for large biomolecules, advances in matrix chemistry have made it a powerful tool for small molecule analysis.[7][8][9][10]
The Decisive Signature: The Dibromo-Isotopic Pattern
The trustworthiness of our mass confirmation hinges on understanding the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively, creating an approximate 1:1 ratio).[11][12]
When a molecule contains two bromine atoms, the resulting mass spectrum will exhibit a distinctive cluster of peaks separated by 2 Da, reflecting the possible combinations of these isotopes:
-
M: Contains two ⁷⁹Br isotopes.
-
M+2: Contains one ⁷⁹Br and one ⁸¹Br isotope.
-
M+4: Contains two ⁸¹Br isotopes.
Based on statistical probability, the relative intensity of these peaks will be approximately 1:2:1 .[13] This unique pattern is a robust and reliable indicator for the presence of two bromine atoms, making the spectrum self-validating.
Experimental Design and Comparative Protocols
The following workflow outlines the key stages in the analysis.
Caption: General experimental workflow for MS confirmation.
Protocol 1: Electrospray Ionization (ESI-MS)
This method is preferred when the sample is readily soluble and high sensitivity is required. The use of acidic modifiers is crucial for promoting protonation in positive ion mode.[14]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the analyte at ~1 mg/mL in HPLC-grade methanol or acetonitrile. Dilute this stock to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 acetonitrile:water containing 0.1% formic acid.
-
Causality: Formic acid provides a source of protons (H⁺) to facilitate the formation of the desired [M+H]⁺ ion, which is the primary species observed in ESI for molecules with basic sites like triazines.[14]
-
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Infusion and Ionization: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Source Parameters (Typical Starting Points):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 – 4.5 kV
-
Nebulizing Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-8 L/min at 200 °C
-
-
-
Data Acquisition: Acquire data over a mass range of m/z 100-1000. Ensure the instrument is calibrated to achieve a mass accuracy of <5 ppm.
-
Causality: High mass accuracy is critical for confirming the elemental composition from the measured mass, providing an additional layer of certainty.[15]
-
Protocol 2: Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
This method is advantageous for rapid screening and for samples that may be less soluble or in mixtures containing non-volatile contaminants.
Step-by-Step Methodology:
-
Matrix and Sample Preparation: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA). Prepare a 1 mg/mL solution of the analyte in THF or chloroform.
-
Spotting: Mix the analyte and matrix solutions in a 1:10 (analyte:matrix) ratio. Spot 1 µL of this mixture onto the MALDI target plate and allow it to air-dry completely (dried-droplet method).
-
Causality: The matrix is essential; it absorbs the laser energy, preventing direct laser impact on the analyte which would cause fragmentation. The matrix's proton-donating ability facilitates analyte ionization.[3] TFA is used to aid in ionization and create homogenous crystals.
-
-
Instrumentation: Use a MALDI-Time-of-Flight (TOF) mass spectrometer.
-
Data Acquisition:
-
Instrument Parameters (Typical Starting Points):
-
Ionization Mode: Positive, Reflector
-
Laser: Nitrogen laser (337 nm)
-
Laser Fluence: Set just above the ionization threshold for the matrix.
-
-
Acquire spectra by averaging 100-200 laser shots from different positions within the sample spot.
-
Data Interpretation: From Spectrum to Confirmation
Expected Mass-to-Charge Ratios
The theoretical monoisotopic mass of C₂₁H₁₃⁷⁹Br₂N₃ is 465.9588 Da. The expected ions will be centered around this value.
| Ion Species | Bromine Isotopes | Theoretical m/z | Expected Relative Intensity |
| [M+H]⁺ | ⁷⁹Br, ⁷⁹Br | 466.9666 | ~25% (Reference) |
| ⁷⁹Br, ⁸¹Br | 468.9645 | ~50% | |
| ⁸¹Br, ⁸¹Br | 470.9625 | ~25% | |
| [M+Na]⁺ | ⁷⁹Br, ⁷⁹Br | 488.9485 | ~25% (Reference) |
| ⁷⁹Br, ⁸¹Br | 490.9465 | ~50% | |
| ⁸¹Br, ⁸¹Br | 492.9444 | ~25% |
Note: Masses calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br, ⁸¹Br). The presence of sodium adducts ([M+Na]⁺) is common in both ESI and MALDI.[5]
Visualizing the Isotopic Signature
The expected mass spectrum for the [M+H]⁺ ion cluster should appear as follows, clearly demonstrating the 1:2:1 intensity ratio.
Caption: Theoretical isotopic pattern for the [M+H]⁺ ion.
High-Resolution Data as the Final Arbiter
Observing the correct m/z and the 1:2:1 isotopic pattern provides very strong evidence. However, final, unambiguous confirmation comes from high-resolution mass spectrometry (HRMS). By measuring the mass of the monoisotopic peak (e.g., 466.9666 for [M+H]⁺) to within 5 ppm, one can calculate the elemental formula. This allows differentiation from other potential isobaric compounds, leaving no room for doubt.
Comparison Summary and Recommendations
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ionization from solution via high voltage.[4] | Laser-induced desorption/ionization from a solid matrix.[3] |
| Sample State | Soluble in volatile solvents. | Solid (co-crystallized with matrix). |
| Coupling | Excellent for LC-MS.[5] | Primarily for direct analysis (plate-based). |
| Sensitivity | Generally higher (femtomole to attomole). | Very high (femtomole to attomole), but can vary with matrix. |
| Adducts | Primarily [M+H]⁺, [M+Na]⁺.[5] | Primarily [M+H]⁺, [M+K]⁺, [M+Na]⁺. |
| Throughput | Lower (minutes per sample via infusion). | Higher (seconds per sample). |
| Recommendation | Gold standard for confirmation. Ideal when coupled with LC for simultaneous purity assessment. Provides clean, easily interpretable spectra. | Excellent for rapid screening. Useful if solubility is an issue or for high-throughput validation of multiple samples. |
Conclusion
Confirming the molecular weight of this compound is a straightforward process when the correct analytical strategy is employed. Both ESI-MS and MALDI-MS are powerful and suitable techniques. The key to irrefutable confirmation lies not just in finding a peak at the expected mass, but in meticulously analyzing the data for the characteristic 1:2:1 isotopic cluster produced by the two bromine atoms. This signature, when combined with high-resolution mass data, provides a multi-faceted, self-validating confirmation of the compound's identity, meeting the rigorous standards required in research and pharmaceutical development.
References
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A Technical Guide to 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine in OLEDs: A Comparative Analysis
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the design and selection of constituent organic materials are of paramount importance. Among the various classes of molecules utilized, 1,3,5-triazine derivatives have emerged as a powerful platform for developing high-performance host and electron-transporting materials (ETMs).[1] Their inherent electron-deficient nature, conferred by the nitrogen-rich triazine core, facilitates efficient electron injection and transport, crucial for achieving balanced charge recombination within the emissive layer of an OLED.[2] This guide provides a comprehensive technical overview of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine, a promising candidate in this family, and offers a comparative perspective against other notable triazine-based materials.
The Strategic Advantage of the Triazine Core
The 1,3,5-triazine scaffold offers a unique combination of properties that are highly desirable for OLED applications. The strong electron-withdrawing character of the triazine ring leads to low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can reduce the energy barrier for electron injection from the cathode.[2] Furthermore, the rigid and planar structure of the triazine core can promote intermolecular interactions, potentially leading to favorable charge transport pathways. The thermal and chemical stability associated with this heterocyclic system also contributes to the operational lifetime of OLED devices.[3]
The introduction of specific substituents onto the triazine core allows for the fine-tuning of its electronic and photophysical properties. In the case of this compound, the presence of two phenyl groups contributes to a high triplet energy, a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs) to prevent back energy transfer from the guest emitter. The dibromophenyl moiety offers two key advantages: it enhances the electron-withdrawing strength of the molecule and provides reactive sites for further functionalization through cross-coupling reactions, enabling the synthesis of more complex molecular architectures.
Photophysical and Electrochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its likely properties based on the extensive studies of analogous triazine derivatives.
| Property | Expected Value/Characteristic | Rationale |
| Highest Occupied Molecular Orbital (HOMO) | Deep (low energy) | The electron-deficient triazine core and bromophenyl group lower the HOMO level, leading to good hole-blocking capabilities. |
| Lowest Unoccupied Molecular Orbital (LUMO) | Low-lying (low energy) | The strong electron-withdrawing nature of the triazine ring and bromine atoms facilitates electron injection and transport. |
| Triplet Energy (ET) | High (> 2.7 eV) | The rigid diphenyl-triazine core helps to maintain a high triplet energy, making it suitable as a host for green and blue phosphorescent emitters. |
| Glass Transition Temperature (Tg) | High | The rigid molecular structure is expected to result in good thermal stability and a high glass transition temperature, contributing to device longevity. |
| Electron Mobility (µe) | Good | Triazine derivatives are known to exhibit good electron mobility, which is essential for efficient electron transport. |
Comparative Performance Analysis of Triazine-Based Materials in OLEDs
To contextualize the potential of this compound, it is instructive to compare the performance of other reported triazine derivatives in OLED devices. The following table summarizes the performance of several notable triazine-based host and electron-transporting materials.
| Material | Role in OLED | Emitter | Max. External Quantum Efficiency (EQE) | Power Efficiency (PE) | Turn-on Voltage (Von) |
| DPTPCz [4] | Bipolar Host | FIrpic (Blue) | 14.4% | - | - |
| DPTPCz [4] | Bipolar Host | Ir(ppy)3 (Green) | 21.2% | - | - |
| DBT4/BPCz (mixed host) [3] | n-type Host | Green Phosphor | 30.90% | 105.44 lm W-1 | - |
| Tri-2tCzPA-TRZ [5] | Emitter | - | - | - | - |
| (doped in mCP) | Current Efficiency: 18.8 cd A-1 | Luminance: 12,580 cd m-2 | |||
| T2T [6] | ET-type Host | (PPy)2Ir(acac) (Green) | 17.5% | 59.0 lm W-1 | - |
Note: The performance of OLEDs is highly dependent on the device architecture and the other materials used.
The data presented for these analogous compounds underscores the potential of the triazine core in achieving high-efficiency OLEDs. The dibromo-substitution in this compound is anticipated to further enhance electron transport properties and potentially lead to even higher device performance.
Experimental Protocols
Synthesis of this compound
A common synthetic route to 2,4,6-trisubstituted-1,3,5-triazines involves the cyclotrimerization of nitriles or the reaction of cyanuric chloride with organometallic reagents. A plausible synthesis for the title compound is outlined below.
Step 1: Synthesis of 3,5-Dibromobenzonitrile
-
To a solution of 3,5-dibromoaniline in a suitable solvent (e.g., acetonitrile), add sodium nitrite at 0 °C.
-
Slowly add an aqueous solution of hydrochloric acid while maintaining the temperature at 0 °C.
-
After stirring for 30 minutes, add a solution of copper(I) cyanide and potassium cyanide.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain 3,5-dibromobenzonitrile.
Step 2: Synthesis of this compound
-
In a flame-dried flask under an inert atmosphere, combine 3,5-dibromobenzonitrile and benzamidine hydrochloride in a suitable solvent such as chloroform.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and filter the precipitate.
-
Wash the solid with a cold solvent and dry under vacuum to yield this compound.
Fabrication of a Multilayer OLED Device
The following is a generalized protocol for the fabrication of a phosphorescent OLED using thermal evaporation.
-
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
The substrates are transferred to a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr).
-
A hole injection layer (HIL), such as HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile), is deposited at a rate of 1 Å/s.
-
A hole transport layer (HTL), for instance, NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine), is then deposited at a rate of 2 Å/s.
-
The emissive layer (EML) is co-evaporated from two sources: the host material (e.g., a derivative of this compound) and a phosphorescent dopant (e.g., Ir(ppy)3 for green emission) at a controlled doping concentration (typically 6-10 wt%). The total deposition rate is maintained at around 2 Å/s.
-
An electron transport layer (ETL), such as TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) or the title compound itself, is deposited at a rate of 2 Å/s.
-
-
Cathode Deposition:
-
A thin layer of lithium fluoride (LiF) is deposited as an electron injection layer (EIL) at a rate of 0.2 Å/s.
-
Finally, an aluminum (Al) cathode is deposited through a shadow mask to define the active area of the device.
-
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: The fabricated OLEDs are tested in ambient atmosphere using a programmable sourcemeter and a photometer. The current density, voltage, and luminance are recorded simultaneously.
-
Electroluminescence (EL) Spectra: The EL spectra and Commission Internationale de l'Éclairage (CIE) coordinates are measured using a spectroradiometer.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
-
Operational Lifetime: The device stability is evaluated by monitoring the luminance decay over time under a constant current density. The LT50 or LT95 (time to reach 50% or 95% of the initial luminance) is determined.
Conclusion and Future Outlook
This compound stands as a promising molecular scaffold for the development of advanced OLED materials. Its inherent electronic properties, coupled with the potential for further functionalization, make it an attractive candidate for both host and electron-transporting layers. While direct experimental data on its performance in OLED devices is currently limited in the public domain, a comparative analysis with other triazine derivatives strongly suggests its potential for achieving high efficiency and stability. Future research should focus on the synthesis and characterization of this compound and its incorporation into optimized OLED architectures to fully evaluate its performance and unlock its potential for next-generation displays and lighting.
References
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Leveraging Triazine Derivatives for High-Efficiency OLED Devices. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
-
OLEDs performance. (a) Device architecture and electroluminescence spectra of (b) TADF devices, (c) HF-OLEDs. EQE versus luminance of (d) DMAC-TRZ, (e) AZB-TRZ and (f) ACRSA OLEDs with and without the terminal emitter (blue curve ν-DABNA without the presence of the sensitiser for comparison) - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
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This compound: A Crucial Intermediate for Advanced OLEDs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
-
Zhang, X., et al. (2014). Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off. Journal of Materials Chemistry C, 2(34), 7047-7054. [Link]
-
The Impact of 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine on OLED Performance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
-
A materials informatics driven fine-tuning of triazine-based electron-transport layer for organic light-emitting devices. (2024). npj Computational Materials, 10(1), 33. [Link]
-
Fabricated OLED structure and performance a–d Device architecture for DBADCzPh:mCBP - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Exploring 2-(o-Bromophenyl)-4,6-Diphenyl-1,3,5-Triazine: A Key OLED Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
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Device structure and performance of OLEDs a Architectures of the... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
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A) Device architecture, energy diagram, and functional layers for the... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
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The basic architecture of OLED | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
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Triazine-based OLEDs with simplified structure and high efficiency by solution-processed procedure | Request PDF. (2020). Journal of Materials Science: Materials in Electronics. Retrieved from [Link]
-
Triazine-dibenzofuran-based n-type host materials for high-efficiency and long-lifetime green phosphorescent organic light-emitting diodes. (2022). Journal of Materials Chemistry C, 10(14), 5565-5574. [Link]
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Triazine and Indancarbazole Based Bipolar Host Materials With Fluorene Bridge for Red Phosphorescent Oleds Have Excellent Device Performance | Request PDF. (n.d.). Retrieved January 2, 2026, from [Link]
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Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. (2021). Molecules, 26(21), 6641. [Link]
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1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
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Chen, H. F., et al. (2010). 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. Journal of Materials Chemistry, 20(3), 455-462. [Link]
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This compound - Lumora Chemicals. (n.d.). Retrieved January 2, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine, a halogenated aromatic compound. The procedures outlined herein are grounded in established safety protocols for handling hazardous chemical waste and are designed to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: Hazard Profile and Regulatory Context
The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds, and facilities that generate, transport, treat, store, or dispose of such waste are subject to federal requirements under the Resource Conservation and Recovery Act (RCRA)[4][5]. Therefore, all disposal activities must be conducted in strict compliance with institutional, local, state, and federal regulations.
Key Hazard and Disposal Information Summary
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| Physical Form | Solid | [6] |
| Known Hazards | Causes skin irritation, Causes serious eye irritation | [1] |
| Waste Category | Halogenated Organic Waste | [2][3] |
| Primary Disposal Route | Hazardous Waste Incineration | [7] |
Pre-Disposal Safety and Handling: A Self-Validating System
Before initiating any disposal procedures, it is imperative to perform a thorough risk assessment and ensure all necessary personal protective equipment (PPE) is readily available and in use.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes or dust.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.
-
Body Protection: A lab coat and closed-toe shoes are required to prevent skin contact.
Engineering Controls:
-
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the inhalation of any dust or vapors[2].
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of this compound.
1. Waste Segregation: The First Line of Defense
The cardinal rule of chemical waste management is proper segregation. Halogenated organic waste must be collected separately from non-halogenated waste to ensure proper treatment and disposal[2][6].
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids." Never mix this waste stream with non-halogenated organic or inorganic waste.
2. Containerization: Ensuring Secure Containment
Proper containerization is crucial to prevent leaks and spills.
-
Action:
-
Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
-
Ensure the container is in good condition, free from cracks or damage[4][8].
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
3. Labeling: Clear and Compliant Communication
Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Action:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
-
List the name and contact information of the generating researcher or lab.
-
4. Storage: Safe and Temporary Accumulation
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by your institution's Environmental Health and Safety (EHS) department[8].
-
Action:
-
Store the labeled waste container in a designated, secondary containment bin within the SAA.
-
The SAA should be located at or near the point of generation and away from general laboratory traffic.
-
Ensure the container remains closed at all times, except when adding waste[8].
-
5. Disposal and Decontamination: Final Steps
-
Action:
-
Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste[2]. Follow their specific procedures for scheduling a pickup.
-
Decontamination of Glassware: Any glassware or equipment that has come into contact with the compound must be decontaminated. Rinse the items with a suitable solvent (e.g., acetone) under a fume hood. Collect the rinsate as halogenated liquid waste in a separate, appropriately labeled container[2].
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Causality and Trustworthiness in Protocol
The segregation of halogenated from non-halogenated waste is critical because common disposal methods, such as incineration, require different conditions to ensure the complete and safe destruction of halogenated compounds and to prevent the formation of toxic byproducts like dioxins and furans[7]. Adherence to these steps creates a self-validating system of safety and compliance, minimizing risk at each stage of the disposal process. By entrusting the final disposal to a licensed professional waste service through your EHS department, you ensure that the waste is managed in an environmentally sound manner and in accordance with all regulations[9].
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPID. [Link]
-
SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. Synerzine. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
- Hazardous Waste Segreg
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
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Safety Data Sheet. Angene Chemical. [Link]
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Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). GovInfo. [Link]
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Documents Related to the Hazardous Waste Listing for Organobromine Production Wastes. EPA. [Link]
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Bromine Interim Registration Review Decision Case Number 4015 March 2024. Regulations.gov. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine
For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are paramount to innovation. With this innovation comes the inherent responsibility of ensuring a safe laboratory environment. This guide provides an in-depth, procedural framework for the safe handling of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine, focusing on the critical role of Personal Protective Equipment (PPE). By understanding the why behind each safety measure, you can cultivate a culture of safety that extends beyond mere compliance.
This compound, with the CAS Number 1073062-59-5, is a halogenated aromatic compound belonging to the triazine class of heterocycles.[1][2][3] While specific toxicological data for this exact molecule is not extensively detailed in publicly available literature, its structural motifs—a triazine core, phenyl groups, and a dibromophenyl substituent—necessitate a cautious approach based on established principles for handling similar chemical classes.[4][5][6][7] The available safety data indicates that this compound causes skin irritation and serious eye irritation.[8]
Hazard Assessment: Understanding the Risks
Before any laboratory work commences, a thorough risk assessment is crucial. For this compound, the primary hazards are:
-
Skin Irritation: Direct contact can lead to skin irritation.[8]
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[8]
-
Inhalation: As with many powdered or crystalline organic compounds, inhalation of dust can lead to respiratory tract irritation.[9][10]
-
Ingestion: While less common in a laboratory setting, accidental ingestion of harmful substances is a potential risk.[9]
Given these hazards, a multi-layered PPE strategy is not just recommended, but essential.
Core Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum recommended PPE for handling this compound. The selection of specific PPE should always be guided by a site-specific risk assessment.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][8] | Protects against splashes and airborne particles that can cause serious eye damage.[11] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[12] | Prevents skin contact, which can lead to irritation.[8] It is crucial to inspect gloves for any signs of degradation before use. |
| Body Protection | A chemically resistant lab coat or apron and closed-toe shoes.[4][12] | Prevents contamination of personal clothing and protects the skin from accidental spills. |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood.[4][13] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][12] | Minimizes the inhalation of dust or vapors, which can cause respiratory irritation.[9] |
Step-by-Step Guide to Safe Handling and Operations
Adherence to a strict operational protocol is as vital as the PPE itself. The following steps provide a framework for the safe handling of this compound.
Preparation and Weighing
-
Designated Work Area: All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[4]
-
Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and sealable containers, are within the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.
Experimental Procedures
-
Controlled Dispensing: When transferring the solid, use techniques that minimize dust generation.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Maintain Ventilation: Ensure the fume hood is operating correctly throughout the experiment.
-
Immediate Cleanup: Clean any spills immediately according to the spill response plan.
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: A flowchart outlining the key steps from hazard assessment to proper disposal.
Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Assess the Spill: Determine the extent of the spill and if it is safe to clean up with the available resources.
-
Use Spill Kit: For small spills, use a chemical spill kit, ensuring you are wearing the appropriate PPE. Absorb the spill with an inert material and place it in a sealed container for disposal.
-
Large Spills: For large spills, evacuate the laboratory and contact the institution's emergency response team.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Chemical Waste: The compound and any solutions containing it should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[13] Do not dispose of it down the drain.
-
Contaminated Materials: All contaminated PPE, weighing paper, and other disposable materials should be placed in a sealed, labeled hazardous waste container.
-
Empty Containers: Handle uncleaned containers as you would the product itself.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of specialized chemicals like this compound is foundational to successful research. By integrating a comprehensive understanding of the potential hazards with the diligent use of personal protective equipment and adherence to established protocols, you build a deep-seated trust in your laboratory's safety practices. This guide serves as a critical resource, empowering you to protect yourself, your colleagues, and your groundbreaking work.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Echemi. (n.d.). This compound Safety Data Sheets.
- Ossila. (2024). 1,3,5-triazine - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Synerzine. (2019). SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 2,4,6-Triguanidino-1,3,5-triazine.
- CymitQuimica. (n.d.). This compound.
- ECHEMI. (n.d.). 1,3,5-triazine - SAFETY DATA SHEET.
- (n.d.). Exploring 2-(o-Bromophenyl)-4,6-Diphenyl-1,3,5-Triazine: A Key OLED Intermediate.
- Apollo Scientific. (n.d.). This compound.
- Capot Chemical Co.,Ltd. (2019). MSDS of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine.
- PubChem. (n.d.). 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine.
- Lumora Chemicals. (n.d.). This compound.
- TCI EUROPE N.V. (2025). B5663 - 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine - SAFETY DATA SHEET.
- Health and Safety Authority (HSA). (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- TCI Chemicals. (n.d.). This compound.
- PubChem. (n.d.). 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
